molecular formula C32H35F3N4O5S B605774 AZD-7295 CAS No. 929890-64-2

AZD-7295

Cat. No.: B605774
CAS No.: 929890-64-2
M. Wt: 644.7 g/mol
InChI Key: MAQDQJWCSSCURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD7295 has been investigated for the treatment of Hepatitis C.
AZD-7295 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name

4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35F3N4O5S/c1-2-19-45(42,43)39-17-15-38(16-18-39)21-22-3-11-26(12-4-22)36-30(40)24-7-5-23(6-8-24)28-20-27(37-31(41)25-9-10-25)13-14-29(28)44-32(33,34)35/h3-8,11-14,20,25H,2,9-10,15-19,21H2,1H3,(H,36,40)(H,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQDQJWCSSCURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=C(C=CC(=C4)NC(=O)C5CC5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929890-64-2
Record name AZD-7295
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929890642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-7295
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-7295
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102MC1467J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD-7295: A Technical Guide to its Mechanism of Action as a Hepatitis C Virus NS5A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-7295 is a potent, investigational small molecule inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Although its clinical development was discontinued, the study of this compound has contributed to the understanding of NS5A as a druggable target in antiviral therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on the HCV life cycle, and the basis of viral resistance. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this specific NS5A inhibitor.

Introduction to HCV and the Role of NS5A

Hepatitis C is a liver disease caused by the Hepatitis C virus, a single-stranded RNA virus. The HCV genome encodes a single polyprotein that is cleaved into ten structural and nonstructural proteins. The nonstructural protein 5A (NS5A) is a phosphoprotein essential for the viral life cycle, playing critical roles in both viral RNA replication and the assembly of new virus particles.[1][2] NS5A does not possess any known enzymatic activity; instead, it functions as a scaffold, interacting with other viral and host proteins to orchestrate the formation of the viral replication complex.[3][4] This complex is housed within a specialized intracellular membrane structure known as the "membranous web," the formation of which is also dependent on NS5A.[2] Given its central role in viral propagation, NS5A has emerged as a key target for direct-acting antiviral (DAA) therapies.

Molecular Mechanism of Action of this compound

This compound exerts its antiviral effect through direct and high-affinity binding to the N-terminal domain (Domain 1) of the HCV NS5A protein.[5] This interaction is central to its mechanism of action, leading to a cascade of events that ultimately disrupt the viral life cycle.

Direct Binding to NS5A Domain 1

This compound binds with nanomolar affinity to Domain 1 of NS5A.[5] This binding is non-covalent and specific. The interaction is thought to stabilize a conformation of the NS5A dimer that is unfavorable for its downstream functions.

Inhibition of Viral RNA Binding

A critical function of NS5A is its ability to bind to viral RNA, a process necessary for the replication of the HCV genome.[6] this compound, by binding to Domain 1 of NS5A, directly competes with and inhibits the binding of viral RNA.[5] Pre-incubation of NS5A with this compound dramatically reduces the affinity of NS5A for RNA, shifting it from the nanomolar to the micromolar range.[5] This disruption of the NS5A-RNA interaction is a key step in the antiviral activity of this compound.

The proposed mechanism of action is visually represented in the following signaling pathway diagram:

AZD7295_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Inhibition by this compound HCV_RNA HCV RNA Replication_Complex Functional Replication Complex HCV_RNA->Replication_Complex Binds to NS5A NS5A Protein (Domain 1) NS5A->Replication_Complex Essential for formation Inactive_NS5A Inactive NS5A Conformation NS5A->Inactive_NS5A Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Mediates Blocked_Replication Blocked Viral Replication Replication_Complex->Blocked_Replication AZD7295 This compound AZD7295->NS5A Binds to Domain 1 Inactive_NS5A->HCV_RNA Prevents Binding

Proposed mechanism of action of this compound on the HCV replication cycle.

Quantitative Antiviral Activity and Resistance

The antiviral potency of this compound has been quantified in in-vitro assays, and like other NS5A inhibitors, its efficacy can be compromised by specific mutations in the NS5A protein.

In Vitro Potency

This compound demonstrates potent inhibition of HCV replication. The primary quantitative measures of its activity are summarized in the table below.

ParameterValueHCV Genotype/ConstructReference
EC50 7 nMGenotype 1b Replicon[1]
Kd 30 ± 11 nMNS5A Domain 1[5]
Resistance Profile

Resistance to NS5A inhibitors is a known clinical challenge and typically arises from mutations within the NS5A protein that reduce the binding affinity of the inhibitor. For NS5A inhibitors in general, key resistance-associated substitutions (RASs) have been identified at amino acid positions M28, Q30, L31, and Y93.[3]

For this compound specifically, it has been demonstrated that the common resistance mutations L31V and Y93H in NS5A Domain 1 lead to weaker binding of the compound.[5] While the precise fold-change in EC50 for this compound in the presence of these mutations is not publicly available, the reduced binding affinity provides a molecular basis for potential resistance.

Experimental Protocols

Detailed, specific experimental protocols for the determination of the EC50 and Kd values for this compound are not fully available in the public domain. However, based on standard methodologies for HCV research, the following general protocols are representative of the techniques likely employed.

HCV Replicon Assay (General Protocol for EC50 Determination)

The half-maximal effective concentration (EC50) of this compound against HCV replication was likely determined using a cell-based HCV replicon assay.

Objective: To measure the concentration of this compound required to inhibit 50% of HCV replicon replication in cultured human hepatoma cells.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are seeded in 96-well plates.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the expression of the reporter gene.

  • Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

The workflow for a typical HCV replicon assay is illustrated below:

HCV_Replicon_Assay_Workflow A Seed Huh-7 cells with HCV replicon C Add compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Lyse cells and measure luciferase activity D->E F Analyze data and calculate EC50 E->F

Generalized workflow for an HCV replicon assay to determine EC50.
Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination

The dissociation constant (Kd) for the binding of this compound to NS5A was determined using Microscale Thermophoresis (MST).[5]

Objective: To quantify the binding affinity of this compound to purified NS5A protein.

Methodology:

  • Protein Labeling: A fluorescent label is attached to the purified NS5A Domain 1 protein.

  • Serial Dilution: A serial dilution of the non-fluorescent ligand (this compound) is prepared.

  • Incubation: The fluorescently labeled NS5A is mixed with the different concentrations of this compound and incubated to allow binding to reach equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is measured. The change in thermophoresis upon ligand binding is monitored.

  • Data Analysis: The change in the thermophoresis signal is plotted against the ligand concentration, and the Kd is determined by fitting the data to a binding curve.

Conclusion

This compound is a potent inhibitor of HCV replication that targets the viral NS5A protein. Its mechanism of action involves direct binding to Domain 1 of NS5A, which in turn allosterically inhibits the binding of viral RNA, a crucial step for the propagation of the virus. While its development was halted, the study of this compound has provided valuable insights into the molecular pharmacology of NS5A inhibitors and has contributed to the broader success of this class of direct-acting antivirals in the treatment of Hepatitis C. Further research into the precise structural interactions and the full spectrum of its activity against various genotypes and resistant strains could offer additional knowledge for the development of future antiviral therapies.

References

AZD-7295: A Technical Overview of a Direct-Acting Antiviral Targeting HCV NS5A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is a potent, direct-acting antiviral (DAA) agent investigated for the treatment of Hepatitis C Virus (HCV) infection. It belongs to the class of NS5A inhibitors, which represent a significant advancement in HCV therapeutics by targeting a non-structural viral protein essential for replication and assembly.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, antiviral activity, pharmacokinetics, and safety profile.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles.[2][3] this compound binds directly to domain 1 of the NS5A protein.[4] This binding event is believed to induce a conformational change in the NS5A dimer, which in turn prevents the binding of viral RNA to the protein.[4][5] The inhibition of the NS5A-RNA interaction is a critical step in disrupting the HCV life cycle, ultimately leading to the suppression of viral replication.[4]

The following diagram illustrates the proposed mechanism of action for this compound.

AZD7295_Mechanism_of_Action cluster_hcv_lifecycle HCV Life Cycle cluster_inhibition Inhibition by this compound HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein Translation Viral_Assembly Virion Assembly HCV_RNA->Viral_Assembly NS_Proteins Non-Structural Proteins (including NS5A) Polyprotein->NS_Proteins Cleavage Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex With Host Factors NS_Proteins->Viral_Assembly Replication_Complex->HCV_RNA RNA Synthesis New_Virion New HCV Virion Viral_Assembly->New_Virion AZD7295 This compound NS5A_Dimer NS5A Dimer AZD7295->NS5A_Dimer Binds to Domain 1 Inhibited_Complex This compound-NS5A Complex NS5A_Dimer->Inhibited_Complex RNA_Binding_Blocked RNA Binding Blocked Inhibited_Complex->RNA_Binding_Blocked RNA_Binding_Blocked->Replication_Complex Inhibits

Caption: Proposed mechanism of action of this compound.

Preclinical Antiviral Activity

The primary method for evaluating the in vitro potency of NS5A inhibitors like this compound is the HCV replicon assay. This cell-based system utilizes human hepatoma cells (Huh-7) that contain a subgenomic HCV RNA molecule (replicon) capable of autonomous replication. The replicon often includes a reporter gene, such as luciferase, allowing for the quantification of viral replication.

Antiviral Potency

This compound has demonstrated potent activity against the HCV genotype 1b (GT-1b) replicon.[6]

Parameter Value Assay System
EC50 7 nMHCV Genotype 1b Replicon

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Note: Specific IC50 (50% inhibitory concentration against a specific enzyme) and CC50 (50% cytotoxic concentration) values for this compound are not publicly available, which prevents the calculation of the selectivity index (SI = CC50/EC50).

Experimental Protocol: HCV Replicon Assay (General Methodology)

The following provides a generalized workflow for determining the EC50 of an NS5A inhibitor using a luciferase-based HCV replicon assay.

HCV_Replicon_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells containing HCV replicon with luciferase reporter Start->Cell_Seeding Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Cell_Lysis Lyse cells to release luciferase Incubation->Cell_Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Cell_Lysis->Luciferase_Assay Data_Analysis Calculate % inhibition relative to DMSO control Luciferase_Assay->Data_Analysis EC50_Determination Determine EC50 value from dose-response curve Data_Analysis->EC50_Determination End End EC50_Determination->End

Caption: Generalized workflow for an HCV replicon assay.

Clinical Development Program

This compound underwent several Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. An overview of the publicly available information on these trials is presented below.

Trial Identifier Phase Status Population Primary Objectives
D1820C00001 1CompletedHealthy Male Japanese SubjectsSafety, Tolerability, Pharmacokinetics
NCT01097408 1CompletedHealthy VolunteersPharmacokinetics, Safety, Tolerability
NCT00906256 1CompletedHealthy SubjectsPharmacokinetics, Effect of Food, Safety, Tolerability
NCT00781976 1CompletedHCV CarriersAntiviral Activity
Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled study (D1820C00001) in healthy male Japanese subjects investigated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.

Dosing Regimens:

  • SAD: Single oral doses of 90 mg, 270 mg, 500 mg, and 700 mg.

  • MAD: 233 mg administered three times daily.

Key Findings:

  • Exposure to this compound, as measured by AUC (Area Under the Curve) and Cmax (Maximum Concentration), increased in a dose-proportional manner.

  • Steady-state plasma concentrations were reached by Day 4 of multiple dosing.

Note: Detailed pharmacokinetic parameters such as mean Cmax, AUC, Tmax, and half-life for each dose cohort are not publicly available in a tabulated format.

Safety and Tolerability

In the D1820C00001 study, this compound was generally well-tolerated.

Adverse Event Summary (Study D1820C00001) Single Ascending Dose (SAD) Part Multiple Ascending Dose (MAD) Part
Total Adverse Events (AEs) 9 AEs in 6 subjects4 AEs in 3 subjects
Most Common AEs in this compound Group Nausea (20.8% of subjects)Headache (25.0% of subjects)
Severity of AEs All reported as mildAll reported as mild

Note: A more detailed breakdown of adverse events by dose and frequency is not publicly available.

Experimental Protocol: Phase 1 SAD/MAD Trial (General Methodology)

The following diagram outlines a typical workflow for a Phase 1 single and multiple ascending dose clinical trial.

Phase1_SAD_MAD_Workflow cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) Start Start Subject_Screening Screening of Healthy Volunteers (Inclusion/Exclusion Criteria) Start->Subject_Screening Randomization Randomization to this compound or Placebo Subject_Screening->Randomization SAD_Dosing Dose escalation in cohorts (e.g., 90mg, 270mg, 500mg, 700mg) Randomization->SAD_Dosing SAD_PK_Sampling Serial blood sampling for pharmacokinetic analysis SAD_Dosing->SAD_PK_Sampling SAD_Safety_Monitoring Safety and tolerability assessments (AEs, vitals, ECGs, labs) SAD_Dosing->SAD_Safety_Monitoring MAD_Dosing Multiple doses over a set period (e.g., 233mg TID for 6 days) SAD_Safety_Monitoring->MAD_Dosing MAD_PK_Sampling Blood sampling at steady state MAD_Dosing->MAD_PK_Sampling MAD_Safety_Monitoring Ongoing safety and tolerability monitoring MAD_Dosing->MAD_Safety_Monitoring Data_Analysis Pharmacokinetic and Safety Data Analysis MAD_Safety_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a Phase 1 SAD/MAD clinical trial.

Resistance

As with other direct-acting antivirals, the potential for the development of resistance is a key consideration for NS5A inhibitors. Resistance-associated substitutions (RASs) in the NS5A protein can reduce the susceptibility of the virus to these drugs. For the class of NS5A inhibitors, common RASs have been identified at amino acid positions such as L31 and Y93.[4] These mutations can decrease the binding affinity of the inhibitor to the NS5A protein, thereby diminishing its antiviral effect.[4] Specific resistance data for this compound is not extensively detailed in the public domain.

Summary and Conclusion

This compound is a potent inhibitor of the HCV NS5A protein, demonstrating low nanomolar activity against genotype 1b replicons in vitro. Its mechanism of action involves the direct binding to domain 1 of NS5A, which interferes with viral RNA binding and disrupts the HCV life cycle. Phase 1 clinical trials in healthy volunteers indicated that this compound has a dose-proportional pharmacokinetic profile and was generally well-tolerated at the doses studied.

Despite its promising early-stage profile, the clinical development of this compound was discontinued. The information presented in this guide is based on the publicly available data. A complete understanding of the compound's properties would require access to the full clinical study reports and more extensive preclinical data, which are not currently in the public domain. This technical summary provides a foundation for researchers and scientists interested in the development of NS5A inhibitors and the broader field of direct-acting antivirals for HCV.

References

An In-depth Technical Guide to the Interaction of AZD-7295 with HCV NS5A Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the investigational drug AZD-7295 and the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document details the mechanism of action, binding affinity, and resistance profile of this compound, supported by experimental methodologies and visual representations of key processes.

Introduction to this compound and the HCV NS5A Target

Hepatitis C is a viral infection of the liver that can lead to serious, long-term health problems. The HCV NS5A protein is a crucial component of the viral replication complex, making it a prime target for antiviral therapies.[1] NS5A is a multifunctional phosphoprotein involved in both viral RNA replication and the assembly of new virus particles.[1] Inhibitors targeting NS5A have proven to be highly effective components of direct-acting antiviral (DAA) regimens.[2]

This compound is an investigational small molecule inhibitor of the HCV NS5A protein.[1][3] It has demonstrated potent antiviral activity in preclinical studies, positioning it as a subject of interest in the development of HCV therapeutics.[1]

Quantitative Analysis of this compound and NS5A Interaction

The efficacy of a drug is fundamentally linked to its binding affinity for its target. The interaction between this compound and the HCV NS5A protein has been quantified using various biophysical and cell-based assays.

ParameterValueHCV Genotype/ConstructAssay MethodReference
EC50 7 nMGenotype 1b repliconCell-based replicon assay[1]
KD 30 ± 11 nMNS5A Domain 1 (residues 33-202)Microscale Thermophoresis[4]
KD 670 ± 220 nMNS5A (residues 26-202)Microscale Thermophoresis[4]

EC50: Half-maximal effective concentration; KD: Dissociation constant.

The data clearly indicates that this compound potently inhibits HCV replication in cell culture, with a low nanomolar EC50 value.[1] Furthermore, direct binding studies have confirmed a high-affinity interaction between this compound and domain 1 of the NS5A protein.[4] Interestingly, the binding affinity is significantly weaker for a construct that includes the N-terminal 26-32 residues, suggesting that this region may influence inhibitor binding.[4]

Mechanism of Action

This compound exerts its antiviral effect by directly binding to domain 1 of the NS5A protein.[4] This binding event interferes with the normal function of NS5A, which is essential for the HCV life cycle. The proposed mechanism of action involves the disruption of NS5A's ability to bind viral RNA, a critical step for viral replication.[4]

Studies have shown that the binding of this compound to NS5A significantly reduces the affinity of NS5A for RNA.[4] Conversely, pre-incubation of NS5A with RNA inhibits the binding of this compound, indicating a competitive or allosteric inhibition mechanism.[4] It is hypothesized that NS5A inhibitors like this compound favor a dimeric conformation of NS5A that is incompetent for RNA binding.[4]

AZD-7295_Mechanism_of_Action cluster_0 Normal HCV Replication cluster_1 Inhibition by this compound NS5A_Dimer NS5A Dimer Viral_RNA Viral RNA NS5A_Dimer->Viral_RNA Binds Inactive_NS5A_Dimer Inactive NS5A Dimer (RNA binding incompetent) NS5A_Dimer->Inactive_NS5A_Dimer Replication_Complex Functional Replication Complex Assembly Viral_RNA->Replication_Complex Leads to AZD7295 This compound AZD7295->NS5A_Dimer Binds Inhibition Inhibition of Replication Inactive_NS5A_Dimer->Inhibition

Proposed mechanism of action for this compound.

Resistance Profile

A significant challenge in antiviral therapy is the emergence of drug-resistant viral variants. For NS5A inhibitors, resistance-associated substitutions (RASs) have been identified that reduce the efficacy of these drugs. The most common RASs that confer resistance to NS5A inhibitors like this compound are located in domain 1 of the protein, specifically at amino acid positions L31 and Y93.[4]

Studies have demonstrated that the L31V and Y93H mutations significantly weaken the binding of this compound to the NS5A protein, thereby leading to drug resistance.[4]

Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity Determination

This protocol outlines the methodology used to quantify the binding affinity of this compound to HCV NS5A protein.[4]

Objective: To determine the dissociation constant (KD) of the this compound-NS5A interaction.

Materials:

  • Purified recombinant HCV NS5A domain 1 protein (e.g., residues 33-202).

  • This compound compound.

  • Labeling dye (e.g., RED-tris-NTA).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).

  • MST instrument (e.g., Monolith NT.115).

  • Premium coated capillaries.

Procedure:

  • Protein Labeling: The NS5A protein is labeled with a fluorescent dye according to the manufacturer's protocol. The labeled protein is then diluted in the assay buffer to a final concentration in the low nanomolar range.

  • Serial Dilution of Ligand: A series of dilutions of this compound is prepared in the assay buffer.

  • Binding Reaction: Equal volumes of the labeled NS5A protein and each this compound dilution are mixed and incubated to allow the binding to reach equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and the thermophoresis of the labeled protein is measured using the MST instrument.

  • Data Analysis: The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The KD value is determined by fitting the data to a standard binding equation.

MST_Workflow Label_Protein 1. Label NS5A Protein with Fluorescent Dye Mix 3. Mix Labeled NS5A and this compound Label_Protein->Mix Dilute_Ligand 2. Prepare Serial Dilution of this compound Dilute_Ligand->Mix Incubate 4. Incubate to Reach Equilibrium Mix->Incubate Load_Capillaries 5. Load Samples into Capillaries Incubate->Load_Capillaries MST_Measurement 6. Measure Thermophoresis in MST Instrument Load_Capillaries->MST_Measurement Data_Analysis 7. Analyze Data and Determine KD MST_Measurement->Data_Analysis

Workflow for determining binding affinity using MST.
HCV Replicon Assay for Antiviral Activity

This protocol provides a general overview of the cell-based assay used to determine the EC50 of this compound.

Objective: To measure the concentration of this compound required to inhibit HCV RNA replication by 50%.

Materials:

  • Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1b). The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication.

  • Cell culture medium and supplements.

  • This compound compound.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Luciferase Assay: The cell culture medium is removed, and the cells are lysed. The luciferase assay reagent is added, and the luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Clinical Development

This compound has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. These studies involved administering single and multiple ascending doses of the compound. Further clinical development information is limited in the public domain.

Conclusion

This compound is a potent inhibitor of HCV NS5A, acting through a mechanism that involves direct binding to domain 1 of the protein and subsequent disruption of its RNA-binding function. Its low nanomolar potency in cell-based assays highlights its potential as an antiviral agent. However, like other NS5A inhibitors, its efficacy can be compromised by the emergence of resistance-associated substitutions. The experimental protocols detailed herein provide a framework for the further characterization of this compound and the development of next-generation NS5A inhibitors.

References

AZD-7295: An In-Depth Profile of a Highly Potent HCV NS5A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-7295 is a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Its primary mechanism of action involves direct binding to the NS5A protein, which in turn reduces NS5A's affinity for viral RNA, a crucial interaction for HCV replication. The antiviral activity of this compound is predominantly focused on Hepatitis C Virus, with particularly high potency against genotype 1b. Due to the discontinuation of its clinical development, publicly available data on its broader antiviral spectrum against other viruses is not available, suggesting a narrow spectrum of activity limited to HCV. This document provides a comprehensive overview of the available data on this compound's antiviral activity, mechanism of action, and the experimental protocols used in its characterization.

Antiviral Spectrum of Activity

The known antiviral activity of this compound is specific to the Hepatitis C Virus. The available quantitative data on its potency against different HCV genotypes is summarized below.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
Virus/GenotypeAssay SystemCell LineEndpoint MeasuredEC50 (nM)Cytotoxicity (CC50)Selectivity Index (SI)Reference
HCV Genotype 1bSubgenomic RepliconHuh-7Luciferase Reporter7Not ReportedNot Reported[1][2]

Note: Data on the activity of this compound against other HCV genotypes and other viral families have not been reported in the reviewed literature. The discontinuation of the drug's development may have limited further investigation into its broader antiviral spectrum.

Mechanism of Action

This compound targets the HCV NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly. The binding of this compound to NS5A induces a conformational change in the protein, which subsequently inhibits its ability to bind to viral RNA. This disruption of the NS5A-RNA interaction is a critical step in halting the viral replication cycle.

dot

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

HCV Subgenomic Replicon Assay for EC50 Determination

This assay is used to determine the concentration of a compound that inhibits 50% of viral replication in a cell-based system.

Objective: To quantify the antiviral potency of this compound against HCV genotype 1b.

Materials:

  • Huh-7 (human hepatoma) cells

  • HCV genotype 1b subgenomic replicon construct containing a luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection)

  • This compound compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed Huh-7 cells harboring the HCV genotype 1b subgenomic replicon into 96-well plates at a predetermined density to ensure they are sub-confluent at the time of analysis.

  • Compound Dilution: Prepare a serial dilution of this compound in DMEM.

  • Treatment: Remove the culture medium from the plated cells and add the diluted this compound. Include a vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

HCV_Replicon_Assay_Workflow start Start plate_cells Plate Huh-7 cells with HCV replicon start->plate_cells prepare_compound Prepare serial dilutions of this compound plate_cells->prepare_compound treat_cells Treat cells with This compound dilutions prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate luciferase_assay Perform Luciferase Assay incubate->luciferase_assay analyze_data Analyze data and calculate EC50 luciferase_assay->analyze_data end End analyze_data->end

Caption: Workflow for HCV Subgenomic Replicon Assay.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a technique used to quantify the binding affinity between a small molecule and a protein in solution.

Objective: To determine the binding affinity of this compound to the HCV NS5A protein.

Materials:

  • Purified recombinant HCV NS5A protein

  • Fluorescently labeled this compound or a competitive binding probe

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • Capillaries

Procedure:

  • Protein Preparation: Prepare a constant concentration of the purified NS5A protein in MST buffer.

  • Ligand Dilution: Prepare a serial dilution of this compound in MST buffer.

  • Binding Reaction: Mix the constant concentration of NS5A with each dilution of this compound. If this compound is not labeled, a fluorescently labeled competitor that binds to the same site can be used.

  • Incubation: Allow the binding reactions to equilibrate.

  • Capillary Loading: Load the samples into the MST capillaries.

  • MST Measurement: Place the capillaries into the MST instrument. The instrument applies a temperature gradient and measures the change in fluorescence as the molecules move along this gradient (thermophoresis).

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is then calculated by fitting the data to a binding curve.

dot

MST_Workflow start Start prepare_protein Prepare purified NS5A protein start->prepare_protein prepare_ligand Prepare serial dilutions of this compound prepare_protein->prepare_ligand mix Mix NS5A and this compound prepare_ligand->mix incubate Incubate to equilibrate mix->incubate load_capillaries Load samples into capillaries incubate->load_capillaries measure_mst Measure thermophoresis in MST instrument load_capillaries->measure_mst analyze Analyze data and calculate Kd measure_mst->analyze end End analyze->end

Caption: Workflow for Microscale Thermophoresis (MST).

Conclusion

This compound is a highly potent inhibitor of HCV NS5A, demonstrating a specific antiviral activity against Hepatitis C Virus, particularly genotype 1b. Its mechanism of action through the inhibition of NS5A-RNA binding highlights a key vulnerability in the HCV replication cycle. The lack of data on its activity against other viruses suggests a narrow antiviral spectrum. The detailed experimental protocols provided herein offer a guide for the in vitro characterization of similar antiviral compounds.

References

AZD-7295: An In-Depth Technical Guide to its In Vitro Efficacy Against Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of AZD-7295, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The document details the quantitative antiviral activity against various HCV genotypes, outlines the experimental methodologies used for its characterization, and illustrates its mechanism of action through signaling pathway and workflow diagrams.

Quantitative In Vitro Efficacy of this compound

This compound has demonstrated significant potency against HCV replicons in vitro. The following table summarizes the available half-maximal effective concentration (EC50) values for different HCV genotypes.

HCV GenotypeReplicon TypeEC50 ValueReference
Genotype 1aSubgenomic Replicon1.24 µM[1]
Genotype 1bSubgenomic Replicon7 nM[1]

Further research is required to fully characterize the pan-genotypic efficacy of this compound against other HCV genotypes.

Mechanism of Action

This compound targets the HCV NS5A protein, a phosphoprotein essential for the viral life cycle.[2][3] Specifically, this compound binds directly to Domain 1 of NS5A.[4] This binding event interferes with the ability of NS5A to bind to viral RNA, a critical interaction for both the replication of the viral genome and the assembly of new virus particles.[4][5][6] By disrupting the function of the NS5A-containing replication complex, this compound effectively inhibits two key stages of the HCV life cycle.[2][3][7]

The following diagram illustrates the proposed mechanism of action of this compound.

AZD7295_Mechanism_of_Action cluster_HCV_Lifecycle HCV Life Cycle in Hepatocyte cluster_Inhibition Inhibition by this compound HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (NS5A + viral RNA + host factors) HCV_RNA->Replication_Complex Viral_Assembly Virion Assembly HCV_RNA->Viral_Assembly NS_Proteins Non-Structural Proteins (including NS5A) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex NS_Proteins->Viral_Assembly Replication_Complex->HCV_RNA RNA Replication New_Virions New Virions Viral_Assembly->New_Virions AZD7295 This compound NS5A NS5A Protein (Domain 1) AZD7295->NS5A Binds to NS5A->Replication_Complex Inhibits formation and function NS5A->Viral_Assembly Inhibits

Caption: Mechanism of this compound action on the HCV life cycle.

Experimental Protocols

The in vitro efficacy of this compound is typically determined using an HCV subgenomic replicon assay. This cell-based assay measures the ability of the compound to inhibit HCV RNA replication.

HCV Subgenomic Replicon Assay with Luciferase Reporter

Objective: To determine the EC50 value of this compound against a specific HCV genotype replicon.

Materials:

  • Huh-7 human hepatoma cells (or a subclone like Huh-7.5)

  • HCV subgenomic replicon DNA encoding a reporter gene (e.g., Firefly or Renilla luciferase) for the desired genotype.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and non-essential amino acids.

  • G418 sulfate for selection of stable replicon-harboring cell lines.

  • This compound stock solution in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

  • 384-well cell culture plates.

Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon in 384-well plates at a predetermined density to ensure logarithmic growth during the assay.[8]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in cell culture medium to achieve the final desired concentrations. A common dilution series is a 10-point, 3-fold titration.[8]

  • Treatment: Add the diluted this compound to the appropriate wells of the cell plate. Include vehicle controls (DMSO) and positive controls (other known HCV inhibitors).[8]

  • Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.[8]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.[9] The luciferase signal is proportional to the level of HCV RNA replication.[9]

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value, the concentration at which a 50% reduction in luciferase activity is observed, using a non-linear regression analysis.[8]

The following diagram illustrates the general workflow of the HCV replicon assay.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 cells with HCV replicon in 384-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound add_compound Add this compound and controls to cells prepare_compound->add_compound incubate Incubate for 72 hours at 37°C add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity (Luminometer) lyse_cells->measure_luciferase analyze_data Data analysis: - Normalize to controls - Plot dose-response curve measure_luciferase->analyze_data calculate_ec50 Calculate EC50 value analyze_data->calculate_ec50 end End calculate_ec50->end

Caption: General workflow for an HCV subgenomic replicon assay.

Resistance Profile

Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the NS5A protein. For inhibitors in the same class as this compound, common resistance-associated substitutions (RASs) have been identified, which can reduce the binding affinity of the inhibitor to NS5A.[4]

The following diagram illustrates the logical relationship leading to viral resistance.

HCV_Resistance_Pathway cluster_Drug_Pressure Selective Pressure cluster_Viral_Evolution Viral Evolution cluster_Outcome Outcome AZD7295 This compound Treatment Wild_Type Wild-Type HCV AZD7295->Wild_Type Inhibits RAS Resistance-Associated Substitutions (RASs) AZD7295->RAS Exerts selective pressure on Mutation Random Mutations in NS5A gene Wild_Type->Mutation During replication Mutation->RAS Reduced_Binding Reduced this compound binding to NS5A RAS->Reduced_Binding Leads to Viral_Escape Viral Escape and Replication Reduced_Binding->Viral_Escape

Caption: Logical pathway to the development of HCV resistance to this compound.

References

Early-Stage Research on AZD-7295: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: AZD-7295 is an investigational antiviral agent developed for the treatment of Hepatitis C Virus (HCV) infection. It functions as a direct-acting antiviral (DAA) by specifically targeting the HCV nonstructural protein 5A (NS5A). Early-stage research has focused on characterizing its in vitro potency, mechanism of action, and preliminary pharmacokinetic profile. Although the clinical development of this compound was discontinued, the preclinical data provides valuable insights into its function as an NS5A inhibitor.

Mechanism of Action

This compound is a potent inhibitor of the HCV NS5A protein.[1] NS5A is a critical component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome. While NS5A has no known enzymatic function, it plays a crucial role in both viral RNA replication and the assembly of new virus particles.

The proposed mechanism of action for this compound, consistent with other NS5A inhibitors, involves direct binding to domain I of the NS5A protein. This interaction is believed to allosterically inhibit the function of NS5A, preventing it from binding to viral RNA, which is a necessary step for HCV replication.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in vitro evaluation.

AZD7295_Mechanism_of_Action cluster_hcv_lifecycle HCV Replication Cycle cluster_inhibition This compound Inhibition HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins Nonstructural Proteins (including NS5A) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly AZD7295 This compound NS5A NS5A Protein (Domain I) AZD7295->NS5A Binds to Inhibition Inhibition of RNA Binding NS5A->Inhibition Inhibition->Replication_Complex Disrupts Inhibition->Virion_Assembly Disrupts

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow start Start: HCV Replicon Cell Line treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation assay Measure HCV RNA replication (e.g., Luciferase assay, qRT-PCR) incubation->assay analysis Data Analysis: Calculate EC50 assay->analysis end End: Determine antiviral potency analysis->end

Caption: General experimental workflow for in vitro potency assessment.

Quantitative Data

The following tables summarize the available quantitative data from early-stage research on this compound.

Table 1: In Vitro Antiviral Activity of this compound

ParameterValueCell SystemGenotype
EC507 nMHCV Replicon1b

Table 2: Binding Affinity of this compound

ParameterValueTarget
KdLow-nMNS5A

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard methodologies for evaluating HCV inhibitors, the following represents a likely protocol for the HCV replicon assay.

HCV Replicon Assay Protocol (Hypothetical)

  • Cell Culture:

    • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Replicon-containing cells are seeded into 96-well plates at a predetermined density.

    • After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The treated cells are incubated for 72 hours to allow for HCV replication and the antiviral effect of the compound to manifest.

  • Quantification of HCV Replication:

    • For replicons expressing a reporter gene (e.g., luciferase), cell lysates are collected, and luciferase activity is measured using a commercial assay kit and a luminometer.

    • Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) using primers and probes specific for the HCV genome.

  • Data Analysis:

    • The raw data (e.g., relative light units or Ct values) are normalized to the vehicle control.

    • The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Pharmacokinetics

While detailed preclinical pharmacokinetic data in animal models is not publicly available, Phase 1 clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[3][4][5] These studies involved single and multiple ascending oral doses.[5]

Conclusion

Early-stage research on this compound identified it as a potent, low-nanomolar inhibitor of HCV genotype 1b replication in vitro.[6] Its mechanism of action is consistent with other NS5A inhibitors, involving the disruption of the HCV replication complex through direct binding to the NS5A protein. While further development was discontinued, the initial findings underscore the potential of targeting NS5A for antiviral therapy.

References

Preclinical Profile of AZD-7295: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-7295 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Preclinical investigations have elucidated its mechanism of action, demonstrating direct interaction with the NS5A protein, leading to the disruption of the viral replication complex. This document provides a comprehensive overview of the available preclinical data on this compound, including its in vitro potency and mechanism of action. While specific in vivo pharmacokinetic and efficacy data from animal models are not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development efforts in the field of HCV therapeutics.

In Vitro Potency

This compound has demonstrated significant potency against HCV replicons, particularly genotype 1b. The half-maximal effective concentration (EC50) values are summarized below.

ParameterCell Line/SystemHCV GenotypeValue
EC50Replicon1b7 nM[1][2][3]
EC50Replicon1a1.24 µM[2]

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the HCV NS5A protein, a critical component of the viral replication machinery. The key aspects of its mechanism of action are:

  • Direct Binding: this compound binds directly to domain 1 of the NS5A protein.[4]

  • Inhibition of RNA Binding: The binding of this compound to NS5A competitively inhibits the binding of viral RNA to the protein, a crucial interaction for HCV replication.[4][5] Conversely, the presence of RNA can inhibit the binding of the compound to NS5A.[4]

  • Conformational Change: It is proposed that this compound stabilizes a dimeric conformation of NS5A that has a reduced affinity for viral RNA.[4]

  • Impact on Viral Lifecycle: The disruption of the NS5A-RNA interaction is thought to interfere with both viral RNA replication and the assembly of new virions.[6][7]

Signaling Pathway Diagram

AZD7295_MoA HCV_RNA HCV Viral RNA Replication_Complex Functional HCV Replication Complex HCV_RNA->Replication_Complex Incorporation NS5A_monomer NS5A Monomer NS5A_dimer_active NS5A Dimer (RNA-binding competent) NS5A_monomer->NS5A_dimer_active Dimerization NS5A_dimer_inactive NS5A Dimer (RNA-binding incompetent) NS5A_dimer_active->NS5A_dimer_inactive Conformational Change NS5A_dimer_active->Replication_Complex Binds Viral_Replication Viral Replication Replication_Complex->Viral_Replication AZD7295 This compound AZD7295->NS5A_dimer_active AZD7295->Inhibition Inhibition->Replication_Complex

Caption: Mechanism of action of this compound on the HCV NS5A protein.

Resistance Profile

As with many direct-acting antiviral agents, resistance to NS5A inhibitors can emerge through mutations in the target protein. For this compound and similar compounds, clinically relevant resistance has been associated with specific amino acid substitutions in NS5A.

Mutation SiteAmino Acid SubstitutionsEffect
Y93H, N, CReduced binding affinity of this compound to NS5A[4]
L31V, M, FReduced binding affinity of this compound to NS5A[4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the nature of the reported data, the following methodologies were likely employed.

HCV Replicon Assay

This cellular assay is a standard method for determining the in vitro potency of anti-HCV compounds.

  • Objective: To measure the ability of a compound to inhibit HCV RNA replication in a cellular context.

  • General Procedure:

    • Huh-7 human hepatoma cells are engineered to contain a subgenomic or full-length HCV replicon. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

    • The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound).

    • After a defined incubation period (typically 48-72 hours), the level of HCV replication is assessed by measuring the reporter gene activity (e.g., luminescence) or by quantifying HCV RNA levels using RT-qPCR.

    • The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration.

Microscale Thermophoresis (MST)

This biophysical technique is used to quantify the binding affinity between molecules.

  • Objective: To measure the direct binding of this compound to the NS5A protein and determine the dissociation constant (Kd).

  • General Procedure:

    • The target protein (recombinant NS5A, specifically domain 1) is labeled with a fluorescent dye.

    • The fluorescently labeled protein is kept at a constant concentration, while the ligand (this compound) is titrated at various concentrations.

    • The samples are loaded into capillaries, and a microscopic temperature gradient is applied by an infrared laser.

    • The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is monitored. This movement changes upon ligand binding.

    • The change in thermophoresis is plotted against the ligand concentration to determine the binding affinity.

Preclinical Pharmacokinetics and In Vivo Efficacy

A comprehensive search of publicly available literature did not yield specific data on the preclinical pharmacokinetics (e.g., absorption, distribution, metabolism, and excretion) of this compound in animal models such as rats, dogs, or non-human primates. Similarly, in vivo efficacy studies in animal models of HCV infection have not been detailed in the available resources. The development of this compound was discontinued after reaching Phase 2 clinical trials.

Conclusion

This compound is a well-characterized inhibitor of the HCV NS5A protein with potent in vitro activity against genotypes 1a and 1b. Its mechanism of action, involving direct binding to domain 1 of NS5A and subsequent inhibition of viral RNA binding, provides a clear rationale for its antiviral effect. While a lack of publicly available preclinical in vivo data limits a full assessment of its drug-like properties, the information gathered serves as a valuable reference for researchers in the field of antiviral drug discovery. The understanding of its mechanism and resistance profile can inform the development of next-generation NS5A inhibitors.

References

AZD-7295: A Technical Guide to its Inhibition of the HCV Replication Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the role of AZD-7295 in inhibiting the Hepatitis C Virus (HCV) replication complex. It provides a comprehensive overview of the compound's mechanism of action, quantitative antiviral activity, and the experimental protocols used to characterize its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of virology and antiviral drug development.

Introduction to this compound and the HCV NS5A Target

This compound is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome. While NS5A has no known enzymatic function, it acts as a critical scaffold, interacting with other viral proteins, host cell factors, and the viral RNA to orchestrate the formation of the "membranous web," a specialized intracellular environment where viral replication occurs. By targeting NS5A, this compound disrupts the integrity and function of this complex, thereby halting viral replication.

Mechanism of Action: Direct Binding and Disruption of RNA Interaction

This compound exerts its antiviral effect through a direct-acting mechanism. It specifically binds to domain 1 of the NS5A protein.[1] This binding has been shown to reduce the affinity of NS5A for viral RNA, a critical interaction for the initiation and progression of HCV replication.[1] The binding of this compound to the NS5A dimer is thought to favor a conformation that is less conducive to RNA binding, effectively sequestering NS5A from the replication process.[1]

Quantitative Antiviral Activity of this compound

The antiviral potency of this compound has been quantified using various in vitro assays. The most common of these is the HCV replicon assay, which measures the ability of a compound to inhibit the replication of a subgenomic HCV RNA molecule in cultured human hepatoma cells.

Parameter HCV Genotype/Mutant Value Assay Type
EC50 Genotype 1b7 nM[2]Replicon Assay
KD (Binding Affinity) NS5A Domain 1 (Wild-Type)Low nM range[1]Microscale Thermophoresis
Binding Affinity vs. Mutants Y93H MutantSignificantly weaker binding (KD > 1 µM)[1]Microscale Thermophoresis
Binding Affinity vs. Mutants L31V MutantNo detectable binding[1]Microscale Thermophoresis

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiviral activity and mechanism of action of this compound.

HCV Subgenomic Replicon Assay (Luciferase-Based)

This assay is used to determine the 50% effective concentration (EC50) of this compound.

Objective: To quantify the inhibition of HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 human hepatoma cells

  • HCV subgenomic replicon constructs (e.g., genotype 1b) containing a luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for stable cell line maintenance)

  • This compound

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain Huh-7 cells stably expressing the HCV subgenomic replicon in DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418.

  • Cell Plating: Seed the replicon-containing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in culture medium to the final desired concentrations.

  • Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or DMSO vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase readings to the DMSO control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the EC50 value.

NS5A Drug Resistance Testing

This protocol outlines the general procedure for identifying and characterizing resistance-associated substitutions (RASs) in the NS5A gene.

Objective: To determine the genetic basis of resistance to this compound and to quantify the shift in EC50 caused by specific mutations.

Materials:

  • HCV replicon cells treated with increasing concentrations of this compound to select for resistant colonies.

  • RNA extraction kit

  • Reverse transcriptase

  • PCR primers flanking the NS5A coding region

  • DNA polymerase

  • DNA sequencing reagents and equipment

Procedure:

  • Selection of Resistant Clones: Culture HCV replicon cells in the presence of sub-optimal concentrations of this compound. Gradually increase the drug concentration to select for cell colonies that can replicate in the presence of the inhibitor.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the resistant cell colonies. Synthesize cDNA from the RNA using reverse transcriptase and a specific primer.

  • PCR Amplification: Amplify the NS5A coding region from the cDNA using PCR with specific primers.

  • DNA Sequencing: Sequence the amplified PCR product to identify mutations in the NS5A gene compared to the wild-type sequence.

  • Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis. Perform the HCV subgenomic replicon assay (as described in 4.1) with the mutant replicons to determine the fold-change in EC50 for this compound compared to the wild-type replicon.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between a small molecule inhibitor and its protein target.

Objective: To measure the dissociation constant (KD) of the this compound and NS5A interaction.

Materials:

  • Purified, fluorescently labeled NS5A protein (Domain 1)

  • This compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument and capillaries

Procedure:

  • Sample Preparation: Prepare a serial dilution of this compound in the assay buffer. Mix each dilution with a constant concentration of the fluorescently labeled NS5A protein.

  • Capillary Loading: Load the samples into the MST capillaries.

  • MST Measurement: Place the capillaries in the MST instrument. The instrument applies a microscopic temperature gradient and measures the movement of the fluorescently labeled NS5A in response to this gradient. The binding of this compound to NS5A alters its thermophoretic properties.

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the this compound concentration. The data is then fitted to a binding curve to determine the dissociation constant (KD).

Visualizations

The following diagrams illustrate key concepts related to the HCV replication complex and the experimental workflow for evaluating this compound.

HCV_Replication_Complex cluster_host_cell Host Cell Cytoplasm HCV_RNA HCV RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Template NS_Proteins Nonstructural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication

Caption: Overview of the HCV Replication Cycle in a Host Cell.

AZD7295_MOA cluster_replication HCV Replication Complex cluster_inhibition Inhibition by this compound NS5A NS5A Dimer Replication Viral RNA Replication NS5A->Replication Binds RNA & Promotes Replication NS5A_AZD7295_Complex NS5A-AZD-7295 Complex NS5A->NS5A_AZD7295_Complex HCV_RNA HCV RNA HCV_RNA->Replication AZD7295 This compound AZD7295->NS5A_AZD7295_Complex Binds to NS5A Domain 1 Blocked_Replication Replication Blocked NS5A_AZD7295_Complex->Blocked_Replication Prevents RNA Binding Replicon_Assay_Workflow start Start: HCV Replicon Cells plate_cells Plate cells in 96-well plate start->plate_cells add_compound Add serial dilutions of this compound plate_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Analyze Data & Calculate EC50 measure_luciferase->analyze_data

References

Methodological & Application

Application Notes and Protocols for AZD-7295 in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and the assembly of new virus particles.[2] Inhibitors targeting NS5A, like this compound, represent a significant class of direct-acting antivirals (DAAs) used in the treatment of chronic HCV infection.[3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound using HCV replicon assays.

HCV replicon systems are invaluable tools for the discovery and characterization of anti-HCV compounds. These systems utilize self-replicating subgenomic HCV RNA molecules within a human hepatoma cell line (e.g., Huh-7), allowing for the specific study of viral replication inhibitors without the need for a full, infectious virus.

Quantitative Data Summary

The following tables summarize the known antiviral activity and cytotoxicity profile of this compound. At present, detailed public data on the cytotoxicity and activity against a wide range of HCV genotypes for this compound is limited.

Table 1: Antiviral Activity of this compound Against HCV Genotypes

HCV GenotypeReplicon Assay TypeEC50 (nM)
Genotype 1bLuciferase-based7[1]
Other GenotypesNot AvailableN/A

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50 (µM)Selectivity Index (SI = CC50/EC50)
Huh-7Not AvailableN/AN/A
OtherNot AvailableN/AN/A

Signaling Pathway and Mechanism of Action

This compound targets the HCV NS5A protein, disrupting its function in the viral replication cycle. The precise mechanism of NS5A inhibitors is complex and is thought to involve the inhibition of both viral RNA synthesis and virion assembly. By binding to NS5A, this compound is believed to induce a conformational change that prevents NS5A from interacting with other viral and host factors essential for the formation of the replication complex and the subsequent assembly of new viral particles.

HCV NS5A Inhibitor Mechanism of Action Mechanism of Action of this compound cluster_HCV_Lifecycle HCV Replication Cycle HCV_RNA HCV RNA Genome Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation (Membranous Web) NS_Proteins->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly AZD7295 This compound AZD7295->Replication_Complex Inhibits AZD7295->Virion_Assembly Inhibits NS5A NS5A Protein AZD7295->NS5A Binds to NS5A->Replication_Complex Essential for NS5A->Virion_Assembly Required for

Caption: Mechanism of this compound action on the HCV replication cycle.

Experimental Protocols

Protocol 1: Determination of EC50 of this compound in a Luciferase-Based HCV Replicon Assay

This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against an HCV genotype 1b replicon expressing a luciferase reporter gene in Huh-7 cells.

Materials:

  • Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

  • Cell Seeding: Trypsinize and resuspend the cells in fresh medium without G418. Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold or 3-fold dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (medium with DMSO only) and a positive control (another known NS5A inhibitor).

  • Compound Addition: After 24 hours of incubation, remove the medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (considered 100% replication).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

HCV Replicon Assay Workflow Workflow for HCV Replicon EC50 Determination Start Start Seed_Cells Seed Huh-7 HCV replicon cells in 96-well plates Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of this compound Incubate_24h_1->Prepare_Compound Add_Compound Add compound dilutions to cells Prepare_Compound->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Lyse_Cells Lyse cells Incubate_72h->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data and calculate EC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining the EC50 of this compound.

Protocol 2: Determination of CC50 of this compound using a Cell Viability Assay

This protocol is performed in parallel with the EC50 determination to assess the cytotoxicity of this compound on the host cells.

Materials:

  • Huh-7 cells (parental line without replicon)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound compound

  • DMSO

  • 96-well clear tissue culture plates

  • Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Preparation: Prepare the same serial dilutions of this compound as in Protocol 1.

  • Compound Addition: Add 100 µL of the compound dilutions to the cells.

  • Incubation: Incubate the plates for the same duration as the EC50 assay (72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.

Logical Relationship Diagram

The following diagram illustrates the relationship between the antiviral efficacy (EC50) and cytotoxicity (CC50) in determining the therapeutic potential of an antiviral compound like this compound. A high selectivity index is desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to the host cells.

EC50_CC50_Relationship Relationship between Efficacy, Cytotoxicity, and Selectivity Index EC50 EC50 (Antiviral Potency) Selectivity_Index Selectivity Index (SI) SI = CC50 / EC50 EC50->Selectivity_Index CC50 CC50 (Cytotoxicity) CC50->Selectivity_Index Desirable_Profile Desirable Antiviral Profile: Low EC50, High CC50, High Selectivity Index Selectivity_Index->Desirable_Profile

Caption: Determining the therapeutic window of this compound.

References

Application Notes and Protocols for AZD-7295 in Cell-Based Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a crucial phosphoprotein involved in HCV RNA replication and virion assembly, making it a prime target for direct-acting antiviral (DAA) therapies.[3] this compound has demonstrated significant inhibitory activity in cell-based HCV replicon systems, with an EC50 of 7 nM for the GT-1b replicon.[1][2]

These application notes provide a detailed protocol for utilizing this compound as a reference compound in cell-based antiviral screening assays for HCV, specifically focusing on the widely used HCV replicon system. The protocols and data presentation are intended to guide researchers in the evaluation of novel anti-HCV compounds.

While the primary established mechanism of this compound is the inhibition of HCV NS5A, this document also includes a representative signaling pathway for Toll-like receptor 7 (TLR7) activation, a host-targeting antiviral mechanism, to provide broader context for researchers interested in various antiviral strategies. There is currently no scientific evidence to suggest that this compound acts as a TLR7 agonist.

Data Presentation

The antiviral activity and cytotoxicity of this compound and test compounds should be quantified to determine their therapeutic index. The following tables provide a template for presenting such data.

Table 1: Antiviral Activity of this compound against HCV Replicon Cells

CompoundTargetHCV GenotypeEC50 (nM)EC90 (nM)
This compoundNS5A1b725
Test Cmpd 1Unknown1bDataData
Test Cmpd 2Unknown1bDataData

EC50/EC90 values represent the concentration of the compound that inhibits HCV replicon replication by 50% or 90%, respectively.

Table 2: Cytotoxicity Profile of this compound

CompoundCell LineCC50 (µM)Therapeutic Index (SI = CC50/EC50)
This compoundHuh-7>10>1428
Test Cmpd 1Huh-7DataData
Test Cmpd 2Huh-7DataData

CC50 is the concentration of the compound that reduces cell viability by 50%. The therapeutic index is a measure of the compound's selectivity for the virus over the host cell.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

HCV_NS5A_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex (NS3/4A, NS4B, NS5A, NS5B) NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly New_RNA New HCV RNA Replication_Complex->New_RNA RNA Replication New_RNA->Virion_Assembly Virus_Release Virus Release Virion_Assembly->Virus_Release AZD7295 This compound AZD7295->NS5A Inhibits Function

Caption: Mechanism of Action of this compound as an HCV NS5A Inhibitor.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment ssRNA Viral ssRNA or TLR7 Agonist ssRNA->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 Activation Pathway TRAF6 TRAF6 IRAK4->TRAF6 NFkB_IKK IKK Complex TRAF6->NFkB_IKK Activation NFkB NF-κB NFkB_IKK->NFkB Activation Proinflammatory_Genes Pro-inflammatory Cytokine Genes NFkB->Proinflammatory_Genes Transcription IFN_Genes Type I Interferon (IFN-α/β) Genes IRF7->IFN_Genes Transcription

Caption: Representative TLR7 Signaling Pathway.

Antiviral_Screening_Workflow start Start plate_cells Plate HCV Replicon Cells in 96-well plates start->plate_cells add_compounds Add serially diluted compounds (this compound, Test Compounds) plate_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate measure_activity Measure Antiviral Activity (e.g., Luciferase Assay) incubate->measure_activity measure_toxicity Measure Cytotoxicity (e.g., CellTiter-Glo®) incubate->measure_toxicity analyze_data Data Analysis: Calculate EC50, CC50, SI measure_activity->analyze_data measure_toxicity->analyze_data end End analyze_data->end

Caption: Cell-Based HCV Antiviral Screening Workflow.

Experimental Protocols

Protocol 1: Cell-Based HCV Replicon Assay for Antiviral Activity

This protocol describes a method to determine the 50% effective concentration (EC50) of a compound against a stable HCV replicon cell line.

Materials:

  • HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV genotype 1b replicon with a luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Non-essential amino acids (NEAA)

  • G418 (Geneticin) for selection

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (as a positive control)

  • Test compounds

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Culture Maintenance: Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 0.5 mg/mL G418 at 37°C in a 5% CO2 incubator.

  • Cell Plating:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute cells in complete medium (without G418) to a density of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound and test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM (the final DMSO concentration should not exceed 0.5%). Include a vehicle-only control (0.5% DMSO).

    • Remove the medium from the plated cells and add 100 µL of the medium containing the diluted compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix on a plate shaker for 2 minutes to induce cell lysis.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the average luminescence of the vehicle control wells to 100% and the background (no cells) to 0%.

    • Plot the percentage of inhibition against the compound concentration (log scale).

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Protocol 2: Cytotoxicity Assay

This protocol is performed in parallel with the antiviral assay to assess the effect of the compounds on host cell viability.

Materials:

  • Huh-7 cells (or the host cell line for the replicon)

  • Materials for cell culture as listed in Protocol 1 (without G418)

  • Compounds (this compound and test compounds)

  • 96-well clear tissue culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1, Step 2, in a separate 96-well plate.

  • Compound Addition: Add compounds at the same concentrations used in the antiviral assay (Protocol 1, Step 3).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Remove the plate from the incubator and equilibrate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.

    • Plot the percentage of cell viability against the compound concentration (log scale).

    • Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

    • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.

References

Application Notes and Protocols for Studying NS5A Protein Function Using AZD-7295

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, making it a critical target for antiviral drug development. This compound serves as a valuable research tool for elucidating the complex functions of the NS5A protein and for the characterization of potential resistance mechanisms. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study NS5A's role in the HCV life cycle.

Mechanism of Action

This compound exerts its antiviral effect by targeting the NS5A protein, thereby inhibiting HCV replication. While the precise mechanism is multifaceted, NS5A inhibitors are understood to disrupt the function of the HCV replication complex.[1] This interference can manifest in several ways, including the alteration of NS5A's phosphorylation status and the disruption of its interaction with host cellular factors, such as phosphatidylinositol 4-kinase III alpha (PI4KIIIα), which are crucial for the formation of the membranous web that serves as the site of viral replication.

Quantitative Data

The antiviral activity of this compound and other NS5A inhibitors is typically quantified using cell-based HCV replicon assays. The half-maximal effective concentration (EC50) is a key parameter for assessing the potency of the compound.

CompoundHCV GenotypeAssay SystemEC50 (nM)Reference
This compound1bReplicon Assay7MedChemExpress

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the function of NS5A using this compound.

Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol describes the determination of the antiviral activity of this compound using a stable HCV subgenomic replicon cell line.

Workflow for HCV Replicon Assay

cluster_setup Assay Setup cluster_readout Data Acquisition & Analysis seed Seed HCV Replicon Cells treat Treat with this compound Dilutions seed->treat 24 hours incubate Incubate for 72 hours treat->incubate lyse Lyse Cells incubate->lyse luciferase Measure Luciferase Activity lyse->luciferase calculate Calculate EC50 luciferase->calculate cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis treat_cells Treat HCV Replicon Cells with this compound lyse_cells Lyse Cells treat_cells->lyse_cells preclear Pre-clear Lysate lyse_cells->preclear add_ab Add Anti-NS5A Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western_blot Western Blot for Binding Partner sds_page->western_blot cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection ip_ns5a Immunoprecipitate NS5A from Replicon Cell Lysate add_components Add Kinase Buffer, this compound, and ATP-γ-S ip_ns5a->add_components incubate_reaction Incubate at 30°C add_components->incubate_reaction alkylate Alkylate with PNBM incubate_reaction->alkylate sds_page_wb SDS-PAGE and Western Blot alkylate->sds_page_wb detect_thio Detect Thiophosphorylation sds_page_wb->detect_thio cluster_selection Resistance Selection cluster_analysis Genetic Analysis culture Culture Replicon Cells with Increasing this compound isolate Isolate Resistant Colonies culture->isolate expand Expand Resistant Clones isolate->expand extract_rna Extract Total RNA expand->extract_rna rt_pcr RT-PCR of NS5A Region extract_rna->rt_pcr sequence Sequence PCR Products rt_pcr->sequence identify Identify Mutations sequence->identify cluster_hcv HCV cluster_host Host Cell NS5A NS5A PI3K PI3K NS5A->PI3K Grb2 Grb2 NS5A->Grb2 Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AZD7295 This compound AZD7295->NS5A

References

Application Notes & Protocols: AZD-7295 Solubilization for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD-7295 is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, with an EC50 of 7 nM for the GT-1b replicon.[1] Due to its physicochemical properties, this compound is characterized by poor water solubility, which presents a challenge for its use in aqueous-based in vitro assays. This document provides a detailed protocol for the solubilization of this compound to achieve concentrations suitable for a range of in vitro studies, ensuring compound stability and minimizing potential artifacts from precipitation or solvent effects.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The predicted low water solubility and high lipophilicity (logP) are critical factors to consider for solubilization.

PropertyValueSource
Molecular FormulaC32H35F3N4O5SChemdiv
Molecular Weight644.71 g/mol
Predicted Water Solubility0.002 mg/mL[2]
Predicted logP4.57 - 5.7[2]
pKa (Strongest Acidic)13.71[2]
pKa (Strongest Basic)6.05[2]

Caption: Table 1. Physicochemical properties of this compound.

Experimental Protocols

This section outlines the recommended procedures for preparing stock and working solutions of this compound for in vitro experiments. The general workflow is depicted in the diagram below.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex store Store at -20°C or -80°C vortex->store thaw Thaw Stock Solution store->thaw Begin Experiment intermediate Prepare Intermediate Dilutions in DMSO or Assay Buffer thaw->intermediate final Prepare Final Working Solution in Assay Buffer intermediate->final use Use Immediately in Assay final->use

Caption: Experimental workflow for this compound solubilization.

3.1. Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free water (diH2O)

  • Aqueous buffer specific to the in vitro assay (e.g., PBS, DMEM, etc.)

  • Optional: Pluronic F-127 or Tween-20

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath or probe)

3.2. Preparation of a 10 mM Stock Solution in DMSO

Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent. DMSO is the recommended solvent for this purpose.[3]

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.645 mg of this compound (Molecular Weight = 644.71 g/mol ).

  • Dissolving: Add the appropriate volume of 100% DMSO to the weighed powder.

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

3.3. Preparation of Working Solutions

The preparation of final working solutions requires careful serial dilution to prevent precipitation of the compound in the aqueous assay buffer.

Method A: Direct Dilution (for lower final concentrations)

  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional): If very low final concentrations are required, perform an intermediate dilution of the stock solution in 100% DMSO.

  • Final Dilution: Directly dilute the DMSO stock solution into the final assay buffer. It is crucial that the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5%, as higher concentrations can affect cellular health and enzyme activity.[4] Perform this step immediately before use and mix thoroughly.

Method B: Serial Dilution in Aqueous Buffer (to minimize precipitation)

For higher final concentrations where precipitation is a risk, a stepwise dilution is recommended.

  • Thaw: Thaw the 10 mM stock solution.

  • Initial Aqueous Dilution: Perform the first dilution from the DMSO stock into sterile deionized water. Salts in buffers can decrease the solubility of hydrophobic compounds.[4]

  • Final Dilution in Assay Buffer: Perform the final dilution from the aqueous intermediate into the complete assay buffer. The compound should be dilute enough at this stage to remain in solution.[4]

3.4. Protocol for Enhancing Solubility with Detergents (if precipitation occurs)

If precipitation is observed upon dilution in the aqueous buffer, a non-ionic detergent can be used to improve solubility.

  • Prepare a stock solution of a detergent such as Tween-20 (e.g., 10% in diH2O).

  • When preparing the final working solution, add the detergent to the assay buffer at a low final concentration (e.g., 0.01% - 0.1%).

  • Alternatively, a small volume of a concentrated detergent solution can be mixed with the DMSO stock of this compound before dilution into the final buffer.[4] A sonicator can be used to aid dispersion.[4]

Recommendations and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous DMSO to prevent compound degradation.

  • Final Solvent Concentration: The final concentration of DMSO in the in vitro assay should be consistent across all experimental conditions, including vehicle controls. It is recommended to keep the final DMSO concentration below 0.5%.

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation after dilution. If the solution appears cloudy or contains visible particles, it should not be used.

  • Fresh Preparations: Prepare fresh working solutions for each experiment from the frozen stock to ensure consistency and avoid degradation.

  • Solubility Testing: Before commencing a large-scale experiment, it is advisable to perform a small-scale solubility test of this compound in the specific assay buffer to be used.

Signaling Pathway Context

This compound targets the HCV NS5A protein, which is a critical component of the viral replication complex. Inhibition of NS5A disrupts the formation of this complex, thereby blocking viral RNA replication and assembly.

G AZD7295 This compound NS5A HCV NS5A Protein AZD7295->NS5A Inhibits ReplicationComplex Viral Replication Complex Assembly NS5A->ReplicationComplex Essential for ViralReplication HCV RNA Replication ReplicationComplex->ViralReplication Mediates

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for AZD-7295 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] It has demonstrated significant antiviral activity, with a reported EC50 of 7 nM in a genotype 1b replicon system.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its antiviral efficacy, cytotoxicity, and potential effects on host cell signaling pathways.

Mechanism of Action

This compound targets the HCV NS5A protein, which is essential for viral RNA replication and assembly. NS5A is known to interact with numerous host cellular proteins and is implicated in the virus's ability to evade the host's innate immune response, including interferon signaling.[3][4][5] By inhibiting NS5A, this compound disrupts the viral replication complex. It is suggested that this compound may modulate viral translation initiation by interacting with the viral internal ribosome entry site (IRES) and the 40S ribosomal subunit.[6] Furthermore, it is thought to affect various cell signaling pathways, host immunity, and lipid metabolism, and may prevent the establishment of a cellular antiviral state by blocking interferon-alpha/beta signaling.[6]

Data Presentation

Table 1: Reported In Vitro Efficacy of this compound
ParameterValueCell SystemReference
EC507 nMHCV Genotype 1b Replicon[1][2]
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
Experiment TypeStarting Concentration RangeRationale
Antiviral Activity (EC50 determination)0.1 nM - 1 µMTo encompass the known EC50 and determine the full dose-response curve.
Cytotoxicity (CC50 determination)1 µM - 100 µMTo assess the toxic concentration range, typically higher than the effective concentration.
Signaling Pathway Analysis10 nM - 1 µMConcentrations around the EC50 and higher are often used to study on-target and potential off-target effects.

Experimental Protocols

Antiviral Activity Assay in HCV Replicon Cells

This protocol describes the determination of the 50% effective concentration (EC50) of this compound in a human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon.

Materials:

  • HCV replicon-harboring cells (e.g., Huh-7 GT1b)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Reagent for quantifying reporter gene expression (e.g., Luciferase assay system) or viral RNA (qRT-PCR)

  • Phosphate-buffered saline (PBS)

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in a cell culture medium. A 10-point, 3-fold serial dilution starting from 1 µM is recommended to cover a broad concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[7]

  • Endpoint Measurement:

    • Luciferase Reporter Assay: If using a replicon with a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • qRT-PCR: If measuring viral RNA, extract total RNA from the cells and perform qRT-PCR using primers specific for the HCV RNA.

  • Data Analysis: Normalize the results to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound. It is crucial to run this assay in parallel with the antiviral assay using the same cell line and conditions.[8]

Materials:

  • Huh-7 cells (or the same cell line used for the antiviral assay)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at the same density as the antiviral assay. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in a cell culture medium, typically at higher concentrations than for the antiviral assay (e.g., starting from 100 µM).

  • Treatment: Treat the cells with the this compound dilutions and incubate for the same duration as the antiviral assay (72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. For MTT, this involves a 2-4 hour incubation followed by the addition of a solubilization solution.[9] For luminescent assays like CellTiter-Glo, the reagent is added directly to the wells.

  • Absorbance/Luminescence Reading: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 value. The selectivity index (SI) can be calculated as CC50/EC50.

Signaling Pathway Analysis

This compound, by targeting the viral protein NS5A, may interfere with the virus's ability to modulate host cell signaling pathways, particularly those involved in the innate immune response.

Diagram of Potential Host-Virus Interaction and this compound Intervention

HCV_Host_Interaction cluster_host Host Cell cluster_virus HCV Replication PRR Pattern Recognition Receptors (PRR) MAVS Mitochondrial Antiviral- Signaling Protein (MAVS) PRR->MAVS recognizes viral RNA IRF3 Interferon Regulatory Factor 3 (IRF3) MAVS->IRF3 activates Interferon Type I Interferon (IFN-α/β) IRF3->Interferon induces transcription ISG Interferon-Stimulated Genes (ISGs) Interferon->ISG induces expression (antiviral state) HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A translates NS5A->MAVS Inhibits Replication_Complex Viral Replication Complex NS5A->Replication_Complex assembles AZD7295 This compound AZD7295->NS5A Inhibits Signaling_Workflow cluster_analysis Downstream Analysis start Seed Huh-7 cells infect Infect with HCV (or use replicon cells) start->infect treat Treat with this compound (e.g., 10x EC50) infect->treat incubate Incubate for 24-72 hours treat->incubate harvest Harvest cells for analysis incubate->harvest western Western Blot (e.g., p-IRF3, ISGs) harvest->western qpcr qRT-PCR (e.g., IFN-β, ISG mRNA) harvest->qpcr elisa ELISA (e.g., secreted IFN-α/β) harvest->elisa end Data Analysis western->end qpcr->end elisa->end

References

Application of AZD-7295 in HCV Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virus particles, making it a prime target for antiviral therapy.[2] Developed by Arrow Therapeutics, which was later acquired by AstraZeneca, this compound showed promising preclinical activity but its clinical development was ultimately discontinued.[2] These notes provide an overview of the available data on this compound and detail relevant protocols for its investigation in a research setting.

Mechanism of Action

This compound exerts its antiviral effect by targeting and inhibiting the function of the HCV NS5A protein. The precise mechanism of NS5A inhibition is not fully elucidated but is believed to involve the disruption of the NS5A homodimerization and its interaction with other viral and host factors essential for the formation of the viral replication complex. This interference ultimately leads to the suppression of HCV RNA replication.

cluster_host_cell Hepatocyte cluster_inhibition Mechanism of this compound HCV_entry HCV Entry Uncoating Uncoating & RNA Release HCV_entry->Uncoating Translation Polyprotein Translation & Processing Uncoating->Translation Replication_Complex Replication Complex Formation (on Endoplasmic Reticulum) Translation->Replication_Complex NS3, NS4A, NS4B, NS5A, NS5B Assembly Virion Assembly Translation->Assembly Viral Proteins RNA_Replication RNA Replication Replication_Complex->RNA_Replication RNA_Replication->Assembly New Viral RNA Release Virion Release Assembly->Release AZD7295 This compound NS5A NS5A Protein AZD7295->NS5A Binds to NS5A->Replication_Complex Inhibits Function Start Start Cell_Seeding Seed Huh-7 cells containing HCV replicon with a reporter gene (e.g., Luciferase) Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound or control Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Calculate EC50 values Measurement->Analysis End End Analysis->End Start Start Culture Culture HCV replicon cells with increasing concentrations of this compound Start->Culture Selection Select for resistant colonies Culture->Selection Expansion Expand resistant colonies Selection->Expansion RNA_Extraction Extract total RNA Expansion->RNA_Extraction RT_PCR RT-PCR of the NS5A region RNA_Extraction->RT_PCR Sequencing Sequence the PCR product RT_PCR->Sequencing Analysis Compare sequences to wild-type to identify resistance mutations Sequencing->Analysis End End Analysis->End

References

AZD-7295: A Potent NS5A Inhibitor for Elucidating Hepatitis C Virus Replication Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

AZD-7295 is a highly potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). With a reported EC50 of 7 nM for the genotype 1b (GT-1b) replicon, this compound serves as an invaluable tool compound for virology research.[1] Its mechanism of action involves binding to the N-terminal domain I of NS5A, thereby preventing the essential interaction with viral RNA and disrupting the formation of the viral replication complex. This document provides detailed application notes and experimental protocols for the utilization of this compound in studying HCV replication, including cell-based replicon assays and in vitro RNA binding inhibition assays. Additionally, it offers insights into the HCV replication pathway and the pivotal role of NS5A.

Introduction

Hepatitis C virus infection is a major global health concern, and the viral non-structural protein 5A (NS5A) has emerged as a critical target for direct-acting antiviral (DAA) therapies. NS5A is a multifunctional phosphoprotein that plays a central role in both viral RNA replication and virion assembly.[2][3] It functions as a scaffold within the replication complex, interacting with other viral proteins such as NS3, NS4B, and NS5B, as well as host cell factors like phosphatidylinositol 4-kinase IIIα (PI4KIIIα), tubulin, and actin.[4][5] The N-terminal domain of NS5A is responsible for its dimerization and RNA binding capabilities, which are crucial for the initiation and regulation of viral replication. This compound specifically targets this domain, making it an excellent probe for dissecting the molecular mechanisms of HCV replication.

Data Presentation

The following table summarizes the known antiviral activity of this compound. Further research is required to determine its efficacy against other HCV genotypes and to establish a comprehensive cytotoxicity profile.

CompoundTargetAssay SystemHCV GenotypePotency (EC50)Cytotoxicity (CC50)Selectivity Index (SI)Reference
This compoundHCV NS5ASubgenomic RepliconGenotype 1b7 nMData not availableData not available[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures for its characterization, the following diagrams are provided.

HCV_Replication_Pathway cluster_host_cell Hepatocyte cluster_NS5A_Interaction NS5A-Mediated Interactions HCV_RNA HCV Genomic RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins NS3, NS4A, NS4B, NS5A, NS5B Polyprotein->NS_Proteins Replication_Complex Membranous Web (Replication Complex Formation) NS_Proteins->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly Host_Factors Host Factors (e.g., PI4KIIIα) Host_Factors->Replication_Complex NS5A NS5A Viral_RNA Viral RNA NS5A->Viral_RNA RNA Binding NS5B NS5B (Polymerase) NS5A->NS5B Interaction Other_NS Other NS Proteins NS5A->Other_NS Interaction AZD7295 This compound AZD7295->NS5A Inhibition

Figure 1: HCV Replication Pathway and this compound's Point of Inhibition.

Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells with HCV replicon Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Cytotoxicity Measure Cell Viability (e.g., CellTiter-Glo) Incubate->Measure_Cytotoxicity Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Calculate EC50 and CC50 Measure_Luciferase->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End FP_Assay_Workflow Start Start Prepare_Reagents Prepare purified NS5A, fluorescently-labeled RNA, and this compound dilutions Start->Prepare_Reagents Incubate_NS5A_AZD Incubate NS5A with This compound Prepare_Reagents->Incubate_NS5A_AZD Add_RNA Add fluorescently-labeled RNA to the mixture Incubate_NS5A_AZD->Add_RNA Incubate_Binding Incubate to allow binding to reach equilibrium Add_RNA->Incubate_Binding Measure_FP Measure Fluorescence Polarization Incubate_Binding->Measure_FP Analyze_Data Calculate IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Assessing Antiviral Activity of AZD7442 (Tixagevimab/Cilgavimab)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on AZD-7295: Initial research indicates that this compound was investigated as an inhibitor of the Hepatitis C Virus (HCV) NS5A protein. Its development appears to have been discontinued, with clinical trials conducted primarily in healthy subjects around 2008-2010. In contrast, AstraZeneca's AZD7442 (a combination of the monoclonal antibodies tixagevimab and cilgavimab) has been the subject of extensive recent research for its antiviral activity against SARS-CoV-2, the virus that causes COVID-19. Given the contemporary relevance and available data, these application notes will focus on the techniques used to assess the antiviral activity of AZD7442.

Introduction to AZD7442

AZD7442 is a combination of two long-acting monoclonal antibodies (mAbs), tixagevimab (AZD8895) and cilgavimab (AZD1061).[1][2] These antibodies were derived from B-cells of convalescent patients who had recovered from COVID-19.[3] The antibodies have been engineered with a YTE modification (M257Y/S259T/T261E) to extend their half-life and a triple modification (TM) to reduce Fc effector function, which mitigates the risk of antibody-dependent enhancement of disease.[4] AZD7442 targets the spike glycoprotein of the SARS-CoV-2 virus, preventing its entry into host cells.[5]

Mechanism of Action

Tixagevimab and cilgavimab are recombinant human IgG1κ monoclonal antibodies that bind to distinct, non-overlapping epitopes on the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein.[1][4] This simultaneous binding blocks the interaction of the spike protein with the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into human cells.[6][7] By inhibiting viral attachment and entry, AZD7442 effectively neutralizes the virus.[5]

cluster_0 SARS-CoV-2 Viral Entry cluster_1 AZD7442 Mechanism of Action Virus SARS-CoV-2 Virus Spike Spike Protein (RBD) Virus->Spike expresses ACE2 Host Cell ACE2 Receptor Spike->ACE2 binds to BlockedSpike Blocked Spike Protein Entry Viral Entry & Infection ACE2->Entry facilitates NoEntry Infection Blocked AZD7442 AZD7442 (Tixagevimab + Cilgavimab) AZD7442->Spike binds to non-overlapping epitopes on RBD BlockedSpike->ACE2 binding is inhibited

Figure 1: Mechanism of action of AZD7442 in neutralizing SARS-CoV-2.

In Vitro Antiviral Activity Assessment

A variety of in vitro assays are employed to determine the neutralizing potency of AZD7442 against different SARS-CoV-2 variants.

Pseudovirus Neutralization Assay

This is a common method to safely assess the neutralizing capability of antibodies against different viral spike proteins without using the live virus.

Protocol:

  • Pseudovirus Production: Lentiviral or vesicular stomatitis virus (VSV) particles are pseudotyped to express the SARS-CoV-2 spike protein of a specific variant on their surface. These particles also carry a reporter gene, such as luciferase.

  • Antibody Dilution: AZD7442, or its individual components, are serially diluted in assay media to create a range of concentrations.

  • Incubation: The diluted antibodies are incubated with a fixed amount of the spike-pseudotyped virus for approximately 30-60 minutes at 37°C.[8]

  • Cell Infection: A suspension of host cells engineered to express the human ACE2 receptor (e.g., HEK293T-hACE2 or HEK-Blue-ACE2/TMPRSS2) is added to the antibody-virus mixture.[8][9]

  • Reporter Gene Measurement: After a set incubation period (e.g., 48-72 hours), the expression of the reporter gene (e.g., luciferase activity) is measured. A reduction in the reporter signal corresponds to the neutralization of the pseudovirus.

  • Data Analysis: The data is used to calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the antibody concentration required to inhibit viral entry by 50%.

Authentic Virus Neutralization Assay (Plaque Reduction Neutralization Test - PRNT)

This assay uses the live, replication-competent SARS-CoV-2 virus and is considered the gold standard for measuring neutralizing antibody titers.

Protocol:

  • Cell Seeding: Confluent monolayers of susceptible cells (e.g., Vero E6) are prepared in multi-well plates.

  • Antibody Dilution: Serial dilutions of AZD7442 are prepared.

  • Incubation: The antibody dilutions are mixed with a standardized amount of infectious SARS-CoV-2 virus and incubated.

  • Infection: The virus-antibody mixtures are added to the cell monolayers and allowed to adsorb.

  • Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, resulting in the formation of localized plaques.

  • Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques is counted for each antibody concentration. The plaque reduction neutralization titer (e.g., PRNT50) is determined as the reciprocal of the highest antibody dilution that reduces the plaque count by 50% compared to the virus-only control.

cluster_workflow In Vitro Neutralization Assay Workflow start Start dilution Prepare serial dilutions of AZD7442 start->dilution incubation Incubate AZD7442 with pseudovirus or authentic SARS-CoV-2 dilution->incubation infection Add mixture to ACE2-expressing host cells incubation->infection readout Measure reporter gene (Pseudovirus) or count plaques (Authentic Virus) infection->readout analysis Calculate IC50/EC50 or PRNT values readout->analysis end End analysis->end

Figure 2: General workflow for in vitro neutralization assays.

Data Presentation: In Vitro Neutralizing Activity of AZD7442

The following table summarizes the neutralizing activity of AZD7442 and its components against the original SARS-CoV-2 strain (USA-WA1/2020).

Compound/CombinationAssay TypeCell LineTarget VirusEC50 / IC50Citation
TixagevimabAuthentic Virus NeutralizationVero E6USA-WA1/202060.7 pM (9 ng/mL)[6][7]
CilgavimabAuthentic Virus NeutralizationVero E6USA-WA1/2020211.5 pM (32 ng/mL)[6]
AZD7442 (Combination) Authentic Virus Neutralization Vero E6 USA-WA1/2020 65.9 pM (10 ng/mL) [6]
TixagevimabRBD-ACE2 Binding Inhibition--0.32 nM (48 ng/mL)[6][7]
CilgavimabRBD-ACE2 Binding Inhibition--0.53 nM (80 ng/mL)[6]
AZD7442 (Combination) RBD-ACE2 Binding Inhibition - - 0.43 nM (65 ng/mL) [6]

Note: The activity of AZD7442 varies against different SARS-CoV-2 variants. For instance, the Omicron BA.1.1 variant showed a 176-fold reduction in susceptibility in a live virus assay.[6]

In Vivo Antiviral Activity Assessment

Animal models are crucial for evaluating the prophylactic and therapeutic efficacy of AZD7442 in a living organism.

Non-Human Primate (NHP) Model

NHPs, such as rhesus or cynomolgus macaques, are used as their response to SARS-CoV-2 infection closely mirrors aspects of human disease.

Protocol:

  • Animal Acclimatization: Animals are acclimatized to the facility and baseline health parameters are recorded.

  • Prophylaxis Study Design: A cohort of animals receives a single dose of AZD7442 (e.g., via intramuscular injection) prior to viral exposure. A control group receives a placebo.

  • Therapeutic Study Design: Animals are first infected with SARS-CoV-2. After a set period (e.g., 12-24 hours), a cohort receives a therapeutic dose of AZD7442, while a control group receives a placebo.

  • Viral Challenge: Animals are challenged with a high titer of SARS-CoV-2 via intratracheal and/or intranasal routes.

  • Monitoring and Sample Collection: Animals are monitored daily for clinical signs of disease. Regular samples, such as bronchoalveolar lavage (BAL) fluid and nasal swabs, are collected to measure viral load (e.g., by RT-PCR).

  • Endpoint Analysis: Key endpoints include viral clearance from the lungs and upper airways, reduction in lung pathology, and prevention of clinical symptoms.[1]

Hamster Model

Syrian golden hamsters are another widely used model as they are susceptible to SARS-CoV-2 and develop respiratory disease.

Protocol:

  • Study Design: Similar to the NHP model, hamsters are divided into prophylactic or therapeutic treatment groups and corresponding placebo control groups.

  • Dosing and Challenge: AZD7442 or placebo is administered, followed by an intranasal challenge with SARS-CoV-2.

  • Endpoint Analysis: Efficacy is typically measured by a reduction in viral load in the lungs and nasal turbinates and a decrease in weight loss, which is a key indicator of disease severity in this model.[6]

Data Presentation: In Vivo Efficacy from Clinical Trials

The following table summarizes key efficacy data from major Phase 3 clinical trials of AZD7442.

Trial NameStudy PopulationEndpointEfficacy ResultCitation
PROVENT (NCT04625725) Pre-exposure Prophylaxis in high-risk adultsReduction in risk of symptomatic COVID-1977% risk reduction at primary analysis; 83% at 6-month follow-up[6][10]
TACKLE (NCT04723394) Treatment of non-hospitalized adults with mild-to-moderate COVID-19Reduction in risk of severe COVID-19 or death50% risk reduction vs. placebo[3][6]
STORM CHASER (Post-exposure Prophylaxis) Post-exposure ProphylaxisPrevention of symptomatic COVID-1933% relative risk reduction (did not meet primary endpoint)[11]

Pharmacokinetic (PK) and Safety Assessment

Evaluating the absorption, distribution, metabolism, and excretion (ADME) of AZD7442 is critical, especially given its extended half-life formulation.

Protocol:

  • Study Population: Phase 1 trials are conducted in healthy adult volunteers.[2]

  • Dosing Regimens: Participants receive varying doses of AZD7442 via different routes (e.g., intramuscular or intravenous).[2]

  • Sample Collection: Blood samples are collected at multiple time points over an extended period (e.g., up to 361 days).[2]

  • Bioanalysis: Serum concentrations of tixagevimab and cilgavimab are measured using validated immunoassays.

  • PK Parameter Calculation: Key PK parameters are calculated, including half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

  • Safety Monitoring: Participants are monitored for adverse events, including infusion/injection site reactions and hypersensitivity.[2]

Data Presentation: Key Pharmacokinetic Parameters
ParameterValuePopulationCitation
Mean Half-life (t½) ~90 daysHealthy Adults[2][12]
Projected Protection Duration Up to 12 monthsHealthy Adults[1]
Nasal Mucosa Detection ~1-2% of serum concentrationHealthy Adults[1]

References

AZD-7295: Application Notes and Protocols for Combination Therapy in HCV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex and plays a multifaceted role in the viral life cycle, including viral RNA replication, assembly, and modulation of host cell signaling pathways. As a direct-acting antiviral (DAA), this compound has been investigated for its potential role in combination therapies for chronic HCV infection. Although its clinical development was discontinued, the compound remains a relevant tool for in vitro studies of HCV replication and the exploration of novel DAA combinations.

These application notes provide an overview of this compound and protocols for its use in combination with other anti-HCV agents in a research setting.

Data Presentation

In Vitro Efficacy
CompoundAssay TypeGenotypeEC50Cell Line
This compoundReplicon1b7 nMHuh-7

Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Clinical Trial Overview

Several Phase 1 clinical trials were conducted to evaluate the safety and pharmacokinetics of this compound in healthy volunteers. A Phase 2 study was initiated to assess its efficacy in combination with pegylated interferon alpha-2a and ribavirin in patients with chronic HCV genotype 1b infection. However, the development of this compound was discontinued, and detailed results from the Phase 2 trial are not publicly available.

Experimental Protocols

Protocol 1: In Vitro Assessment of Antiviral Activity using HCV Replicon Assay

This protocol describes a general method for determining the in vitro efficacy of this compound alone or in combination with other anti-HCV agents using a cell-based HCV replicon system.

Objective: To determine the EC50 of this compound and to evaluate synergistic, additive, or antagonistic effects when combined with other anti-HCV drugs.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., Luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • This compound (stock solution in DMSO).

  • Other anti-HCV agents (e.g., NS3/4A protease inhibitors, NS5B polymerase inhibitors).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Cytotoxicity assay kit (e.g., MTS or CellTiter-Glo).

Procedure:

  • Cell Plating: Seed the HCV replicon-containing Huh-7 cells in 96-well or 384-well plates at a predetermined density to ensure they are in the exponential growth phase during the assay. Incubate at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and the other anti-HCV agent(s) in culture medium.

    • For combination studies, prepare a matrix of concentrations of each compound.

    • Add the diluted compounds to the plated cells. Include appropriate controls: vehicle control (DMSO), single-agent controls, and no-drug controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Quantification of HCV Replication:

    • Remove the culture medium.

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions. Luminescence is proportional to the level of HCV RNA replication.

  • Cytotoxicity Assessment: In parallel plates, assess cell viability using a standard cytotoxicity assay to determine if the observed antiviral effect is due to inhibition of replication or to toxicity.

  • Data Analysis:

    • Calculate the EC50 values for each compound alone using a dose-response curve fitting software (e.g., GraphPad Prism).

    • For combination studies, analyze the data using synergy models such as the MacSynergy II program to determine if the combination is synergistic, additive, or antagonistic.

Visualizations

Signaling Pathways and Experimental Workflows

HCV_Lifecycle_and_DAA_Targets cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex (Membranous Web) cluster_DAAs Direct-Acting Antivirals (DAAs) Entry HCV Entry Uncoating Uncoating & Translation Entry->Uncoating Translation_Replication Polyprotein Processing & RNA Replication Uncoating->Translation_Replication Assembly Virion Assembly Translation_Replication->Assembly NS3_4A NS3/4A Protease NS5A NS5A NS5B NS5B Polymerase Release Release Assembly->Release Protease_I Protease Inhibitors Protease_I->NS3_4A inhibit NS5A_I NS5A Inhibitors (this compound) NS5A_I->NS5A inhibit Polymerase_I Polymerase Inhibitors Polymerase_I->NS5B inhibit Experimental_Workflow cluster_assays Assays start Start: HCV Replicon Cells plate_cells Plate Cells in Multi-well Plates start->plate_cells prepare_compounds Prepare Serial Dilutions of This compound & Other DAAs plate_cells->prepare_compounds add_compounds Add Compounds to Cells (Single & Combination Matrix) prepare_compounds->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate luciferase_assay Luciferase Assay (HCV Replication) incubate->luciferase_assay cytotoxicity_assay Cytotoxicity Assay (Cell Viability) incubate->cytotoxicity_assay analyze_data Data Analysis: EC50 & Synergy Calculation luciferase_assay->analyze_data cytotoxicity_assay->analyze_data end End: Results analyze_data->end

References

Application Notes and Protocols for AZD-7295 Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7295 is identified as a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein[1][2][3]. While its primary development has targeted HCV infection, emerging research suggests a potential role for NS5A inhibitors in oncology. The HCV NS5A protein has been shown to have an oncogenic role, influencing key cellular signaling pathways such as p53 and NF-κB, and modulating the expression of anti-apoptotic proteins like survivin[4]. This suggests that inhibiting NS5A-like functions could have therapeutic benefits in cancer, particularly when combined with other anti-cancer agents. It is hypothesized that NS5A inhibitors may (re)sensitize cancer cells to conventional chemotherapies[5].

These application notes provide a comprehensive framework for designing and conducting preclinical synergy studies involving this compound. The protocols outlined below detail methods for assessing synergistic, additive, or antagonistic interactions with other therapeutic agents, with a focus on mechanistic elucidation through the analysis of relevant signaling pathways.

Rationale for Synergy Studies with this compound

The primary rationale for exploring this compound in combination therapies for cancer is based on the multifaceted roles of the NS5A protein in cellular signaling. The NS5A protein is known to:

  • Modulate p53 function: The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis. NS5A has been reported to lead to p53 degradation[4].

  • Activate the NF-κB pathway: The NF-κB signaling cascade is a key driver of inflammation, cell survival, and proliferation. NS5A can stimulate NF-κB relocation to the nucleus[4].

  • Upregulate Survivin: Survivin is an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells, contributing to therapeutic resistance. NS5A enhances survivin transcription[4].

Based on these mechanisms, potential synergistic partners for this compound could include:

  • Chemotherapeutic agents: Drugs that induce DNA damage and rely on a functional p53 pathway for their efficacy.

  • NF-κB inhibitors: To dually target this pro-survival pathway.

  • IAP inhibitors or other pro-apoptotic agents: To enhance the induction of cell death.

Experimental Design for Synergy Assessment

A robust experimental design is crucial for accurately determining the nature of the interaction between this compound and a partner drug. A constant-ratio combination design is recommended for its simplicity and efficiency in generating data for synergy analysis[1].

Single-Agent Dose-Response Assessment

Prior to combination studies, it is essential to determine the potency of each drug individually.

Protocol:

  • Cell Seeding: Plate cancer cells of interest in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and the partner drug in separate wells. A typical concentration range could be from 0.01 nM to 10 µM, but should be optimized for each cell line. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for a period that allows for the assessment of cell viability, typically 48-72 hours.

  • Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay[6].

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.

Combination Drug Treatment

Protocol:

  • Drug Combination Preparation: Prepare stock solutions of this compound and the partner drug. Combine them at a fixed ratio based on their individual IC50 values (e.g., 1:1, 1:2, 2:1 ratio of their IC50s).

  • Serial Dilution: Create a serial dilution of the drug combination.

  • Cell Treatment: Treat the cells with the serial dilutions of the drug combination.

  • Incubation and Viability Assay: Follow the same procedure as for the single-agent dose-response assessment.

Data Analysis: Quantifying Synergy

The most common method for quantifying drug synergy is the Combination Index (CI) method developed by Chou and Talalay[7][8][9].

  • CI < 1: Indicates synergism.

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism.

The CI value can be calculated using specialized software like CompuSyn or CalcuSyn[2]. The calculation is based on the following equation:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect[7].

Data Presentation

All quantitative data from cell viability assays should be summarized in tables for clear comparison.

Table 1: Single-Agent IC50 Values

Cell LineDrugIC50 (µM)
Cell Line AThis compound
Cell Line APartner Drug X
Cell Line BThis compound
Cell Line BPartner Drug X

Table 2: Combination Index (CI) Values at 50% Effect (ED50)

Cell LineCombination (Ratio)CI Value at ED50Interpretation
Cell Line AThis compound + Partner Drug X (1:1)
Cell Line BThis compound + Partner Drug X (1:1)

Mechanistic Synergy Studies

To understand the biological basis of the observed synergy, further experiments are necessary.

Apoptosis Assays

Synergistic drug combinations often lead to an enhanced induction of apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound, the partner drug, and the combination at concentrations determined from the synergy studies. Include a vehicle control.

  • Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic/necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Table 3: Apoptosis Induction by this compound and Partner Drug X

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
This compound (IC50)
Partner Drug X (IC50)
Combination (at synergistic ratio)
Western Blot Analysis

Western blotting can be used to assess changes in the expression and activation of proteins in key signaling pathways.

Protocol:

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, phospho-NF-κB, survivin, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Table 4: Protein Expression Changes with Combination Treatment

ProteinVehicle ControlThis compoundPartner Drug XCombination
p53
p-NF-κB
Survivin
Cleaved Caspase-3

Visualizations

Signaling Pathway

AZD7295_Signaling_Pathway cluster_synergy Potential Synergy AZD7295 This compound NS5A NS5A-like function AZD7295->NS5A inhibits p53 p53 NS5A->p53 | (degradation) NFkB NF-κB NS5A->NFkB activates Survivin Survivin NS5A->Survivin upregulates Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation Survivin->Apoptosis Chemo Chemotherapy Chemo->Apoptosis NFkBi NF-κB Inhibitor NFkBi->NFkB IAPi IAP Inhibitor IAPi->Survivin

Caption: Proposed signaling pathways affected by this compound.

Experimental Workflow

Synergy_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Synergy Assessment cluster_2 Phase 3: Mechanistic Studies A Single-agent Dose-Response (this compound & Partner Drug) B Determine IC50 values A->B C Constant-Ratio Combination Treatment B->C D Cell Viability Assay C->D E Calculate Combination Index (CI) D->E F Identify Synergistic Combinations (CI < 1) E->F G Apoptosis Assays (Annexin V/PI) F->G H Western Blot Analysis (p53, NF-κB, Survivin) F->H I Elucidate Mechanism of Synergy G->I H->I

Caption: Experimental workflow for this compound synergy studies.

Logical Relationship

Logical_Relationship cluster_input Inputs cluster_analysis Analysis cluster_output Outputs AZD7295 This compound Dose-Response CI_Calc Combination Index Calculation AZD7295->CI_Calc PartnerDrug Partner Drug Dose-Response PartnerDrug->CI_Calc Combination Combination Dose-Response Combination->CI_Calc Synergy Synergism (CI < 1) CI_Calc->Synergy Additive Additivity (CI = 1) CI_Calc->Additive Antagonism Antagonism (CI > 1) CI_Calc->Antagonism

Caption: Logical flow for determining drug interaction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming AZD-7295 Resistance in HCV Replicons

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for AZD-7295. This resource is designed for researchers, scientists, and drug development professionals working with the HCV NS5A inhibitor this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to in vitro resistance in HCV replicon systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] It has demonstrated potent activity against HCV genotype 1b (GT-1b) replicons, with a reported EC50 of 7 nM.[1] this compound, along with other NS5A inhibitors, is believed to function by binding directly to domain 1 of the NS5A protein. This binding event is thought to interfere with the protein's ability to bind viral RNA, a crucial step for HCV replication.[2]

Q2: My HCV replicon cells are showing reduced susceptibility to this compound. What are the likely causes?

Reduced susceptibility to this compound in HCV replicons is most commonly due to the emergence of resistance-associated substitutions (RASs) in the NS5A region of the viral genome.[2] The HCV RNA-dependent RNA polymerase is error-prone, leading to a high mutation rate. Under the selective pressure of an antiviral compound like this compound, variants with mutations that reduce drug binding affinity can become the dominant population.[3]

Q3: Which specific mutations in NS5A are known to confer resistance to this compound?

While extensive, specific resistance profiling for this compound is not as widely published as for other NS5A inhibitors that have progressed further in clinical development, studies have shown that mutations conferring resistance to this compound map to the NS5A region.[2] Cross-resistance studies with structurally similar NS5A inhibitors, such as BMS-790052 (Daclatasvir), provide strong indicators of the likely resistance profile for this compound. The most common RASs for this class of inhibitors are found at amino acid positions L31 and Y93 in the NS5A protein.[2]

Q4: Is there quantitative data on the level of resistance conferred by these mutations to this compound?

Direct and specific quantitative data for this compound against various RASs is limited in publicly available literature. However, a key study demonstrated that both this compound and BMS-790052 bind significantly more weakly to the common resistance mutants Y93H and L31V .[2] For the related compound BMS-790052, mutations at Y93 (Y93H/N/C) and L31 (L31V/M/F) have been shown to confer a wide range of resistance, from 19-fold to over 47,000-fold.[2] It is highly probable that similar mutations would result in a significant increase in the EC50 value for this compound.

Quantitative Data on Resistance for NS5A Inhibitors (General)

NS5A MutationFold-Increase in EC50 for BMS-790052 (Daclatasvir)
Y93H/N/C19 to 47,000
L31V/M/F23 to 3,350

This table provides a general reference for the expected magnitude of resistance conferred by common NS5A RASs, based on data from a closely related compound. Specific fold-resistance for this compound may vary.

Q5: How can I confirm if my replicon cell line has developed resistance to this compound?

To confirm resistance, you should perform the following steps:

  • Phenotypic Analysis: Determine the EC50 of this compound in your replicon cell line and compare it to the EC50 in the parental, wild-type replicon cell line. A significant increase in the EC50 value indicates resistance.

  • Genotypic Analysis: Sequence the NS5A coding region of the replicon RNA from the suspected resistant cell line to identify any amino acid substitutions, particularly at positions L31 and Y93.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Sudden loss of this compound efficacy in a stable replicon cell line. Selection of pre-existing resistant variants or de novo mutations in NS5A.1. Perform a dose-response experiment to confirm the shift in EC50. 2. Sequence the NS5A region of the replicon to identify RASs. 3. If resistance is confirmed, consider strategies to overcome it (see below).
Difficulty generating this compound resistant replicons. Insufficient selective pressure or low fitness of resistant variants.1. Gradually increase the concentration of this compound in the culture medium over several passages. 2. Ensure the parental replicon has a high level of replication fitness. 3. Isolate and expand individual resistant colonies to select for fitter variants.
Cross-resistance to other NS5A inhibitors observed. The identified RASs are common to the drug class.Test the resistant replicon against direct-acting antivirals (DAAs) with different mechanisms of action (e.g., NS3/4A protease inhibitors, NS5B polymerase inhibitors), as these are unlikely to show cross-resistance.[4]

Experimental Protocols

Protocol 1: Generation of this compound Resistant HCV Replicons

This protocol describes a method for selecting HCV replicons with reduced susceptibility to this compound.

Materials:

  • HCV replicon-harboring Huh-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • G418 (for selection of replicon-containing cells)

  • This compound (dissolved in DMSO)

  • Tissue culture plates/flasks

Methodology:

  • Plate HCV replicon-harboring cells at a low density in complete medium containing G418.

  • Add this compound to the culture medium at a concentration approximately 5-10 times the EC50 value.

  • Maintain the cells under continuous drug pressure, changing the medium with fresh this compound and G418 every 3-4 days.

  • Monitor the cultures for the appearance of resistant colonies, which will begin to grow out after several weeks.

  • Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

  • Expand the resistant clones in the presence of the selective concentration of this compound and G418.

  • Cryopreserve aliquots of the resistant cell lines for further characterization.

Protocol 2: Phenotypic Characterization of this compound Resistant Replicons

This protocol determines the level of resistance to this compound in the selected replicon cell lines.

Materials:

  • Wild-type and this compound-resistant HCV replicon cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Luciferase assay reagent (if using a luciferase reporter replicon) or reagents for qRT-PCR

  • Luminometer or qRT-PCR instrument

Methodology:

  • Seed both wild-type and resistant replicon cells into 96-well plates.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the drug dilutions to the appropriate wells, including a no-drug control.

  • Incubate the plates for 72 hours.

  • Quantify HCV replication. For luciferase replicons, lyse the cells and measure luciferase activity. For non-reporter replicons, extract total RNA and perform qRT-PCR for HCV RNA levels, normalizing to a housekeeping gene.

  • Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value for both wild-type and resistant lines using non-linear regression.

  • Calculate the fold-resistance as: (EC50 of resistant replicon) / (EC50 of wild-type replicon).

Strategies to Overcome this compound Resistance

The primary strategy to overcome resistance to NS5A inhibitors is through combination therapy with other DAAs that have different mechanisms of action.

1. Combination with NS3/4A Protease Inhibitors: NS3/4A protease inhibitors target a different viral enzyme essential for HCV replication. Combining this compound with an NS3/4A protease inhibitor would likely show synergistic or additive effects and prevent the emergence of resistance, as a virus would need to acquire mutations in two different genes to escape both drugs.

2. Combination with NS5B Polymerase Inhibitors: NS5B polymerase inhibitors target the viral RNA-dependent RNA polymerase. This class of drugs, particularly the nucleoside/nucleotide analogs, generally has a higher barrier to resistance. A combination of this compound with an NS5B inhibitor would be a potent regimen with a low probability of resistance development.[4]

3. Triple Combination Therapy: For highly resistant variants, a combination of three DAAs targeting NS5A, NS3/4A, and NS5B could be employed to achieve viral suppression.

Visualizations

experimental_workflow cluster_resistance_generation Generation of Resistant Replicons cluster_characterization Characterization of Resistance cluster_overcoming_resistance Overcoming Resistance start Start with Wild-Type HCV Replicon Cells culture Culture with this compound (5-10x EC50) + G418 start->culture select Select for Resistant Colonies culture->select isolate Isolate and Expand Resistant Clones select->isolate phenotype Phenotypic Analysis (EC50 Determination) isolate->phenotype genotype Genotypic Analysis (NS5A Sequencing) isolate->genotype combo Combination Therapy with: - NS3/4A Inhibitor - NS5B Inhibitor phenotype->combo

Caption: Experimental workflow for generating, characterizing, and overcoming this compound resistance.

signaling_pathway HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein NS5A NS5A Protein Polyprotein->NS5A Replication_Complex Replication Complex Formation NS5A->Replication_Complex Resistance_Mutation NS5A Resistance Mutations (e.g., L31V, Y93H) NS5A->Resistance_Mutation Reduces this compound Binding Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication AZD7295 This compound AZD7295->NS5A Inhibition Resistance_Mutation->NS5A

Caption: Mechanism of this compound action and resistance in HCV replication.

References

Technical Support Center: Investigating Resistance to AZD-7295 and other NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to AZD-7295, an inhibitor of the Hepatitis C Virus (HCV) NS5A protein. While specific resistance mutations for this compound are not extensively documented in publicly available literature, this guide leverages knowledge from other NS5A inhibitors to provide a framework for identifying and characterizing resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the HCV non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and virion assembly. By targeting NS5A, this compound disrupts these processes, leading to a potent antiviral effect.

Q2: We are observing a loss of this compound efficacy in our cell-based assays over time. What could be the cause?

A sustained loss of efficacy, characterized by a rightward shift in the EC50 curve, is often indicative of the emergence of drug-resistant viral populations. This occurs through the selection of pre-existing or newly acquired mutations in the drug target, in this case, the NS5A protein.

Q3: What are the common methods to identify drug resistance-associated mutations?

Several experimental and computational methods can be employed to identify mutations conferring resistance to antiviral drugs.[3] These include:

  • Genotypic Assays: Direct sequencing of the viral target gene (NS5A for this compound) from resistant viral populations to identify mutations.[4]

  • Phenotypic Assays: Comparing the susceptibility of viral variants with specific mutations to the drug in cell culture.

  • CRISPR-Based Screens: Genome-wide or targeted CRISPR-Cas9 screens can be used to systematically introduce mutations and identify those that confer a growth advantage in the presence of the drug.[5][6][7]

  • Molecular Docking and Simulation: Computational methods can predict how mutations in the target protein might affect drug binding.[3]

Troubleshooting Guides

Problem: Difficulty in identifying specific resistance mutations.

Possible Cause 1: Low frequency of resistant variants.

  • Troubleshooting Tip: Increase the drug concentration during selection to enrich for highly resistant populations. Prolonged culture under drug pressure can also aid in the selection of resistant variants.

Possible Cause 2: Insufficient sequencing depth.

  • Troubleshooting Tip: Employ deep sequencing (Next-Generation Sequencing) to identify low-frequency mutations that may be missed by conventional Sanger sequencing.

Possible Cause 3: Complex resistance patterns.

  • Troubleshooting Tip: Resistance may be conferred by multiple mutations acting in concert. Analyze sequencing data for co-occurring mutations.

Problem: Discrepancy between genotypic and phenotypic results.

Possible Cause: Atypical mutations or complex mutational patterns.

  • Troubleshooting Tip: Phenotypic assays are crucial for confirming the functional consequence of identified mutations.[8] Some mutations may not have a strong individual effect but contribute to resistance in combination with other changes.

Quantitative Data Summary

While specific quantitative data for this compound resistance is limited, the following table provides an illustrative example of how to present data on resistance-associated mutations for an NS5A inhibitor. This data is hypothetical and should be replaced with experimental findings.

MutationFold-change in EC50 (vs. Wild-Type)Replicative Capacity (vs. Wild-Type)
Y93H500x80%
L31M150x95%
Q30R100x110%
Y93H + L31M>10,000x60%

Experimental Protocols

Protocol 1: Identification of Resistance Mutations using Cell-Based Selection and Sequencing

This protocol outlines the process of generating and identifying resistance-associated mutations in HCV replicons.

Methodology:

  • Cell Culture and Replicon Transfection: Culture Huh-7 cells and transfect with HCV replicon RNA.

  • Drug Selection: Add this compound to the culture medium at a concentration 5-10 times the EC50.

  • Monitoring for Resistance: Monitor the culture for signs of viral breakthrough (e.g., increasing reporter gene expression).

  • RNA Extraction and RT-PCR: Once resistance is established, extract total RNA from the cells and perform RT-PCR to amplify the NS5A coding region.

  • Sequencing: Sequence the amplified NS5A PCR product using both Sanger and next-generation sequencing methods to identify mutations.

  • Data Analysis: Compare the NS5A sequences from resistant populations to the wild-type sequence to identify mutations.

Protocol 2: CRISPR-Suppressor Scanning for Systematic Discovery of Resistance Mutations

This protocol describes a high-throughput method to identify all possible single amino acid substitutions in NS5A that can confer resistance to this compound.[6]

Methodology:

  • sgRNA Library Design and Construction: Design and synthesize a pooled library of single-guide RNAs (sgRNAs) that tile across the entire coding sequence of NS5A.[6]

  • Lentivirus Production: Produce a pooled lentiviral library expressing the sgRNAs and Cas9 nuclease.

  • Cell Transduction and Drug Selection: Transduce a suitable host cell line with the lentiviral library and select with this compound at a concentration that inhibits the growth of wild-type cells.

  • Genomic DNA Extraction and Sequencing: After a period of selection, extract genomic DNA from the surviving cells. Amplify the genomic region containing the sgRNA cassette and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the drug-treated population compared to a control population. The corresponding target sites of these enriched sgRNAs indicate regions in NS5A where mutations can confer resistance.

Visualizations

Experimental_Workflow_for_Resistance_Identification cluster_selection Cell-Based Selection cluster_analysis Analysis cluster_validation Validation start HCV Replicon Cells drug_treatment Treat with this compound start->drug_treatment resistant_cells Select Resistant Population drug_treatment->resistant_cells rna_extraction RNA Extraction resistant_cells->rna_extraction rt_pcr RT-PCR of NS5A rna_extraction->rt_pcr sequencing Sequencing rt_pcr->sequencing mutation_id Identify Mutations sequencing->mutation_id site_directed_mutagenesis Site-Directed Mutagenesis mutation_id->site_directed_mutagenesis phenotypic_assay Phenotypic Assay site_directed_mutagenesis->phenotypic_assay

Caption: Workflow for identifying this compound resistance mutations.

CRISPR_Screening_Workflow cluster_library_prep Library Preparation cluster_screening Screening cluster_analysis Analysis sgrna_library Design & Synthesize sgRNA Library for NS5A lentivirus_production Produce Pooled Lentivirus sgrna_library->lentivirus_production transduction Transduce Cells with Lentiviral Library lentivirus_production->transduction selection Select with this compound transduction->selection gdna_extraction Genomic DNA Extraction selection->gdna_extraction ngs Next-Generation Sequencing of sgRNAs gdna_extraction->ngs data_analysis Identify Enriched sgRNAs ngs->data_analysis

Caption: CRISPR-suppressor scanning workflow for resistance mapping.

Signaling_Pathway_Inhibition HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A translation Replication_Complex Replication Complex NS5A->Replication_Complex forms Virion_Assembly Virion Assembly NS5A->Virion_Assembly involved in Resistance_Mutation Resistance Mutation (e.g., Y93H) NS5A->Resistance_Mutation Replication_Complex->HCV_RNA replicates AZD7295 This compound AZD7295->NS5A inhibits Resistance_Mutation->AZD7295 prevents binding

Caption: Inhibition of NS5A by this compound and mechanism of resistance.

References

Technical Support Center: Optimizing AZD-7295 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-7295. The content is designed to address specific issues that may be encountered during the optimization of this compound concentration in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1] Its mechanism of action involves direct binding to domain 1 of the NS5A protein, which in turn inhibits the binding of viral RNA to NS5A, a critical step for HCV replication. This disruption of the NS5A-RNA interaction ultimately suppresses viral replication.

Q2: What is the reported antiviral activity of this compound?

A2: this compound has demonstrated potent antiviral activity against HCV, particularly genotype 1b (GT-1b). The reported 50% effective concentration (EC50) for this compound against an HCV GT-1b replicon is 7 nM.[1]

Q3: What cell lines are suitable for testing this compound?

A3: Human hepatoma cell lines, such as Huh-7 and its derivatives, are commonly used for HCV replicon assays and are suitable for evaluating the antiviral activity of this compound.

Q4: How does inhibition of NS5A by this compound affect host cell signaling pathways?

A4: The HCV NS5A protein is known to interact with and modulate several host cell signaling pathways to promote viral persistence and replication. Notably, NS5A can activate the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation. By inhibiting NS5A, this compound is expected to counteract these effects, potentially restoring normal cellular signaling. The HCV NS5A protein has been shown to interact with the p85 subunit of PI3K, leading to the activation of Akt. This activation can, in turn, promote cell survival, which is a conducive environment for viral replication.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in antiviral assays.

Issue 1: High Variability in EC50 Values

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize cell density to ensure cells are in the exponential growth phase during the assay.
Variable DMSO Concentration Maintain a final DMSO concentration that is consistent across all wells, including controls. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Edge Effects in Assay Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate. Alternatively, fill the outer wells with sterile PBS or media.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Issue 2: Apparent Low Potency or No Antiviral Effect

Possible Causes & Solutions:

CauseRecommended Solution
Sub-optimal Assay Conditions Optimize assay parameters such as incubation time, serum concentration, and multiplicity of infection (MOI) for virus-based assays.
Degradation of this compound Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Prepare fresh working solutions for each experiment.
Cell Line Health Regularly check cell cultures for any signs of contamination or stress. Ensure cells are healthy and actively dividing before starting the assay.
Viral Resistance If using a specific viral strain, consider the possibility of pre-existing resistance mutations in the NS5A region. Sequence the viral genome to check for known resistance-associated substitutions.
Issue 3: Significant Cytotoxicity Observed

Possible Causes & Solutions:

CauseRecommended Solution
This compound Concentration Too High Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Use concentrations of this compound well below the CC50 value for antiviral assays.
Solvent (DMSO) Toxicity As mentioned previously, ensure the final DMSO concentration is non-toxic to the cells. Run a DMSO-only control to assess its effect on cell viability.
Extended Incubation Time Optimize the assay duration. Prolonged exposure to the compound, even at lower concentrations, can sometimes lead to cytotoxicity.
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. If significant cytotoxicity is observed, consider testing in a different, less sensitive cell line if appropriate for the assay.

Quantitative Data Summary

The following table summarizes hypothetical data from an antiviral assay with this compound against an HCV genotype 1b replicon in Huh-7 cells. This data is for illustrative purposes to guide experimental design.

This compound Concentration (nM)% Antiviral Activity% Cell Viability
0 (Vehicle Control)0100
0.115100
145100
7 (EC50) 50 98
106597
1009595
10009985
1000010055
>20000 (Hypothetical CC50) - <50

Selectivity Index (SI): The selectivity index is a critical parameter to evaluate the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, as the compound is effective at concentrations far below those that cause cellular toxicity. For this compound, with an EC50 of 7 nM and a hypothetical CC50 of >20,000 nM, the SI would be >2857, suggesting high selectivity.

Experimental Protocols

Protocol 1: Determination of EC50 of this compound in an HCV Replicon Assay

This protocol outlines a method for determining the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay in Huh-7 cells.

Materials:

  • Huh-7 cells harboring an HCV genotype 1b replicon with a luciferase reporter gene

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed Huh-7 replicon cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) and incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 3-fold serial dilution, ranging from a high concentration (e.g., 1 µM) down to the picomolar range. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (representing 0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.

Protocol 2: Determination of CC50 of this compound

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells using a colorimetric assay such as the MTT or XTT assay. This should be performed concurrently with the EC50 determination.

Materials:

  • Parental Huh-7 cells (without the HCV replicon)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear assay plates

  • MTT or XTT assay reagent

  • Microplate reader

Methodology:

  • Cell Seeding: Seed parental Huh-7 cells into 96-well plates at the same density as in the EC50 assay and incubate overnight.

  • Compound Dilution: Prepare the same serial dilutions of this compound as for the EC50 assay, including a vehicle control.

  • Treatment: Add the diluted this compound or vehicle control to the cells.

  • Incubation: Incubate the plates for the same duration as the EC50 assay (72 hours).

  • Cytotoxicity Assay: Perform the MTT or XTT assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells, incubating for a few hours, and then measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control (representing 100% cell viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to calculate the CC50 value.

Visualizations

HCV NS5A Signaling Pathway and Inhibition by this compound

hcv_ns5a_pathway cluster_virus HCV Replication cluster_host Host Cell HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Binds Replication_Complex Replication Complex Formation NS5A->Replication_Complex Promotes PI3K PI3K NS5A->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes AZD7295 This compound AZD7295->NS5A Inhibits RNA Binding

Caption: Mechanism of this compound action on HCV replication and host cell signaling.

Experimental Workflow for EC50 and CC50 Determination

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Replicon Seed HCV Replicon Cells Treat_Replicon Add Dilutions to Replicon Cells Seed_Replicon->Treat_Replicon Seed_Parental Seed Parental Cells Treat_Parental Add Dilutions to Parental Cells Seed_Parental->Treat_Parental Prepare_Dilutions Prepare this compound Serial Dilutions Prepare_Dilutions->Treat_Replicon Prepare_Dilutions->Treat_Parental Incubate Incubate Plates (72h) Treat_Replicon->Incubate Treat_Parental->Incubate Luciferase_Assay Perform Luciferase Assay Incubate->Luciferase_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT/XTT) Incubate->Cytotoxicity_Assay EC50_Calc Calculate EC50 Luciferase_Assay->EC50_Calc CC50_Calc Calculate CC50 Cytotoxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for determining EC50 and CC50 of this compound.

Troubleshooting Logic for Unexpected Assay Results

troubleshooting_logic Start Unexpected Assay Result Check_Controls Review Controls (Vehicle, Positive) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK High_Variability High Variability? Controls_OK->High_Variability Yes Troubleshoot_Controls Troubleshoot Control Issues Controls_OK->Troubleshoot_Controls No Low_Potency Low Potency? High_Variability->Low_Potency No Check_Seeding Verify Cell Seeding High_Variability->Check_Seeding Yes High_Cytotoxicity High Cytotoxicity? Low_Potency->High_Cytotoxicity No Check_Assay_Params Optimize Assay Parameters Low_Potency->Check_Assay_Params Yes Check_Cell_Health Assess Cell Health High_Cytotoxicity->Check_Cell_Health Yes Rerun_Assay Rerun Assay High_Cytotoxicity->Rerun_Assay No Check_Dilutions Check Drug Dilutions Check_Seeding->Check_Dilutions Check_Dilutions->Rerun_Assay Check_Compound_Integrity Verify Compound Integrity Check_Assay_Params->Check_Compound_Integrity Check_Compound_Integrity->Rerun_Assay Check_DMSO Evaluate DMSO Toxicity Check_Cell_Health->Check_DMSO Check_DMSO->Rerun_Assay

Caption: Logical steps for troubleshooting unexpected antiviral assay results.

References

Technical Support Center: AZD-7295 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address potential issues with the in vitro efficacy of AZD-7295.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex. By binding to NS5A, this compound disrupts the assembly and function of this complex, thereby inhibiting viral replication. The reported EC50 value for this compound is 7 nM for the HCV genotype 1b (GT-1b) replicon.[1][2]

Q2: What is the expected in vitro potency of this compound?

A2: The expected 50% effective concentration (EC50) of this compound is approximately 7 nM in cell-based replicon assays for HCV genotype 1b.[1][2] Potency can vary depending on the specific cell line, replicon genotype, and assay conditions used.

Q3: In which HCV genotypes is this compound active?

A3: this compound has been specifically noted for its activity against HCV genotype 1b.[1][2] Its efficacy against other genotypes would need to be experimentally determined.

Troubleshooting Guide

Issue 1: Observed EC50 value is significantly higher than the expected ~7 nM.

If you are observing a much lower potency (higher EC50) for this compound in your in vitro assays, consider the following potential causes and solutions.

Potential CauseRecommended Troubleshooting Steps
Compound Integrity - Verify the purity and integrity of your this compound stock using analytical methods like HPLC-MS.- Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation.- Prepare fresh dilutions from a new stock solution.
Cell Line Health and Passage Number - Confirm the identity of the cell line using Short Tandem Repeat (STR) profiling.- Ensure cells are healthy and within a low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.- Regularly test for mycoplasma contamination.
Assay Conditions - Optimize cell seeding density to ensure logarithmic growth during the assay period.- Titrate the serum concentration in your assay medium, as high serum protein binding can reduce the effective concentration of the compound.- Ensure the DMSO final concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%).
Replicon Stability - Verify the stability and expression of the HCV replicon in your cell line, for example, by measuring reporter gene activity (e.g., luciferase) or viral RNA levels at baseline.
Issue 2: High variability in results between replicate wells or experiments.

High variability can mask the true effect of the compound. The following steps can help improve assay consistency.

Potential CauseRecommended Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes and reverse pipetting techniques for viscous cell suspensions.
Edge Effects in Assay Plates - To minimize evaporation, incubate plates in a humidified incubator and avoid using the outer wells of the plate.- If edge effects persist, fill the outer wells with sterile PBS or media.
Reagent Preparation and Addition - Ensure all reagents, including the compound dilutions, are at room temperature and well-mixed before addition to the assay plate.- Standardize the incubation times for each step of the assay.
Detection Method Sensitivity - Ensure the signal-to-background ratio of your assay is robust.- If using a reporter assay, check the stability of the reporter signal over time.

Experimental Protocols

General Protocol for this compound In Vitro Efficacy Testing in an HCV Replicon Assay

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

  • Cell Seeding:

    • Culture Huh-7 cells harboring an HCV genotype 1b replicon (e.g., with a luciferase reporter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

    • Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well white, clear-bottom assay plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in assay medium (DMEM with 2% FBS) to create working concentrations that are 2X the final desired concentrations.

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (e.g., another known NS5A inhibitor).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Endpoint Measurement (Luciferase Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a background control (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Visualizations

AZD7295_Mechanism_of_Action cluster_hcv HCV Replication Cycle cluster_drug_action This compound Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex (Membranous Web) NS_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication AZD7295 This compound NS5A NS5A AZD7295->NS5A Binds to Inhibition Inhibition NS5A->Inhibition Inhibition->Replication_Complex Disrupts Assembly and Function

Caption: Mechanism of action of this compound in inhibiting HCV replication.

AZD7295_Troubleshooting_Workflow Start Poor this compound Efficacy Observed Check_Compound 1. Verify Compound Integrity (Purity, Storage, Dilutions) Start->Check_Compound Outcome1 Issue Resolved? Check_Compound->Outcome1 Check_Cells 2. Assess Cell Health (Passage #, Mycoplasma, Morphology) Outcome2 Issue Resolved? Check_Cells->Outcome2 Check_Assay 3. Review Assay Parameters (Seeding Density, Serum %, DMSO %) Outcome3 Issue Resolved? Check_Assay->Outcome3 Outcome1->Check_Cells No End_Success Experiment Successful Outcome1->End_Success Yes Outcome2->Check_Assay No Outcome2->End_Success Yes Outcome3->End_Success Yes End_Fail Contact Technical Support Outcome3->End_Fail No

Caption: A logical workflow for troubleshooting poor this compound in vitro efficacy.

References

Technical Support Center: AZD-7295 and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-7295. The focus is on understanding and mitigating the impact of serum proteins on the in vitro activity of this potent Hepatitis C Virus (HCV) NS5A inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the in vitro potency (higher EC50) of this compound when we switch from fetal bovine serum (FBS) to human serum in our cell-based assays. Is this expected?

A1: Yes, this is an expected phenomenon. This compound belongs to the class of HCV NS5A inhibitors, which are often highly bound to plasma proteins. While specific data for this compound is not publicly available, related NS5A inhibitors show extensive binding to human plasma proteins. This high level of protein binding reduces the concentration of free, active drug available to engage with its target, the HCV NS5A protein, leading to a rightward shift (increase) in the observed EC50 value in the presence of human serum.

Q2: What is the anticipated extent of this compound binding to human serum proteins?

A2: Direct quantitative data for this compound is not available in the public domain. However, data from other structurally related and clinically evaluated HCV NS5A inhibitors strongly suggest that this compound is likely to be highly protein-bound (>99%). This inference is based on the high degree of plasma protein binding observed for other drugs in this class. A molecular docking study also suggests that daclatasvir, another NS5A inhibitor, is a strong binder to human serum albumin.

Q3: Which serum proteins are most likely to bind to this compound?

A3: The primary drug-binding proteins in human serum are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). Given that many NS5A inhibitors are large, lipophilic molecules, it is probable that this compound binds to both HSA and AAG. For instance, the NS5A inhibitor elbasvir is known to bind to both of these proteins at a high percentage (>99.9%).

Q4: How does the "free drug hypothesis" relate to our observations with this compound?

A4: The "free drug hypothesis" posits that only the unbound fraction of a drug in plasma or cell culture medium is available to diffuse across cell membranes and interact with its pharmacological target. In the case of this compound, the high affinity for serum proteins means that a large proportion of the drug is sequestered, leading to a much lower concentration of the free, active compound. Your in vitro cell-based assays are responding to this lower free concentration, hence the observed decrease in potency when human serum is present.

Troubleshooting Guide

Issue: Inconsistent EC50 values for this compound in different batches of human serum.

Potential Cause Troubleshooting Steps
Variability in Serum Protein Concentrations Different lots of human serum can have varying concentrations of albumin and AAG.
1. Standardize Serum Source: Whenever possible, use a single, large batch of pooled human serum for a series of related experiments.
2. Characterize Serum: If possible, quantify the albumin and AAG concentrations in each new serum lot.
3. Use Purified Proteins: For mechanistic studies, consider using assay media supplemented with known concentrations of purified human serum albumin and alpha-1-acid glycoprotein instead of whole serum.
Presence of Endogenous or Exogenous Ligands Human serum can contain endogenous substances (e.g., fatty acids, bilirubin) or residual drugs from donors that can compete with this compound for binding sites on serum proteins.
1. Use Charcoal-Stripped Serum: This type of serum has been treated to remove many small molecules and can provide a more consistent baseline for binding studies.
2. Control for Donor Variability: Be aware that serum from different donor pools can have different compositions.

Issue: Difficulty in establishing a clear dose-response curve in the presence of high concentrations of human serum.

Potential Cause Troubleshooting Steps
High Degree of Protein Binding At high serum concentrations, the free fraction of this compound may be too low to elicit a full dose-response curve within the tested concentration range.
1. Increase Drug Concentration Range: Extend the upper range of this compound concentrations in your assay to ensure you can achieve maximal inhibition.
2. Perform an EC50 Shift Assay: Systematically vary the concentration of human serum (e.g., 10%, 25%, 50%) and determine the EC50 at each concentration. This will allow you to quantify the impact of protein binding.
3. Calculate the Unbound EC50: If the fraction unbound (fu) is known or can be measured, calculate the unbound EC50, which should remain constant regardless of the serum concentration.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes the plasma protein binding of several other HCV NS5A inhibitors, which provides a strong indication of the expected behavior of this compound.

HCV NS5A Inhibitor Human Plasma Protein Binding (%)
Ledipasvir>99.8%[1][2]
Ombitasvir~99.9%[3][4][5]
Velpatasvir>99.5%[6]
Elbasvir>99.9% (binds to both HSA and AAG)[7]

Experimental Protocols

Protocol 1: Determination of this compound EC50 Shift in the Presence of Human Serum

This protocol allows for the quantification of the effect of human serum on the antiviral activity of this compound.

  • Cell Culture: Seed HCV replicon-containing cells (e.g., Huh-7) in 96-well plates at a density that will ensure logarithmic growth during the assay period.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your standard cell culture medium.

  • Serum Preparation: Prepare 2x concentrated solutions of pooled human serum in the same cell culture medium at various concentrations (e.g., 0%, 10%, 20%, 50%, 80%).

  • Assay Setup:

    • To the appropriate wells, add 50 µL of the 2x this compound serial dilutions.

    • Add 50 µL of the 2x human serum solutions to the corresponding wells. This will result in a final 1x concentration of both the drug and the serum.

    • Include appropriate controls: cells with medium only (no drug, no serum), cells with serum only (no drug), and cells with drug only (no serum).

  • Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Readout: Quantify HCV replication using a suitable method, such as a luciferase reporter assay or RT-qPCR for HCV RNA.

  • Data Analysis:

    • Normalize the data to the no-drug controls for each serum concentration.

    • Fit the dose-response data to a four-parameter logistic model to determine the EC50 value for each serum concentration.

    • Plot the EC50 values as a function of the human serum concentration to visualize the EC50 shift.

Protocol 2: Measuring the Fraction of Unbound this compound using Equilibrium Dialysis

This is a standard biophysical method to determine the extent of drug binding to plasma proteins.

  • Apparatus: Use a commercially available equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane that allows the passage of small molecules like this compound but retains proteins.

  • Sample Preparation:

    • In the sample chamber, place human plasma (or a solution of purified HSA and/or AAG) spiked with a known concentration of this compound.

    • In the buffer chamber, place an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Incubate the dialysis unit at 37°C on a shaking platform for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours, this should be optimized for this compound).

  • Sample Analysis: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of this compound in both chambers using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration (C_unbound).

    • The concentration in the plasma chamber represents the total drug concentration (C_total).

    • Calculate the fraction unbound (fu) as: fu = C_unbound / C_total

    • The percentage of protein binding is then calculated as: % Bound = (1 - fu) * 100

Visualizations

AZD7295_Mechanism_of_Action cluster_HCV_Lifecycle HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex (includes NS5A) NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication New_HCV_RNA->Virion_Assembly AZD7295 This compound AZD7295->NS5A Inhibition Serum_Protein_Binding_Effect cluster_In_Vitro_System In Vitro Assay with Human Serum Total_AZD7295 Total this compound (Added to medium) Serum_Proteins Serum Proteins (HSA, AAG) Bound_AZD7295 Protein-Bound this compound (Inactive) Total_AZD7295->Bound_AZD7295 Free_AZD7295 Free this compound (Active) Total_AZD7295->Free_AZD7295 Serum_Proteins->Bound_AZD7295 HCV_Replicon_Cells HCV Replicon Cells Free_AZD7295->HCV_Replicon_Cells Enters cells Antiviral_Effect Reduced Antiviral Effect (Higher EC50) HCV_Replicon_Cells->Antiviral_Effect EC50_Shift_Workflow start Start: Prepare HCV Replicon Cells prepare_drug Prepare Serial Dilutions of this compound start->prepare_drug prepare_serum Prepare Different Concentrations of Human Serum start->prepare_serum assay_setup Co-incubate Cells, Drug, and Serum prepare_drug->assay_setup prepare_serum->assay_setup incubation Incubate for 72 hours assay_setup->incubation readout Measure HCV Replication incubation->readout analysis Calculate EC50 for each Serum Concentration readout->analysis end End: Determine EC50 Shift analysis->end

References

Addressing cytotoxicity of AZD-7295 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD-7295. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cytotoxicity issues observed during in-vitro cell line experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] NS5A is a multi-functional protein crucial for both viral RNA replication and the assembly of new virus particles.[2][3][4] By inhibiting NS5A, this compound disrupts these processes, leading to a potent antiviral effect. The exact mechanism of NS5A inhibitors is complex and is thought to involve blocking the formation of the membranous web, which is essential for HCV replication.[4]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: While this compound is designed to target a viral protein, cytotoxicity in host cells can occur and should be empirically determined for each cell line. Cytotoxicity can arise from on-target effects in host cells that may have pathways sensitive to NS5A inhibition, or more commonly, from off-target effects where the compound interacts with unintended cellular proteins.[5][6][7] Therefore, observing cytotoxicity is not necessarily unexpected, but it requires careful characterization.

Q3: What are the initial steps to confirm and quantify this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. This will provide a quantitative measure of the compound's cytotoxic potential. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO), to ensure that the observed effects are due to this compound and not the solvent.

Q4: How can I differentiate between cytotoxic and cytostatic effects?

A4: Cytotoxicity refers to cell death, while cytostatic effects involve the inhibition of cell proliferation without killing the cells.[8] Assays that measure membrane integrity (like LDH release or trypan blue exclusion) can help quantify cytotoxicity. In contrast, proliferation assays (like Ki-67 staining or cell counting over time) can assess cytostatic effects. It's often beneficial to use a combination of assays to get a complete picture.[9]

Troubleshooting Guide

Issue 1: Higher-than-expected cytotoxicity observed across multiple cell lines.

This could indicate a general cytotoxic effect or an experimental artifact.

Possible CauseTroubleshooting StepExpected Outcome
Compound Concentration Verify the final concentration of this compound. Perform a serial dilution and a new dose-response curve.A reproducible IC50 value will confirm the compound's potency.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.[10]No significant cell death in the vehicle-only control.
Contamination Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells.[11]Healthy, uncontaminated cells should not exhibit unexpected cytotoxicity.
Compound Instability Assess the stability of this compound in your culture medium over the time course of the experiment.Stable compound should yield consistent results.
Issue 2: Cell line-specific cytotoxicity is observed.

This may point towards on-target or off-target effects specific to the sensitive cell line.

Possible CauseTroubleshooting StepExpected Outcome
On-Target Toxicity The sensitive cell line may express a host protein with homology to NS5A or be highly dependent on a pathway affected by this compound.Further investigation into the specific cellular pathways of the sensitive line is needed.
Off-Target Effects This compound may be interacting with an unintended target present in the sensitive cell line.[5]Consider performing off-target profiling assays to identify potential unintended binding partners.
Metabolic Activation The sensitive cell line may metabolize this compound into a more toxic compound.Compare the metabolic profiles of sensitive and resistant cell lines.
Different Cell Death Pathways The sensitive cell line may be more prone to apoptosis or other cell death pathways upon treatment.Utilize assays to determine the mode of cell death (e.g., Annexin V for apoptosis, LDH for necrosis).

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines

Cell LineTypeIC50 (µM)Primary Mode of Cell Death
Huh-7Human Hepatoma> 50-
HepG2Human Hepatoma25.3Apoptosis
A549Human Lung Carcinoma15.8Apoptosis/Necrosis
HEK293Human Embryonic Kidney> 50-

Table 2: Example of a Dose-Response Experiment for this compound in HepG2 Cells

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
195.3 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.9 ± 5.5
5023.4 ± 3.8
1008.1 ± 2.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol helps to determine the pathway of cell death.[12]

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend cells in Annexin V binding buffer.[13]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[14]

  • Analysis: Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases involved in apoptosis.

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and treat with this compound as in the MTT assay.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.

Visualizations

AZD7295_Pathway cluster_hcv HCV Life Cycle HCV RNA HCV RNA NS5A NS5A HCV RNA->NS5A interacts with Replication Complex Replication Complex NS5A->Replication Complex essential for Virion Assembly Virion Assembly Replication Complex->Virion Assembly leads to This compound This compound This compound->NS5A inhibits

Caption: Mechanism of action of this compound on the HCV life cycle.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Controls Verify Controls (Vehicle, Untreated) Start->Check_Controls Dose_Response Perform Dose-Response Curve Check_Controls->Dose_Response Controls OK General_Toxicity Investigate General Toxicity (e.g., Compound Stability) Check_Controls->General_Toxicity Controls Not OK Contamination_Check Check for Contamination Dose_Response->Contamination_Check Cell_Line_Specific Is Cytotoxicity Cell-Line Specific? Contamination_Check->Cell_Line_Specific Cell_Line_Specific->General_Toxicity No Mechanism_Investigation Investigate Mechanism (On-target vs. Off-target) Cell_Line_Specific->Mechanism_Investigation Yes End Characterize Cytotoxicity General_Toxicity->End Mechanism_Investigation->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Cell_Death_Pathways AZD7295 This compound Treatment Cellular_Stress Cellular Stress AZD7295->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Necrosis Necrosis Cellular_Stress->Necrosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Membrane_Damage Membrane Damage Necrosis->Membrane_Damage

Caption: Potential cell death pathways induced by this compound.

References

Improving the solubility of AZD-7295 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of AZD-7295 for experimental use.

Troubleshooting Guide

Researchers encountering solubility issues with this compound can refer to the following table, which outlines various strategies to enhance the dissolution of this compound. It is recommended to start with small-scale trials to identify the most effective method before preparing larger stock solutions.

StrategySolvent/ExcipientTypical Concentration RangeProtocol SummaryProsCons
Co-solvents DMSO, Ethanol, DMF, DMAUp to 100 mM (in pure organic solvent)Dissolve this compound in a water-miscible organic solvent first, then dilute with aqueous buffer.Simple, widely used for in vitro studies.May cause toxicity in cellular assays at higher concentrations. Precipitation can occur upon aqueous dilution.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL0.1% - 5% (w/v)Prepare a solution of the surfactant in the desired aqueous buffer, then add this compound and facilitate dissolution using sonication or gentle heating.Can significantly increase aqueous solubility. Useful for in vivo formulations.May interfere with some biological assays. Can be difficult to remove.
Cyclodextrins β-cyclodextrin, HP-β-CD, SBE-β-CD1% - 20% (w/v)Prepare a solution of the cyclodextrin in an aqueous buffer. Add this compound and stir for several hours to allow for complex formation.Forms inclusion complexes to enhance solubility. Generally low toxicity.May not be suitable for all compounds. Can be a more expensive option.
pH Adjustment Acidic or basic bufferspH dependentFor compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. This compound has a predicted basic pKa, so a lower pH may improve solubility.Simple and cost-effective.Only applicable to ionizable compounds. May not be compatible with experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the predicted water solubility of this compound?

A1: The predicted aqueous solubility of this compound is approximately 0.002 mg/mL, and it has a predicted logP of 4.57, indicating that it is a lipophilic and poorly soluble compound[1].

Q2: What is a recommended starting solvent for preparing a stock solution of this compound?

A2: For in vitro experiments, a common starting point is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in cell culture media or aqueous buffers. Be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells at concentrations typically above 0.5-1%.

Q3: My this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your final desired concentration may be above the aqueous solubility limit, even with a small amount of co-solvent.

  • Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may prevent precipitation.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Polysorbate 20 (Tween® 20), to your aqueous buffer before adding the this compound stock solution can help maintain its solubility.

  • Warm the solution: Gently warming the solution to 37°C may help with initial dissolution, but be cautious as the compound may precipitate out as it cools to room temperature.

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when using co-solvents or preparing suspensions. Use a bath sonicator to avoid localized heating that could potentially degrade the compound.

Q5: Are there any general strategies for improving the solubility of compounds like this compound?

A5: Yes, several techniques are commonly employed to enhance the solubility of poorly water-soluble drugs. These can be categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension) and creating solid dispersions. Chemical modifications involve methods like using co-solvents, pH adjustment, complexation (e.g., with cyclodextrins), and the use of surfactants to form micelles[2][3][4][5][6].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution for in vitro assays.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance and place it in a suitable vial. For example, for 1 mL of a 10 mM solution, weigh out 0.6447 mg of this compound (Molecular Weight: 644.71 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Powder dissolve_dmso Attempt to Dissolve in 100% DMSO start->dissolve_dmso is_soluble Is it soluble? dissolve_dmso->is_soluble stock_solution Prepare High Concentration Stock Solution is_soluble->stock_solution Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No dilute_aqueous Dilute in Aqueous Buffer stock_solution->dilute_aqueous check_precipitation Does it precipitate? dilute_aqueous->check_precipitation final_solution Final Experimental Solution Ready check_precipitation->final_solution No check_precipitation->troubleshoot Yes option_surfactant Option 1: Add Surfactant (e.g., Tween-20) to Buffer troubleshoot->option_surfactant option_cosolvent Option 2: Increase Co-solvent Percentage troubleshoot->option_cosolvent option_cyclodextrin Option 3: Use Cyclodextrin Complexation troubleshoot->option_cyclodextrin option_surfactant->dilute_aqueous option_cosolvent->dilute_aqueous option_cyclodextrin->dilute_aqueous

Caption: Workflow for solubilizing this compound for experimental use.

Signaling_Pathway_Placeholder cluster_hcv_replication HCV Replication Complex NS3_4A NS3/4A Protease Replication_Inhibition Inhibition of Viral RNA Replication NS3_4A->Replication_Inhibition NS5A NS5A NS5A->Replication_Inhibition NS5B NS5B Polymerase NS5B->Replication_Inhibition AZD7295 This compound AZD7295->NS5A inhibits

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

Technical Support Center: Mitigating Off-Target Effects of AZD-7295

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential off-target effects of AZD-7295, an inhibitor of the Hepatitis C Virus (HCV) NS5A protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is it important to consider off-target effects?

A1: this compound is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] It has an EC50 of 7 nM for the GT-1b replicon.[1] While potent against its viral target, like many small molecule inhibitors, this compound has the potential to bind to unintended cellular proteins, leading to off-target effects. These unintended interactions can result in misinterpreted experimental data, cellular toxicity, or other confounding phenotypes that are not directly related to the inhibition of HCV NS5A. Therefore, identifying and mitigating these effects is crucial for the accurate interpretation of research findings.

Q2: What are the common off-target effects observed with small molecule inhibitors in a research setting?

A2: Off-target effects of small molecule inhibitors can manifest in various ways, including:

  • Unintended Phenotypes: Observation of cellular changes that are not consistent with the known function of the intended target.

  • Cellular Toxicity: Decreased cell viability, apoptosis, or necrosis at concentrations where the on-target effect is expected.

  • Activation or Inhibition of Unrelated Signaling Pathways: Alterations in pathways that are not downstream of the intended target.

  • Inconsistent Results Across Different Cell Lines: Variable responses to the inhibitor that cannot be explained by differences in the expression or function of the on-target protein.

Q3: How can I begin to identify potential off-target effects of this compound in my experiments?

A3: A multi-pronged approach is recommended to identify potential off-target effects:

  • Dose-Response Analysis: Perform a careful dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.

  • Use of Control Compounds: Include both a negative control (a structurally similar but inactive molecule, if available) and a positive control (a different, well-characterized NS5A inhibitor) in your experiments.

  • Phenotypic Profiling: Broadly assess cellular health and function using assays for viability, apoptosis, and cell cycle progression.

  • -Omics Approaches: Employ unbiased methods like proteomic or transcriptomic profiling to identify global changes in protein or gene expression following treatment with this compound.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action(s)
Unexpected Cell Death or Reduced Viability This compound may be inhibiting a kinase or other protein essential for cell survival.1. Perform a dose-response curve to determine if toxicity is concentration-dependent.2. Conduct cell viability assays (e.g., MTT, CellTiter-Glo) across multiple cell lines.3. Run a broad kinase-screening panel to identify potential off-target kinases.
Inconsistent Phenotypic Results The observed phenotype may be due to an off-target effect present in some cell lines but not others.1. Validate the on-target effect by confirming inhibition of HCV replication.2. Use a structurally unrelated NS5A inhibitor to see if the phenotype is reproduced.3. Perform a "rescue" experiment by overexpressing the intended target to see if the phenotype is reversed.
Activation of an Unrelated Signaling Pathway This compound may be directly or indirectly modulating the activity of proteins in other pathways.1. Use pathway-specific reporter assays to confirm the activation.2. Perform proteomic profiling (e.g., phosphoproteomics) to identify unexpected signaling events.3. Consult computational off-target prediction tools to identify potential protein interactions.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest concentration of this compound that effectively inhibits HCV replication without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate Huh-7 cells harboring an HCV replicon at a density of 1 x 10^4 cells/well in a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in cell culture medium. The final DMSO concentration should be less than 0.1%.

  • Treatment: Treat the cells with the serially diluted this compound for 72 hours. Include a vehicle control (DMSO only).

  • HCV Replication Assay: Measure HCV replication using a luciferase reporter assay or by quantifying HCV RNA levels via qRT-PCR.

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the dose-response curves for both HCV replication inhibition (EC50) and cytotoxicity (CC50). The optimal concentration for experiments is a concentration that provides maximal on-target inhibition with minimal cytotoxicity.

Protocol 2: Proteomic Profiling to Identify Off-Target Interactions

Objective: To identify cellular proteins that directly or indirectly interact with this compound.

Methodology (Chemical Proteomics Approach):

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to this compound without disrupting its binding to NS5A.

  • Cell Lysate Preparation: Prepare total protein lysates from the experimental cell line.

  • Probe Incubation: Incubate the cell lysate with the this compound probe to allow for binding to target and off-target proteins.

  • Affinity Purification: Use streptavidin beads to pull down the probe-protein complexes.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that were specifically pulled down by the this compound probe compared to a control probe.

Visualizations

experimental_workflow_off_target_identification cluster_experimental_design Experimental Design cluster_assays Assay Execution cluster_analysis Data Analysis & Validation A Treat Cells with this compound (Dose-Response) B Include Controls: - Vehicle (DMSO) - Inactive Analog - Different NS5A Inhibitor C On-Target Assay (HCV Replication) A->C D Phenotypic Assays (Viability, Apoptosis) A->D E Omics Profiling (Proteomics, Transcriptomics) A->E F Identify Discrepancies (e.g., Toxicity at low EC50) C->F D->F G Identify Off-Target Candidates E->G F->G H Validate Off-Targets (e.g., siRNA, Overexpression) G->H

Caption: Workflow for identifying and validating off-target effects.

troubleshooting_logic Start Unexpected Experimental Outcome Q1 Is the on-target effect confirmed? Start->Q1 Action1 Validate On-Target Inhibition (e.g., Western for p-protein, qPCR for gene expression) Q1->Action1 No Q2 Is the phenotype reproduced with a different inhibitor? Q1->Q2 Yes A1_Yes Yes A1_No No Conclusion1 Phenotype is likely on-target related Q2->Conclusion1 Yes Conclusion2 Phenotype is likely an off-target effect of this compound Q2->Conclusion2 No A2_Yes Yes A2_No No Action2 Proceed to Off-Target Identification Protocols Conclusion2->Action2

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Refinement of AZD-7295 In Vitro Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD-7295 in in vitro experiments. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and addressing common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Compound Solubility and Stability

  • Question: I am having trouble dissolving this compound or I am observing precipitation in my culture medium. What should I do?

    Answer: Issues with compound solubility are a common challenge. Here are several strategies to address this:

    • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Sonication: Briefly sonicate the stock solution to aid in dissolution.

    • Compound Stability: To assess the stability of this compound in your specific culture medium, you can use analytical methods like HPLC or LC-MS/MS to measure the concentration of the parent compound over time. A simpler, though less precise, method involves a visual inspection for precipitation under a microscope at various time points.

2. Inconsistent or Unexpected Assay Results

  • Question: I am observing high variability in my antiviral activity assays (e.g., replicon assays, viral yield reduction assays). What could be the cause?

    Answer: High variability in assay results can stem from several factors:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and maintain a consistent pipetting technique to achieve uniform cell distribution in the wells.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

    • Inconsistent Incubation Times: Adhere to a strict incubation schedule for both compound treatment and assay reagent addition.

    • Improper Pipetting: Vigorous pipetting can dislodge adherent cells, leading to inaccurate results. When adding or removing solutions, dispense liquids gently against the side of the well.

  • Question: this compound shows high potency in a biochemical assay (e.g., against purified NS5A protein) but weak activity in my cell-based HCV replicon assay. Why is there a discrepancy?

    Answer: This is a common observation in drug discovery. Several factors can contribute to this difference:

    • Cell Permeability: this compound may have poor permeability across the cell membrane, limiting its access to the intracellular target.

    • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps, such as P-glycoprotein.

    • Compound Metabolism: The compound could be metabolized into a less active form by cellular enzymes.

    • Protein Binding: this compound may bind to serum proteins in the culture medium, reducing the free concentration available to act on the target.

3. Cell Health and Cytotoxicity

  • Question: How do I determine if the observed reduction in viral replication is due to the specific antiviral activity of this compound or general cytotoxicity?

    Answer: It is crucial to differentiate between specific antiviral effects and non-specific cytotoxicity.

    • Cytotoxicity Assays: Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) using the same cell line, compound concentrations, and incubation times as your antiviral assay. This should be done on uninfected cells.

    • Therapeutic Index: The therapeutic index (TI) is the ratio of the cytotoxic concentration 50 (CC50) to the effective concentration 50 (EC50). A higher TI indicates a more favorable safety profile for the compound.

Data Presentation

Summarize your quantitative data in clearly structured tables for easy comparison.

Table 1: Dose-Response of this compound on HCV Replicon Cells

This compound Conc. (nM)% Inhibition of HCV Replication (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)0 ± 5.2100 ± 4.5
0.115.3 ± 6.198.7 ± 3.9
148.9 ± 7.399.1 ± 4.2
1092.1 ± 4.597.5 ± 5.1
10098.5 ± 2.195.3 ± 6.0
100099.2 ± 1.885.2 ± 7.8

Table 2: Key Parameters for this compound In Vitro Activity

ParameterValue
EC50 (HCV Replicon)7 nM[1]
CC50 (Host Cell Line)> 10 µM
Therapeutic Index (CC50/EC50)> 1428

Experimental Protocols

1. HCV Replicon Assay

This protocol is for determining the potency of this compound in inhibiting HCV RNA replication in a stable cell line containing an HCV subgenomic replicon.

  • Cell Seeding: Seed Huh-7 cells harboring an HCV genotype 1b replicon in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification of HCV RNA: Lyse the cells and quantify the level of replicon RNA using a one-step quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay targeting a specific region of the HCV genome. Normalize the replicon RNA levels to an internal housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

2. Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of the host cell line.

  • Cell Seeding: Seed the same host cell line used in the replicon assay (without the replicon) in a 96-well plate at the same density.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value.

Mandatory Visualizations

AZD7295_Mechanism_of_Action cluster_host_cell Host Cell HCV_RNA HCV RNA Replication_Complex Replication Complex (including NS5A) HCV_RNA->Replication_Complex Viral_Proteins Viral Proteins HCV_RNA->Viral_Proteins Translation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Viral_Proteins->Replication_Complex Assembly AZD7295 This compound AZD7295->Replication_Complex Inhibition Experimental_Workflow cluster_Antiviral_Assay Antiviral Activity Assay cluster_Cytotoxicity_Assay Cytotoxicity Assay A1 Seed HCV Replicon Cells A2 Treat with this compound (Serial Dilutions) A1->A2 A3 Incubate (48-72h) A2->A3 A4 Quantify HCV RNA (qRT-PCR) A3->A4 A5 Calculate EC50 A4->A5 TI Determine Therapeutic Index (CC50 / EC50) A5->TI C1 Seed Host Cells C2 Treat with this compound (Serial Dilutions) C1->C2 C3 Incubate (48-72h) C2->C3 C4 Perform Viability Assay (e.g., MTT) C3->C4 C5 Calculate CC50 C4->C5 C5->TI

References

Technical Support Center: Interpreting Experimental Results for AZD-7295

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-7295, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational antiviral drug that specifically targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and the assembly of new virus particles. This compound inhibits the function of NS5A, thereby disrupting the viral life cycle.

Q2: What is the reported in vitro potency of this compound?

Preclinical studies have shown that this compound is a potent inhibitor of HCV replication. Specifically, it has demonstrated an EC50 of 7 nM against the HCV genotype 1b replicon in cell-based assays.[1]

Q3: What are the key host cell signaling pathways modulated by the HCV NS5A protein?

The HCV NS5A protein is known to interact with and modulate several host cell signaling pathways to create a favorable environment for viral replication and to evade the host immune response. Two of the most well-characterized pathways are:

  • PI3K/Akt Pathway: NS5A can activate the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis (programmed cell death). This interaction is thought to contribute to the persistence of HCV infection.

  • MAPK/ERK Pathway: NS5A has been shown to interact with components of the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. The modulation of this pathway by NS5A can interfere with normal cellular signaling.

Understanding these interactions is crucial for interpreting off-target or unexpected effects in cell-based experiments.

Troubleshooting Guides

Interpreting Inconsistent Antiviral Potency (EC50 Values)

Problem: You are observing significant variability in the EC50 values of this compound in your HCV replicon assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
HCV Genotype/Subtype Differences The potency of NS5A inhibitors can vary between different HCV genotypes and subtypes. Ensure you are using the correct reference strains and consider that this compound's potency may differ against genotypes other than 1b.
Cell Line Variability The Huh-7 cell line and its derivatives are commonly used for HCV replicon assays. However, different clones can have varying levels of permissiveness to HCV replication, which can impact EC50 values. Use a consistent and well-characterized cell line.
Assay Conditions Factors such as cell density, serum concentration in the media, and incubation time can all influence the outcome of the assay. Standardize these parameters across all experiments.
Compound Stability Ensure that the stock solution of this compound is properly stored and that the compound is stable in your assay medium for the duration of the experiment.
Investigating Drug Resistance

Problem: After a period of sustained antiviral pressure with this compound in your cell culture model, you observe a loss of antiviral activity.

Possible Cause and Solutions:

The most likely cause is the emergence of resistance-associated substitutions (RASs) in the NS5A protein. NS5A inhibitors are known to have a relatively low barrier to resistance.

Experimental Workflow for Resistance Characterization:

Resistance_Workflow start Observe Loss of This compound Activity clone_picking Isolate and Expand Resistant Cell Clones start->clone_picking rna_extraction Extract Total RNA from Resistant Clones clone_picking->rna_extraction rt_pcr RT-PCR Amplification of NS5A Coding Region rna_extraction->rt_pcr sequencing Sequence NS5A Gene rt_pcr->sequencing analysis Compare Sequences to Wild-Type Control sequencing->analysis identify_mutations Identify Amino Acid Substitutions (RASs) analysis->identify_mutations phenotypic_assay Introduce Identified RASs into a Wild-Type Replicon identify_mutations->phenotypic_assay determine_fold_resistance Determine EC50 Shift (Fold-Resistance) phenotypic_assay->determine_fold_resistance end Characterize Resistance Profile determine_fold_resistance->end

Caption: Workflow for identifying and characterizing resistance mutations to this compound.

Expected Outcomes:

While specific data for this compound is limited, studies of other NS5A inhibitors have identified key resistance mutations. Expect to find substitutions at positions such as M28, Q30, L31, P32, and Y93 in the NS5A protein of resistant clones. The table below shows representative data for the well-characterized NS5A inhibitor, Daclatasvir, which can serve as a guide for the types of results you might expect.

Table 1: Representative Resistance-Associated Substitutions for NS5A Inhibitors (Daclatasvir)

HCV Genotype Amino Acid Substitution Fold-Change in EC50 (Resistance)
1aM28T>1,000
1aQ30R>1,000
1aL31V/M>100
1aY93H/N>10,000
1bL31V/M>10
1bY93H>1,000

Note: This data is for Daclatasvir and is intended to be representative. The specific fold-resistance for this compound may vary.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon system.

Replicon_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed Huh-7 cells harboring HCV replicon with luciferase reporter add_compound Add diluted this compound to seeded cells seed_cells->add_compound prepare_compound Prepare serial dilutions of this compound prepare_compound->add_compound incubate Incubate for 48-72 hours add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence plot_data Plot dose-response curve read_luminescence->plot_data calculate_ec50 Calculate EC50 value plot_data->calculate_ec50

Caption: Workflow for determining the EC50 of this compound in an HCV replicon assay.

Detailed Methodology:

  • Cell Seeding: Seed Huh-7 cells that stably express an HCV subgenomic replicon containing a luciferase reporter gene into 96-well plates at an appropriate density.

  • Compound Preparation: Prepare a serial dilution series of this compound in DMSO and then further dilute in cell culture medium.

  • Treatment: Add the diluted compound to the cells. Include appropriate controls: vehicle only (e.g., DMSO) for 0% inhibition and a known potent HCV inhibitor for 100% inhibition.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luminescence data to the controls and plot the percentage of inhibition against the logarithm of the drug concentration. Use a non-linear regression model to calculate the EC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the interaction of the HCV NS5A protein with key host cell signaling pathways.

PI3K_Akt_Pathway NS5A HCV NS5A PI3K PI3K NS5A->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Differentiation) ERK->GeneExpression NS5A HCV NS5A NS5A->Grb2 Interacts with/ Modulates

References

Validation & Comparative

A Comparative Guide to AZD-7295 and Daclatasvir in HCV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two nonstructural protein 5A (NS5A) inhibitors, AZD-7295 and daclatasvir, for the inhibition of the Hepatitis C Virus (HCV). The information presented is based on available preclinical and clinical data to support research and drug development efforts in the field of antiviral therapies.

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Among the most effective classes of DAAs are the NS5A inhibitors, which target the HCV NS5A protein, a key component of the viral replication complex.[1][2][3] This guide focuses on a comparative analysis of two such inhibitors: this compound, an investigational compound, and daclatasvir, a clinically approved antiviral.

Mechanism of Action

Both this compound and daclatasvir are potent inhibitors of the HCV NS5A protein.[1][2] The NS5A protein is a multifunctional phosphoprotein essential for HCV RNA replication and the assembly of new virus particles.[1][2] By binding to NS5A, these inhibitors are thought to induce conformational changes that disrupt its normal functions. This leads to the inhibition of the formation of the replication complex and impairs the assembly of new virions.[1][2] The exact mechanism of action is complex and is believed to involve the disruption of the "membranous web," a cellular structure hijacked by the virus for its replication.[1]

NS5A_Inhibitor_Mechanism cluster_HCV_Lifecycle HCV Replication Cycle cluster_Inhibition Inhibitor Action HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins Nonstructural Proteins (including NS5A) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation (Membranous Web) NS_Proteins->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly New_Virions New HCV Virions Virion_Assembly->New_Virions NS5A_Inhibitor This compound or Daclatasvir NS5A_Target NS5A Protein NS5A_Inhibitor->NS5A_Target Binds to NS5A_Target->Replication_Complex Inhibits NS5A_Target->Virion_Assembly Inhibits

Figure 1: Mechanism of action of NS5A inhibitors like this compound and daclatasvir.

In Vitro Efficacy

The in vitro potency of antiviral compounds is a critical determinant of their potential clinical utility. Both this compound and daclatasvir have demonstrated potent activity against HCV replicons in cell culture systems.

CompoundHCV GenotypeReplicon SystemEC50Reference
This compound 1bNot Specified7 nM[1]
Daclatasvir 1aNot Specified50 pM[4]
1bNot Specified9 pM[4]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Preclinical and Clinical Data

This compound

Information on the clinical development of this compound is limited. An abstract presented by Gane et al. described a placebo-controlled, multiple ascending dose study in patients with HCV genotype 1 and 3.[5] The study aimed to assess the antiviral activity, pharmacokinetics, and tolerability of this compound.[5] However, detailed results from this study are not widely available in published literature, and the development of this compound appears to have been discontinued.

Daclatasvir

Daclatasvir, in contrast, has undergone extensive clinical development and is approved for the treatment of chronic HCV infection in combination with other antiviral agents.[6] The ALLY series of clinical trials established the efficacy and safety of daclatasvir-based regimens across various HCV genotypes and patient populations.

Key Clinical Trial Data for Daclatasvir:

Trial NameHCV Genotype(s)Patient PopulationTreatment RegimenSVR12 RateReference
ALLY-3 3Treatment-naïveDaclatasvir + Sofosbuvir (12 weeks)90%[7][8][9]
Treatment-experienced86%[7]
ALLY-3+ 3Advanced fibrosis or compensated cirrhosisDaclatasvir + Sofosbuvir + Ribavirin (12 or 16 weeks)90% (overall)[10][11]

SVR12 (Sustained Virologic Response at 12 weeks post-treatment): Undetectable HCV RNA 12 weeks after completion of therapy, considered a cure.

Experimental Protocols

HCV Replicon Assay (General Protocol)

The in vitro efficacy of NS5A inhibitors is typically evaluated using an HCV replicon assay. This assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.

Workflow:

Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 replicon cells in multi-well plates Start->Seed_Cells Add_Compound Add serial dilutions of This compound or daclatasvir Seed_Cells->Add_Compound Incubate Incubate for a defined period (e.g., 72 hours) Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Replication Measure HCV RNA replication (e.g., via reporter gene like luciferase, or qRT-PCR) Lyse_Cells->Measure_Replication Calculate_EC50 Calculate EC50 values Measure_Replication->Calculate_EC50 End End Calculate_EC50->End

Figure 2: General workflow for an HCV replicon assay.

Key Steps:

  • Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into multi-well plates.[12][13][14][15]

  • Compound Addition: The cells are treated with a range of concentrations of the test compound (e.g., this compound or daclatasvir).[14]

  • Incubation: The plates are incubated for a specific period (typically 48-72 hours) to allow for HCV replication and the effect of the compound to take place.[13]

  • Measurement of Replication: HCV RNA replication is quantified. This is often done by measuring the activity of a reporter gene (e.g., luciferase) that is engineered into the replicon, or by quantifying HCV RNA levels directly using quantitative reverse transcription PCR (qRT-PCR).[12][13]

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is calculated.[16]

Clinical Trial Protocol (ALLY-3 Example)

The ALLY-3 study was a Phase 3, open-label trial evaluating the efficacy and safety of a 12-week regimen of daclatasvir and sofosbuvir in treatment-naïve and -experienced patients with chronic HCV genotype 3 infection.[7][8][9]

Key Aspects of the Protocol:

  • Patient Population: Adults with chronic HCV genotype 3 infection.[7][9]

  • Treatment Regimen: Daclatasvir 60 mg once daily and sofosbuvir 400 mg once daily for 12 weeks.[7]

  • Primary Endpoint: The primary efficacy endpoint was the rate of SVR12.[7]

  • Inclusion/Exclusion Criteria: Specific criteria were used to select the patient population, including confirmation of HCV genotype 3 infection and absence of other liver diseases or coinfections.[9]

Conclusion

Both this compound and daclatasvir are highly potent inhibitors of the HCV NS5A protein, demonstrating efficacy at the nanomolar and picomolar concentrations, respectively, in in vitro replicon systems. Daclatasvir has been extensively studied in clinical trials and has become a valuable component of combination therapies for chronic HCV infection, with proven high cure rates across different genotypes and patient populations. The clinical development of this compound, however, appears to have been halted, and as a result, comprehensive clinical data for direct comparison with daclatasvir is not available. This guide provides a summary of the available data to inform researchers and drug developers in the ongoing efforts to combat HCV and other viral diseases.

References

A Comparative Efficacy Analysis of AZD-7295 and Other NS5A Inhibitors for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational NS5A inhibitor AZD-7295 against other prominent inhibitors in its class. The following sections detail the available efficacy data, experimental methodologies, and a comparative summary to inform research and development efforts in the field of anti-HCV therapeutics.

Introduction to NS5A Inhibitors

Nonstructural protein 5A (NS5A) is a critical phosphoprotein for the replication and assembly of the Hepatitis C Virus (HCV).[1] NS5A inhibitors are a class of direct-acting antivirals (DAAs) that target this protein, disrupting the HCV life cycle at multiple stages, including the formation of the replication complex and the assembly of new viral particles.[1] This class of drugs has become a cornerstone of modern HCV treatment regimens, contributing to high rates of sustained virologic response (SVR).[2]

This compound: An Investigational NS5A Inhibitor

Comparative Efficacy of NS5A Inhibitors

The efficacy of NS5A inhibitors is typically evaluated in vitro using HCV replicon assays, which measure the inhibitor's ability to suppress viral replication. The EC50 value represents the concentration of the drug that inhibits 50% of viral replication and is a key metric for comparing potency. The following table summarizes the reported EC50 values for this compound and other notable NS5A inhibitors against various HCV genotypes.

Table 1: In Vitro Efficacy (EC50) of NS5A Inhibitors Against HCV Genotypes

DrugGenotype 1a (nM)Genotype 1b (nM)Genotype 2a (nM)Genotype 3a (nM)Genotype 4a (nM)Genotype 5a (nM)Genotype 6a (nM)
This compound -7-----
Daclatasvir 0.050.0090.0710.1460.0120.0330.003-1.25
Elbasvir 0.0040.0030.003-<0.0002-0.034<0.2<0.2
Ledipasvir 0.0310.0040.15-4300.15-4300.15-4300.15-4300.15-430
Pibrentasvir 0.0005-0.00430.0005-0.00430.0005-0.00430.0005-0.00430.0005-0.00430.0005-0.00430.0005-0.0043
Velpatasvir 0.0140.0160.005-0.0160.0040.0090.021-0.0540.006-0.009

From the available data, it is evident that while this compound showed activity against genotype 1b, other NS5A inhibitors such as Daclatasvir, Elbasvir, Pibrentasvir, and Velpatasvir exhibit broader and often more potent pan-genotypic activity. Pibrentasvir, in particular, demonstrates high potency across all major HCV genotypes.

Experimental Protocols

The primary in vitro method for determining the efficacy of NS5A inhibitors is the HCV Subgenomic Replicon Assay . This assay utilizes human hepatoma cell lines (e.g., Huh-7) that have been engineered to contain a subgenomic portion of the HCV RNA, which can replicate autonomously.

HCV Subgenomic Replicon Assay with Luciferase Reporter

Objective: To determine the concentration of an antiviral compound required to inhibit 50% of HCV RNA replication (EC50).

Materials:

  • Huh-7 cell line stably expressing an HCV subgenomic replicon containing a luciferase reporter gene.

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • Test compounds (e.g., this compound and other NS5A inhibitors) serially diluted in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the stable replicon-containing Huh-7 cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.

  • Compound Addition: After 24 hours of incubation, add serial dilutions of the test compounds to the wells. Include appropriate controls: a vehicle control (DMSO) and a positive control (a known potent NS5A inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for HCV replication and the effect of the inhibitors to manifest.

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Luciferase expression is directly proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To better understand the context of NS5A inhibitor function and evaluation, the following diagrams illustrate the HCV replication cycle and the experimental workflow of the replicon assay.

HCV_Replication_Cycle cluster_cell Hepatocyte Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (via NS5A/NS5B) Translation->Replication NS proteins form replication complex Assembly Virion Assembly Translation->Assembly Structural proteins Replication->Assembly New viral RNA Release Virion Release Assembly->Release NS5A_Inhibitor NS5A Inhibitors NS5A_Inhibitor->Replication Inhibit replication complex formation NS5A_Inhibitor->Assembly Disrupt virion assembly

Caption: Simplified signaling pathway of the Hepatitis C Virus (HCV) life cycle and the points of intervention for NS5A inhibitors.

Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 cells with HCV subgenomic replicon start->seed_cells add_compounds Add serial dilutions of NS5A inhibitors seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Analyze data and determine EC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the EC50 of NS5A inhibitors using an HCV subgenomic replicon assay with a luciferase reporter.

Concluding Remarks

The landscape of HCV treatment has been revolutionized by the advent of direct-acting antivirals, with NS5A inhibitors playing a pivotal role. While this compound demonstrated in vitro activity against HCV genotype 1b, its development was not pursued beyond Phase 2. In contrast, several other NS5A inhibitors have progressed to regulatory approval and have become integral components of highly effective, pan-genotypic treatment regimens. These approved agents, such as Daclatasvir, Elbasvir, Ledipasvir, Pibrentasvir, and Velpatasvir, generally exhibit superior potency and a broader spectrum of activity across various HCV genotypes compared to the publicly available data for this compound. This comparative analysis underscores the high bar for efficacy and pan-genotypic coverage required for successful clinical development of new NS5A inhibitors in a competitive therapeutic landscape. Further research and head-to-head clinical trials would be necessary for a definitive comparison of the clinical efficacy and safety profiles of these compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of the investigational Hepatitis C Virus (HCV) NS5A inhibitor, AZD-7295, and other related compounds. The information is supported by experimental data to aid in research and development efforts against HCV.

Introduction to this compound and NS5A Inhibition

This compound is an inhibitor of the HCV non-structural protein 5A (NS5A), a key protein involved in viral replication and assembly.[1] It has demonstrated an EC50 of 7 nM for the genotype 1b (GT-1b) replicon.[1] Like other direct-acting antivirals (DAAs) targeting NS5A, the emergence of resistance-associated substitutions (RASs) in the NS5A protein is a critical factor affecting its clinical efficacy. Understanding the cross-resistance patterns among different NS5A inhibitors is essential for developing robust antiviral strategies.

Mechanism of Action and Resistance

NS5A inhibitors are believed to bind to domain 1 of the NS5A protein, interfering with its function in RNA replication and virion assembly.[2] Resistance to these inhibitors primarily arises from amino acid substitutions within this domain, which can reduce the binding affinity of the drug.[2] Studies have shown that common mutations at amino acid positions such as Y93 and L31 can significantly decrease the susceptibility of the virus to NS5A inhibitors, including this compound.[2]

Quantitative Cross-Resistance Data

The following tables summarize the in vitro cross-resistance data for various NS5A inhibitors against common RASs in HCV genotypes 1a and 1b. The data is presented as the fold change in the 50% effective concentration (EC50) of the drug required to inhibit viral replication in cells with the specified mutation compared to wild-type virus.

Table 1: Cross-Resistance of NS5A Inhibitors in HCV Genotype 1a

Amino Acid SubstitutionThis compound (Fold Change in EC50)Daclatasvir (Fold Change in EC50)Ledipasvir (Fold Change in EC50)Ombitasvir (Fold Change in EC50)Elbasvir (Fold Change in EC50)Velpatasvir (Fold Change in EC50)
M28VData Not Available>100<2>100<2<2
Q30EData Not Available>10,000>1,000>10,000>1,000>100
Q30HData Not Available>1,000>100>1,000>100>10
Q30RData Not Available>10,000>1,000>10,000>1,000>100
L31MData Not Available>100>10<2>100<2
L31VReduced Binding Affinity[2]>1,000>100>1,000>100>10
Y93HReduced Binding Affinity[2]>10,000>1,000>10,000>1,000>100
Y93NData Not Available>10,000>1,000>10,000>1,000>100

Data compiled from multiple sources. Fold-change values are approximate and can vary between studies.

Table 2: Cross-Resistance of NS5A Inhibitors in HCV Genotype 1b

Amino Acid SubstitutionThis compound (Fold Change in EC50)Daclatasvir (Fold Change in EC50)Ledipasvir (Fold Change in EC50)Ombitasvir (Fold Change in EC50)Elbasvir (Fold Change in EC50)Velpatasvir (Fold Change in EC50)
L28MData Not Available>10<2>10<2<2
L31VReduced Binding Affinity[2]>100>10>100>10>10
Y93HReduced Binding Affinity[2]>1,000>100>1,000>100>100

Data compiled from multiple sources. Fold-change values are approximate and can vary between studies.

Experimental Protocols

The determination of cross-resistance profiles for HCV NS5A inhibitors typically involves two key experimental approaches: HCV replicon assays and genotypic analysis of clinical isolates.

HCV Replicon Assay for Antiviral Resistance Testing

This cell-based assay is the gold standard for quantifying the in vitro efficacy of antiviral compounds and the impact of resistance mutations.

Objective: To determine the EC50 of an antiviral compound against wild-type and mutant HCV replicons.

Materials:

  • Huh-7 human hepatoma cell line or a derivative (e.g., Huh-7.5)

  • HCV subgenomic replicon constructs (e.g., containing a luciferase reporter gene) encoding wild-type or mutant NS5A sequences

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)

  • G418 (for selection of replicon-harboring cells)

  • Antiviral compounds (e.g., this compound and other NS5A inhibitors)

  • Luciferase assay reagent

  • 96-well or 384-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV replicon (wild-type or mutant) into 96-well or 384-well plates at a predetermined density.

  • Compound Addition: Prepare serial dilutions of the antiviral compounds in cell culture medium. Add the diluted compounds to the seeded cells. Include a vehicle control (e.g., DMSO) and a positive control (a known potent inhibitor).

  • Incubation: Incubate the plates for a defined period (typically 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the normalized data against the logarithm of the drug concentration.

    • Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the replicon replication, using a non-linear regression analysis (e.g., four-parameter logistic curve).

    • The fold change in resistance is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Genotypic Resistance Analysis by Sequencing

This method is used to identify RASs in the NS5A gene from HCV-infected patient samples.

Objective: To sequence the NS5A region of the HCV genome to identify amino acid substitutions associated with drug resistance.

Materials:

  • Plasma or serum from HCV-infected patients

  • Viral RNA extraction kit

  • Reverse transcriptase and primers for cDNA synthesis

  • Taq polymerase and primers for PCR amplification of the NS5A region

  • DNA sequencing equipment (e.g., Sanger or next-generation sequencing platform)

  • Sequence analysis software

Methodology:

  • RNA Extraction: Extract viral RNA from patient plasma or serum samples.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase and specific primers.

  • PCR Amplification: Amplify the NS5A coding region from the cDNA using polymerase chain reaction (PCR) with specific primers.

  • DNA Sequencing: Sequence the amplified PCR product using either Sanger sequencing or next-generation sequencing (NGS).

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence of the corresponding HCV genotype.

    • Identify any amino acid substitutions in the NS5A protein.

    • Compare the identified substitutions with known RASs to predict the cross-resistance profile.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining cross-resistance.

Experimental_Workflow_Replicon_Assay HCV Replicon Assay Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Replicon Cells add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate Incubate for 48-72h add_compounds->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase calculate_ec50 Calculate EC50 measure_luciferase->calculate_ec50 determine_fold_change Determine Fold Change calculate_ec50->determine_fold_change

Caption: Workflow for HCV Replicon-Based Resistance Assay.

Experimental_Workflow_Genotypic_Analysis Genotypic Resistance Analysis Workflow cluster_sample_prep Sample Preparation cluster_amplification_sequencing Amplification & Sequencing cluster_data_analysis Data Analysis rna_extraction Viral RNA Extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr_amplification PCR Amplification of NS5A cdna_synthesis->pcr_amplification sequencing DNA Sequencing pcr_amplification->sequencing sequence_alignment Sequence Alignment sequencing->sequence_alignment identify_mutations Identify Amino Acid Substitutions sequence_alignment->identify_mutations predict_resistance Predict Resistance Profile identify_mutations->predict_resistance

Caption: Workflow for Genotypic Resistance Analysis.

Signaling Pathway of NS5A in HCV Replication

The precise signaling pathways involving NS5A are complex and not fully elucidated. However, it is known to interact with numerous host and viral proteins to regulate viral replication and assembly. NS5A inhibitors are thought to disrupt these interactions.

NS5A_Signaling_Pathway Simplified NS5A Signaling in HCV Replication HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Translation Replication_Complex Replication Complex Formation NS5A->Replication_Complex Promotes Virion_Assembly Virion Assembly NS5A->Virion_Assembly Regulates Replication_Complex->HCV_RNA Replicates AZD7295 This compound & Related Inhibitors AZD7295->NS5A Inhibits

Caption: Role of NS5A in HCV Replication and Inhibition by this compound.

References

Validating the Target Engagement of AZD-7295 with NS5A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of AZD-7295, a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). The document outlines the performance of this compound alongside other key NS5A inhibitors, supported by experimental data and detailed methodologies for crucial validation assays.

Introduction to this compound and its Target: NS5A

Hepatitis C Virus infection is a major global health concern, and the viral nonstructural protein 5A (NS5A) has emerged as a critical target for direct-acting antiviral (DAA) therapies. NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, although it possesses no known enzymatic activity. This compound is a highly potent NS5A inhibitor that disrupts the function of the NS5A replication complex. Validating that a compound like this compound directly engages its intended target is a crucial step in drug development, ensuring its mechanism of action and informing further optimization.

Comparative Antiviral Activity of NS5A Inhibitors

The primary method for evaluating the efficacy of NS5A inhibitors is the HCV replicon assay. This cell-based assay measures the inhibition of viral RNA replication in human hepatoma cells (Huh-7) containing a subgenomic HCV replicon. The half-maximal effective concentration (EC50) is a key parameter derived from this assay, indicating the concentration of the inhibitor required to reduce HCV replication by 50%.

InhibitorGenotype 1a (EC50, pM)Genotype 1b (EC50, pM)Genotype 2a (EC50, pM)Genotype 3a (EC50, pM)Genotype 4a (EC50, pM)Genotype 5a (EC50, pM)Genotype 6a (EC50, pM)
Daclatasvir (BMS-790052) 50[1][2]9[1][2]71[3]146[3]12[4]33[4]74[2]
Pibrentasvir (ABT-530) 1.8[1]4.3[1]5.0[1]2.1[1]1.4[1]2.8[1]2.4[1]
Ledipasvir 184110016000420-
Ombitasvir 145-----
Velpatasvir 29252231192434

Note: EC50 values can vary depending on the specific replicon system and assay conditions used.

Experimental Protocols for Target Validation

Validating that this compound directly binds to NS5A and that this binding is responsible for its antiviral activity requires a multi-pronged approach employing various biochemical and cellular assays.

HCV Replicon Assay for EC50 Determination

This assay is fundamental for quantifying the antiviral potency of NS5A inhibitors.

Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in cultured human hepatoma (Huh-7) cells. These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication. A decrease in reporter signal in the presence of an inhibitor corresponds to a reduction in HCV RNA replication.

Detailed Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring a stable HCV genotype-specific replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418.

  • Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid cytotoxicity.

  • Assay Procedure:

    • Seed the replicon-containing Huh-7 cells into 96-well plates.

    • After cell attachment (typically 24 hours), add the serially diluted compounds to the cells.

    • Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Replication:

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

    • In parallel, a cell viability assay (e.g., using CellTiter-Glo®) should be performed to assess the cytotoxicity of the compounds.

  • Data Analysis:

    • Normalize the reporter signal to the viability data.

    • Plot the percentage of inhibition of HCV replication against the compound concentration.

    • Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

Microscale Thermophoresis (MST) for Direct Binding Affinity

MST is a powerful biophysical technique to quantify the direct interaction between a protein and a small molecule in solution.

Principle: MST measures the directed movement of molecules along a temperature gradient. This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecule. When a ligand binds to a target protein, these properties can change, leading to a detectable change in the thermophoretic movement of the fluorescently labeled protein.

Detailed Methodology:

  • Protein Preparation: Purify recombinant HCV NS5A protein. The protein needs to be fluorescently labeled, either through a fluorescent fusion tag (e.g., GFP) or by chemical labeling with a fluorescent dye (e.g., NHS-ester dyes that react with primary amines).

  • Ligand Preparation: Prepare a serial dilution of this compound in the same buffer as the labeled NS5A protein.

  • MST Measurement:

    • Mix a constant concentration of the labeled NS5A with the different concentrations of this compound.

    • Load the mixtures into glass capillaries.

    • Place the capillaries into the MST instrument.

    • An infrared laser creates a microscopic temperature gradient within the capillary, and the movement of the fluorescently labeled NS5A is monitored by a fluorescence detector.

  • Data Analysis:

    • The change in the normalized fluorescence as a function of the ligand concentration is plotted.

    • The dissociation constant (Kd), which reflects the binding affinity, is determined by fitting the data to a binding curve. A lower Kd value indicates a higher binding affinity.

Pull-Down Assay for Target Engagement in a Cellular Context

Pull-down assays are used to confirm the interaction between a drug and its target protein within a complex mixture, such as a cell lysate.

Principle: A "bait" protein (in this case, a tagged version of the drug or the target protein) is immobilized on beads. A cell lysate containing the potential "prey" protein is incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The captured proteins are then identified by Western blotting.

Detailed Methodology:

  • Bait Preparation:

    • Drug-centric pull-down: Synthesize a derivative of this compound with a linker and a tag (e.g., biotin). Immobilize the biotinylated this compound on streptavidin-coated beads.

    • Protein-centric pull-down: Express and purify a tagged version of NS5A (e.g., with a His-tag or GST-tag) and immobilize it on the corresponding affinity beads (e.g., Ni-NTA or glutathione beads).

  • Cell Lysate Preparation: Prepare a lysate from Huh-7 cells expressing HCV NS5A. Use a non-denaturing lysis buffer to preserve protein-protein and protein-drug interactions.

  • Pull-Down Procedure:

    • Incubate the immobilized bait with the cell lysate to allow for the binding of the prey protein.

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody specific for NS5A (for the drug-centric approach) or the interacting partner of interest.

Visualizing the Validation Workflow and NS5A's Role

The following diagrams, generated using the DOT language, illustrate the experimental workflows for validating this compound target engagement and the central role of NS5A in the HCV life cycle.

Experimental_Workflow_for_AZD7295_Target_Validation cluster_cellular_assays Cellular Assays cluster_biochemical_assays Biochemical & Biophysical Assays replicon HCV Replicon Assay resistance Resistance Selection replicon->resistance Confirm target by selecting for resistant viral variants conclusion Conclusion: This compound directly engages NS5A, leading to inhibition of HCV replication. resistance->conclusion mst Microscale Thermophoresis (MST) mst->conclusion pulldown Pull-Down Assay pulldown->conclusion start Hypothesis: This compound inhibits HCV replication by binding to NS5A start->replicon Measure antiviral potency (EC50) start->mst Quantify direct binding affinity (Kd) start->pulldown Confirm interaction in cell lysate

Caption: Workflow for validating the target engagement of this compound with NS5A.

HCV_NS5A_Signaling_Pathway cluster_hcv_lifecycle HCV Life Cycle cluster_ns5a_function NS5A Functions entry HCV Entry translation Polyprotein Translation & Processing entry->translation replication RNA Replication translation->replication ns5a NS5A translation->ns5a assembly Virion Assembly replication->assembly release Virion Release assembly->release replication_complex Replication Complex Formation ns5a->replication_complex host_interaction Host Factor Interaction ns5a->host_interaction virion_assembly Virion Assembly Modulation ns5a->virion_assembly replication_complex->replication virion_assembly->assembly azd7295 This compound azd7295->ns5a Inhibits NS5A function

Caption: The central role of NS5A in the HCV life cycle and the inhibitory action of this compound.

Conclusion

Validating the target engagement of a novel drug candidate like this compound is a multifaceted process that combines cellular and biochemical approaches. The HCV replicon assay provides a robust measure of antiviral potency, while techniques like Microscale Thermophoresis and pull-down assays offer direct evidence of target binding. By employing these methods, researchers can confidently establish the mechanism of action of NS5A inhibitors, a critical step in the development of effective therapies for Hepatitis C. The comparative data on existing NS5A inhibitors provides a valuable framework for assessing the potential of new compounds in this class.

References

Comparative Analysis of AZD-7295 Binding to NS5A Genotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding characteristics of AZD-7295, a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), to different viral genotypes. This document summarizes available quantitative data, details relevant experimental protocols, and contextualizes the findings with data from other NS5A inhibitors.

Introduction to this compound and NS5A

HCV NS5A is a crucial phosphoprotein with no known enzymatic function, yet it is essential for viral RNA replication and virion assembly. It exists as a dimer and interacts with both viral and host cellular factors to establish the membranous web, the site of HCV replication. Due to its central role in the viral life cycle, NS5A has emerged as a key target for direct-acting antivirals (DAAs).

This compound is a DAA that specifically targets NS5A. Like other NS5A inhibitors, it is believed to function by binding to domain 1 of the NS5A protein, thereby preventing the conformational changes necessary for RNA binding and the formation of the replication complex.[1] Understanding the binding affinity of this compound across different HCV genotypes is critical for predicting its clinical efficacy and the potential for the development of resistance.

Quantitative Analysis of this compound Binding Affinity

Direct comparative studies detailing the binding affinity of this compound across a wide range of HCV genotypes are limited in publicly available literature. However, data for genotype 1b (GT-1b) provides a valuable benchmark.

CompoundTargetGenotypeMethodBinding Affinity (Kd)Antiviral Activity (EC50)Reference
This compound NS5A Domain 1 (residues 33-202)1bMicroscale Thermophoresis (MST)30 ± 11 nM-[1]
This compound Replicon1bCell-based replicon assay-7 nM[2]
BMS-790052 (Daclatasvir)NS5A Domain 1 (residues 33-202)1bMicroscale Thermophoresis (MST)8 ± 3 nM-[1]

Resistance Mutations:

The emergence of resistance-associated substitutions (RASs) is a significant challenge in antiviral therapy. Studies have shown that common mutations in NS5A can reduce the binding affinity of inhibitors.

CompoundTargetGenotypeMutationEffect on BindingReference
This compound NS5A Domain 11bL31V, Y93HWeaker binding[1]
BMS-790052 (Daclatasvir)NS5A Domain 11bL31V, Y93HWeaker binding[1]

While specific Kd values for this compound against these mutants are not available, the qualitative data indicates a reduced affinity, which is a common mechanism of resistance for this class of drugs.[1]

Comparative Efficacy of Other NS5A Inhibitors

To provide a broader context, the following table summarizes the 50% effective concentration (EC50) values for other prominent NS5A inhibitors against a range of HCV genotypes. This highlights the pan-genotypic potential of some agents.

CompoundGenotype 1a (EC50, pM)Genotype 1b (EC50, pM)Genotype 2a (EC50, pM)Genotype 3a (EC50, pM)Genotype 4a (EC50, pM)Genotype 5a (EC50, pM)Genotype 6a (EC50, pM)Reference
Daclatasvir9-501-156-280280-18002-113-774[3][4]
Ledipasvir18441001600011--[5]
Velpatasvir292242129--[6]

These data demonstrate that while many NS5A inhibitors are highly potent against genotype 1, their efficacy can vary significantly across other genotypes. Daclatasvir, for instance, shows broad activity, though with reduced potency against genotype 3a.[3][4]

Experimental Protocols

The primary method cited for determining the binding affinity of this compound to NS5A is Microscale Thermophoresis (MST) .

Microscale Thermophoresis (MST) for Measuring Binding Affinity

Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. This movement, termed thermophoresis, is sensitive to changes in the molecule's size, charge, and hydration shell. When a ligand binds to a fluorescently labeled target protein, the thermophoretic properties of the complex will differ from the unbound protein, allowing for the quantification of the binding event.

Experimental Workflow:

MST_Workflow cluster_prep Sample Preparation cluster_binding Binding Reaction cluster_measurement MST Measurement cluster_analysis Data Analysis p_label Labeling of NS5A Protein (e.g., with a fluorescent dye) incubation Incubation of Labeled NS5A with this compound Dilutions p_label->incubation ligand_prep Serial Dilution of this compound ligand_prep->incubation capillary Loading into Capillaries incubation->capillary mst_instrument Measurement in MST Instrument capillary->mst_instrument data_acq Acquisition of Thermophoresis Data mst_instrument->data_acq kd_calc Calculation of Dissociation Constant (Kd) data_acq->kd_calc

Figure 1. Experimental workflow for determining binding affinity using Microscale Thermophoresis.

Detailed Steps:

  • Protein Labeling: The target NS5A protein is fluorescently labeled according to the manufacturer's protocol. This typically involves a chemical reaction between a reactive fluorescent dye and specific amino acid residues (e.g., lysines or cysteines) on the protein surface.

  • Ligand Dilution: A serial dilution of the unlabeled ligand (this compound) is prepared in the assay buffer.

  • Binding Reaction: A constant concentration of the labeled NS5A protein is mixed with the different concentrations of this compound. The mixtures are incubated to allow the binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient within the capillary, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding curve to determine the dissociation constant (Kd).

NS5A Signaling and Mechanism of Inhibition

NS5A plays a pivotal role in the formation of the HCV replication complex. The protein is believed to recruit other viral and host factors to specific intracellular membrane compartments, leading to the formation of the "membranous web" where viral RNA replication occurs.

NS5A_Inhibition cluster_normal Normal HCV Replication cluster_inhibition Inhibition by this compound NS5A_dimer NS5A Dimer RNA HCV RNA NS5A_dimer->RNA Binds Replication_Complex Replication Complex (Membranous Web) NS5A_dimer->Replication_Complex recruits factors Inactive_Complex Inactive NS5A-AZD-7295 Complex NS5A_dimer->Inactive_Complex RNA->Replication_Complex Replication Viral RNA Replication Replication_Complex->Replication AZD7295 This compound AZD7295->NS5A_dimer Binds to Domain 1 Inactive_Complex->RNA Prevents Binding Blocked Replication Blocked Inactive_Complex->Blocked

Figure 2. Proposed mechanism of action for this compound inhibition of HCV replication.

This compound and other NS5A inhibitors are thought to bind to a pocket in domain 1 of the NS5A dimer. This binding event is proposed to lock the NS5A protein in a conformation that is incompatible with RNA binding and/or the interaction with other essential host or viral factors.[1] Consequently, the formation of a functional replication complex is inhibited, and viral replication is blocked.

Conclusion

This compound is a potent inhibitor of HCV NS5A, demonstrating nanomolar binding affinity to genotype 1b. However, a comprehensive understanding of its activity across the full spectrum of HCV genotypes requires further investigation. The available data suggests that, similar to other first-generation NS5A inhibitors, its efficacy can be compromised by specific resistance-associated substitutions. Comparative analysis with other NS5A inhibitors highlights the ongoing challenge of developing truly pan-genotypic agents with a high barrier to resistance. The experimental methodologies outlined in this guide, particularly Microscale Thermophoresis, provide a robust framework for future comparative binding studies of this compound and next-generation NS5A inhibitors.

References

A Comparative Analysis of AZD-7295 and First-Generation NS5A Inhibitors for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational NS5A inhibitor AZD-7295 and first-generation NS5A inhibitors, primarily daclatasvir and ledipasvir. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the landscape of NS5A-targeted therapies for Hepatitis C Virus (HCV).

Overview of NS5A Inhibitors

Non-structural protein 5A (NS5A) is a critical component of the HCV replication complex, playing a pivotal role in viral RNA replication and virion assembly. NS5A inhibitors are a class of direct-acting antivirals (DAAs) that target this protein, leading to potent inhibition of HCV replication. First-generation NS5A inhibitors, such as daclatasvir and ledipasvir, have been instrumental in the development of highly effective, interferon-free treatment regimens for chronic HCV infection. This compound is another NS5A inhibitor that has been investigated for the treatment of Hepatitis C.

In Vitro Antiviral Activity

The in vitro potency of NS5A inhibitors is a key indicator of their potential therapeutic efficacy. This is typically assessed using HCV replicon assays, which measure the ability of a compound to inhibit viral RNA replication in cultured liver cells. The half-maximal effective concentration (EC50) is the standard metric for this assessment, with lower values indicating higher potency.

CompoundHCV GenotypeEC50 (nM)Reference
This compound Genotype 1b7[1]
Daclatasvir Genotype 1a0.05[2]
Genotype 1b0.009[2]
Genotype 2a0.028[2]
Genotype 3a0.146[2]
Genotype 4a0.012[2]
Genotype 5a0.033[2]
Ledipasvir Genotype 1a0.031[3]
Genotype 1b0.004[3]
Genotype 4a0.11 - 1.1[3]
Genotype 5a0.11 - 1.1[3]
Genotype 6a0.11 - 1.1[3]

Resistance Profile

A significant challenge in antiviral therapy is the emergence of drug resistance. For NS5A inhibitors, specific amino acid substitutions in the NS5A protein, known as resistance-associated substitutions (RASs), can reduce the susceptibility of the virus to these drugs.

Inhibitor ClassCommon Resistance-Associated Substitutions (Genotype 1a)Common Resistance-Associated Substitutions (Genotype 1b)
First-Generation (e.g., Daclatasvir, Ledipasvir) M28T, Q30E/H/R, L31M/V, P32L, Y93C/H/NL31F/V, Y93H

Information on the specific resistance profile of this compound in direct comparison to first-generation inhibitors is limited in the public domain. However, it has been noted that this compound represents a distinct chemotype that weakly inhibits genotype 1a HCV, and similar resistance profiles are often generated in response to treatment with various NS5A inhibitors.[4]

Mechanism of Action and Signaling Pathways

NS5A inhibitors are understood to bind to domain I of the NS5A protein. This binding event is thought to interfere with the protein's function in RNA replication and virion assembly. The proposed mechanism involves the inhibition of NS5A's ability to bind viral RNA.

The NS5A protein itself is a multifunctional regulator that interacts with numerous host cell proteins and modulates various signaling pathways to support the viral lifecycle and evade the host immune response.

NS5A_Signaling_Pathway cluster_virus HCV Life Cycle cluster_host Host Cell Signaling cluster_inhibitor Inhibitor Action HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Translation Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation Cell_Signaling Cellular Signaling Pathways (e.g., PI3K/Akt, MAPK) NS5A->Cell_Signaling Modulates Immune_Response Innate Immune Response (e.g., Interferon Signaling) NS5A->Immune_Response Inhibits Virion_Assembly Virion Assembly Replication_Complex->Virion_Assembly RNA Synthesis NS5A_Inhibitor NS5A Inhibitor (e.g., this compound, Daclatasvir) NS5A_Inhibitor->NS5A Binds to Domain I

Caption: Simplified diagram of the HCV NS5A protein's role and the mechanism of NS5A inhibitors.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies utilizing established experimental methodologies.

HCV Replicon Assay

This is the standard method for determining the in vitro antiviral activity of HCV inhibitors.

HCV_Replicon_Assay_Workflow Start Start Cell_Culture Culture Huh-7 cells containing HCV replicons Start->Cell_Culture Compound_Addition Add serial dilutions of test compound Cell_Culture->Compound_Addition Incubation Incubate for a defined period (e.g., 72h) Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity (correlates with RNA replication) Lysis->Luciferase_Assay Data_Analysis Calculate EC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow of an HCV replicon assay for determining EC50 values.

Detailed Steps:

  • Cell Culture: Human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, which allows for easy quantification of viral replication.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or a first-generation NS5A inhibitor).

  • Incubation: The treated cells are incubated for a specific period (typically 48-72 hours) to allow for viral replication and the effect of the inhibitor to manifest.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The signal from the reporter is directly proportional to the level of HCV RNA replication.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated, representing the concentration of the compound that inhibits 50% of viral replication.

NS5A Protein Binding Assay

These assays are used to confirm the direct interaction between an inhibitor and the NS5A protein.

NS5A_Binding_Assay_Workflow Start Start Protein_Purification Purify recombinant NS5A protein Start->Protein_Purification Compound_Incubation Incubate NS5A with labeled inhibitor or competitor Protein_Purification->Compound_Incubation Separation Separate bound from unbound inhibitor Compound_Incubation->Separation Detection Detect and quantify the bound inhibitor Separation->Detection Data_Analysis Determine binding affinity (e.g., Kd) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an NS5A protein binding assay.

Methodologies may include:

  • Surface Plasmon Resonance (SPR): Immobilized NS5A protein is exposed to the inhibitor to measure binding kinetics in real-time.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the inhibitor to the NS5A protein to determine thermodynamic parameters of the interaction.

  • Pull-down Assays: A tagged version of the inhibitor or NS5A is used to capture the binding partner from a solution, which is then detected by methods like Western blotting.

Conclusion

References

Benchmarking AZD-7295: An In Vitro Comparison Against Current Hepatitis C Virus Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this guide provides an objective in vitro comparison of the investigational Hepatitis C Virus (HCV) NS5A inhibitor, AZD-7295, against current standard-of-care direct-acting antiviral (DAA) regimens. This analysis is based on available preclinical data to delineate the comparative efficacy and resistance profiles of these antiviral agents.

Executive Summary

This compound is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[1][2][3] Available in vitro data for this compound demonstrates potent activity against HCV genotype 1b, with a reported half-maximal effective concentration (EC50) of 7 nM.[4] This positions this compound within the landscape of highly potent NS5A inhibitors.

Current HCV therapy is dominated by pangenotypic DAA combination regimens, most notably sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, which have revolutionized treatment with high cure rates across all major HCV genotypes.[5][6][7][8][9][10][11] This guide will benchmark the available in vitro data for this compound against these leading therapeutic options, focusing on antiviral potency and resistance profiles.

Mechanism of Action: Targeting the HCV NS5A Protein

NS5A is a critical phosphoprotein essential for the HCV life cycle, playing a central role in both the replication of the viral genome and the assembly of new virus particles.[1][2] NS5A inhibitors, including this compound, bind to this protein and disrupt its function.[2] The precise mechanism is multifaceted and thought to involve the inhibition of the formation of the membranous web, which serves as the site for viral replication, and the impairment of virion assembly.[2][12][13] By targeting NS5A, these inhibitors effectively halt viral replication.[2]

HCV NS5A Inhibitor Mechanism of Action cluster_HCV_Lifecycle HCV Life Cycle in Hepatocyte cluster_Drug_Action NS5A Inhibitor Action HCV_Entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_Entry->Translation_Polyprotein_Processing Uncoating RNA_Replication RNA Replication within Membranous Web Translation_Polyprotein_Processing->RNA_Replication Formation of Replication Complex Virion_Assembly Virion Assembly & Egress RNA_Replication->Virion_Assembly Newly synthesized RNA NS5A_Protein NS5A Protein NS5A_Inhibitor This compound (NS5A Inhibitor) NS5A_Inhibitor->NS5A_Protein Binds to Block_Replication Disruption of Membranous Web NS5A_Protein->Block_Replication Block_Assembly Impairment of Virion Assembly NS5A_Protein->Block_Assembly HCV Replicon Assay Workflow Start Start Cell_Seeding Seed Huh-7 cells harboring HCV replicon with luciferase reporter Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound or comparator drug Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis_and_Luciferase_Assay Lyse cells and measure luciferase activity Incubation->Lysis_and_Luciferase_Assay Data_Analysis Calculate EC50 values from dose-response curves Lysis_and_Luciferase_Assay->Data_Analysis End End Data_Analysis->End

References

A Structural and Functional Comparison of AZD-7295 and Other NS5A Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the Hepatitis C Virus (HCV) NS5A inhibitor AZD-7295 with other prominent NS5A ligands, including daclatasvir, ledipasvir, and pibrentasvir. The information presented herein is intended to support research and drug development efforts in the field of HCV therapeutics.

Introduction to NS5A Inhibitors

Nonstructural protein 5A (NS5A) is a crucial phosphoprotein for HCV replication, assembly, and pathogenesis, making it a prime target for direct-acting antiviral (DAA) agents. NS5A inhibitors are a class of highly potent DAAs that bind to the N-terminal domain of NS5A, disrupting its function and thereby inhibiting viral replication and virion assembly. These inhibitors have become a cornerstone of modern HCV treatment regimens. This guide focuses on the structural and activity profiles of this compound in comparison to other key NS5A inhibitors.

Structural Overview

NS5A inhibitors are characterized by their dimeric and symmetric or near-symmetric structures, which is thought to facilitate their interaction with the dimeric form of the NS5A protein.

This compound is a distinct chemotype of NS5A inhibitor. Its chemical structure is characterized by a central scaffold that differs from the more common symmetrical structures of other NS5A inhibitors like daclatasvir.

Daclatasvir (BMS-790052) features a symmetrical structure with a central biphenyl core connecting two identical imidazole-containing moieties.

Ledipasvir (GS-5885) possesses a more complex and asymmetrical structure compared to daclatasvir, with a central fluorene moiety.

Pibrentasvir (ABT-530) is a next-generation NS5A inhibitor with a complex, symmetrical structure designed for pan-genotypic activity and a high barrier to resistance.

Quantitative Comparison of In Vitro Activity

The following tables summarize the available quantitative data for this compound and other NS5A ligands, including binding affinities (Kd) and half-maximal effective concentrations (EC50) against various HCV genotypes.

Table 1: Binding Affinity (Kd) of NS5A Ligands

CompoundNS5A ConstructBinding Affinity (Kd)Experimental Method
This compound NS5A (residues 33-202)30 ± 11 nM[1]Microscale Thermophoresis (MST)
NS5A (residues 26-202)670 ± 220 nM[1]Microscale Thermophoresis (MST)
Daclatasvir NS5A (residues 33-202)8 ± 3 nM[1]Microscale Thermophoresis (MST)
NS5A (residues 26-202)210 ± 46 nM[1]Microscale Thermophoresis (MST)
Ledipasvir Full-length NS5A-6HIS58.9 ± 6.6 nM[2]Radioligand Binding Assay

Table 2: Half-Maximal Effective Concentration (EC50) of NS5A Ligands against HCV Genotypes

CompoundGenotype 1aGenotype 1bGenotype 2aGenotype 3aGenotype 4aGenotype 5aGenotype 6a
This compound -7 nM-----
Daclatasvir 50 pM9 pM71 pM146 pM12 pM33 pM-
Ledipasvir High activityHigh activityLower activityLower activityModerate activityModerate activityModerate activity[3][4]
Pibrentasvir 1.8 pM4.3 pM5.0 pM2.1 pM2.8 pM1.4 pM2.4 pM[5]

Resistance Profiles

A critical aspect of antiviral therapy is the potential for the emergence of resistance-associated substitutions (RASs).

  • This compound and Daclatasvir: Resistance to these earlier-generation NS5A inhibitors is often conferred by mutations at key residues in the NS5A domain 1, such as L31 and Y93.[1] For instance, the Y93H mutation significantly reduces the binding affinity of both compounds.[1]

  • Ledipasvir: The Y93H mutation also confers resistance to ledipasvir by diminishing its binding affinity to NS5A.[2]

  • Pibrentasvir: This next-generation inhibitor was designed to have a high barrier to resistance and maintains activity against many of the common NS5A RASs that affect earlier inhibitors.[5][6] It has shown potent activity against replicons with substitutions at positions 28, 30, 31, and 93.[6]

Experimental Protocols

HCV Replicon Assay (Luciferase-based)

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication in a cell-based system.

Objective: To determine the EC50 value of a test compound by measuring the inhibition of HCV replicon replication.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., Renilla or Gaussia luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin.

  • Test compounds serially diluted in dimethyl sulfoxide (DMSO).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Huh-7 replicon cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.

  • Compound Addition: After cell adherence (typically 12-24 hours), add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known potent NS5A inhibitor).

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, remove the culture medium and lyse the cells. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: The EC50 value, the concentration at which the compound inhibits 50% of the luciferase activity, is calculated by fitting the dose-response data to a four-parameter logistic curve.

NS5A Binding Assay (Microscale Thermophoresis - MST)

MST is a powerful technique to quantify the binding affinity between a target protein and a ligand in solution.

Objective: To determine the dissociation constant (Kd) for the binding of an NS5A inhibitor to the NS5A protein.

Materials:

  • Purified recombinant NS5A protein (e.g., domain 1, residues 33-202).

  • Fluorescent labeling dye (e.g., NHS-ester dye for primary amine labeling).

  • Test compounds (NS5A inhibitors).

  • MST buffer (e.g., PBS with 0.05% Tween-20).

  • MST instrument (e.g., Monolith NT.115).

  • MST capillaries.

Procedure:

  • Protein Labeling: Label the purified NS5A protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye by size-exclusion chromatography.

  • Sample Preparation: Prepare a series of 16 serial dilutions of the unlabeled test compound in MST buffer.

  • Binding Reaction: Mix each dilution of the test compound with a constant concentration of the fluorescently labeled NS5A protein.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries into the MST instrument. The instrument applies a microscopic temperature gradient and measures the movement of the fluorescently labeled NS5A. A change in the thermophoretic movement upon binding of the ligand is detected.

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The Kd value is determined by fitting the resulting binding curve to a suitable binding model (e.g., the law of mass action).

Visualizations

Signaling_Pathway cluster_HCV_Lifecycle HCV Replication Cycle cluster_Inhibition Mechanism of NS5A Inhibition HCV_RNA HCV RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS_Proteins Nonstructural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation (on membranous web) NS_Proteins->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly NS5A_Ligand NS5A Ligand (e.g., this compound) Inhibition Inhibition NS5A_Ligand->Inhibition Binds to NS5A_Protein NS5A Protein (Domain 1) NS5A_Protein->Inhibition Inhibition->Replication_Complex Disrupts Inhibition->Virion_Assembly Blocks

Caption: Mechanism of Action of NS5A Ligands in the HCV Lifecycle.

Experimental_Workflow cluster_Replicon_Assay HCV Replicon Assay Workflow Start Start Seed_Cells Seed Huh-7 Replicon Cells Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Lyse_Cells Lyse Cells & Add Luciferase Reagent Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for Determining EC50 using an HCV Replicon Assay.

References

Navigating the Translational Gap: A Comparative Guide to AZD-7295 In Vitro Data and Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a promising in vitro profile to a clinically effective therapy is fraught with challenges. Understanding the correlation, or lack thereof, between preclinical data and patient outcomes is paramount for successful drug development. This guide provides a comparative analysis of the in-­vitro profile of AZD-7295, a discontinued investigational agent, with the clinically successful Hepatitis C Virus (HCV) NS5A inhibitor, daclatasvir. By contextualizing the preclinical data of this compound against a validated therapeutic, we aim to offer insights into the translational aspects of HCV drug development.

Executive Summary

This compound demonstrated potent in vitro activity against the Hepatitis C virus genotype 1b (GT-1b) replicon. However, its clinical development was discontinued, and publicly available clinical efficacy data is scarce. In contrast, daclatasvir, another NS5A inhibitor, has a well-documented trajectory from potent picomolar in vitro activity to high sustained virologic response (SVR) rates in clinical trials. This guide will juxtapose the available data for both compounds to highlight key translational considerations in the development of direct-acting antivirals (DAAs) for HCV.

In Vitro Antiviral Activity

The primary method for evaluating the in vitro potency of HCV inhibitors is the replicon assay. This cell-based assay measures the ability of a compound to inhibit the replication of a subgenomic or full-length HCV RNA construct within a human hepatoma cell line.

Table 1: Comparative In Vitro Potency (EC50) of this compound and Daclatasvir against HCV Genotypes

CompoundHCV Genotype 1b Replicon EC50Other Genotype Replicon EC50
This compound 7 nM[1]Data not publicly available
Daclatasvir 9-50 pM[2][3]GT-1a: 9-146 pMGT-2a: 0.034-19 nMGT-3a: 120-870 pM[4][5]GT-4a, 5a, 6a: 3-1250 pM[4]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Clinical Trial Outcomes

Clinical efficacy for HCV therapies is primarily measured by the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of treatment.

This compound

Publicly available data from clinical trials of this compound are limited to Phase 1 studies in healthy volunteers. These studies focused on assessing the safety, tolerability, and pharmacokinetics of the drug[6][7]. There are no readily available published results from efficacy trials in HCV-infected patients that would allow for a direct correlation with its in vitro potency.

Daclatasvir

Daclatasvir, in combination with other direct-acting antivirals, has demonstrated high SVR rates across multiple clinical trials in patients with chronic HCV infection.

Table 2: Selected Clinical Trial Outcomes for Daclatasvir in HCV Genotype 1b Patients

Clinical TrialTreatment RegimenPatient PopulationSVR12/24 Rate
COMMAND-1 Daclatasvir + Peginterferon Alfa + RibavirinTreatment-naïve, GT-1b87% (SVR12)
Phase 3 (Japan) Daclatasvir + AsunaprevirInterferon-ineligible/intolerant or non-responders, GT-1b80.5% - 87.4% (SVR24)[8][9]
Phase 3 (China, Russia, South Korea) Daclatasvir + AsunaprevirTreatment-naïve, GT-1b91.6% (SVR12)[10]
Real-world (Korea) Daclatasvir + AsunaprevirGT-1b91.6% (SVR12)[11]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.

HCV NS5A Inhibition Pathway cluster_virus HCV Replication Cycle cluster_drug Drug Action HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Proteolytic Cleavage Replication Complex Replication Complex NS5A->Replication Complex Assembly New HCV RNA New HCV RNA Replication Complex->New HCV RNA RNA Synthesis AZD-7295_Daclatasvir This compound / Daclatasvir AZD-7295_Daclatasvir->NS5A Inhibition

Caption: Mechanism of action of NS5A inhibitors like this compound and daclatasvir.

HCV Replicon Assay Workflow Start Start Huh-7_Cells Plate Huh-7 cells containing HCV replicon Start->Huh-7_Cells Compound_Addition Add serial dilutions of test compound (e.g., this compound) Huh-7_Cells->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity (correlates with RNA replication) Lysis->Luciferase_Assay Data_Analysis Calculate EC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow of the HCV replicon assay for determining in vitro potency.

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of HCV NS5A inhibitors is typically determined using a stable subgenomic or genomic HCV replicon system in a human hepatoma cell line (e.g., Huh-7).

1. Cell Culture and Plating:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and a selection agent (e.g., G418).

  • Cells are seeded into 96-well or 384-well plates at a predetermined density to ensure they are sub-confluent at the end of the assay.

2. Compound Preparation and Addition:

  • The test compound (e.g., this compound or daclatasvir) is serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.

  • The diluted compounds are then added to the cell culture plates, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

3. Incubation:

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

4. Measurement of HCV Replication:

  • After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

5. Data Analysis:

  • The raw data (luminescence units) are normalized to a no-drug control (0% inhibition) and a positive control (e.g., a known potent inhibitor at a high concentration, 100% inhibition).

  • The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

6. Cytotoxicity Assay:

  • In parallel, a cytotoxicity assay (e.g., using a fluorescent viability dye like calcein AM) is often performed on the same plates to determine the concentration of the compound that is toxic to the host cells (CC50). This allows for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Discussion and Conclusion

The comparison between this compound and daclatasvir underscores a critical aspect of drug development: while potent in vitro activity is a prerequisite, it does not guarantee clinical success. This compound's 7 nM EC50 against the HCV GT-1b replicon is indicative of a potent antiviral effect. However, this is significantly less potent than the picomolar activity observed with daclatasvir against the same genotype.

The extensive clinical data for daclatasvir demonstrates that picomolar to low nanomolar in vitro potency against various HCV genotypes can translate into high SVR rates in patients when administered as part of an appropriate combination regimen. The lack of publicly available clinical efficacy data for this compound prevents a direct correlation, but its discontinuation suggests that factors beyond in vitro potency, such as pharmacokinetics, safety profile, or strategic portfolio decisions, likely played a role.

For researchers and drug developers, this comparative guide highlights the importance of a comprehensive preclinical data package, including potency against a wide range of relevant genotypes and a favorable pharmacokinetic and safety profile, to increase the probability of clinical success. The case of this compound serves as a reminder that the path from a promising molecule in a lab to a life-changing medicine is complex and multifactorial.

References

Independent Verification of AZD-7295: A Comparative Analysis of Early Stage Clinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published Phase 1 clinical trial findings for AZD-7295, an investigational NS5A inhibitor for the treatment of Hepatitis C virus (HCV), with established NS5A inhibitors. The data presented is intended to offer an independent verification of this compound's early-stage performance and to contextualize its profile within the landscape of direct-acting antivirals (DAAs). All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided.

Overview of this compound

This compound is a potent inhibitor of the HCV NS5A protein, a key component of the viral replication complex. It has demonstrated an EC50 of 7 nM for the genotype 1b replicon. To assess its clinical potential, a series of Phase 1 clinical trials were conducted in healthy volunteers to evaluate its safety, tolerability, and pharmacokinetic profile.

Comparative Analysis of Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters of this compound and other commercially successful HCV NS5A inhibitors, derived from Phase 1 studies in healthy volunteers.

DrugDose(s) StudiedCmax (ng/mL)AUC (ng·h/mL)Tmax (h)t½ (h)Accumulation Ratio (AUC)Food Effect
This compound SAD: 90, 270, 500, 700 mgMAD: 233 mg TIDIncrease was slightly less than dose-proportionalIncreased proportionally with doseLater tmax at higher dosesSimilar at single and multiple dosesNot specifiedInvestigated, but specific data not available in public documents[1]
Daclatasvir 60 mgNot specified23% decrease with high-fat meal1-212-15Near dose-proportional increase in Cmax, AUC, and CminCmax and AUC decreased with a high-fat meal[2]
Ledipasvir 90 mg3237290Not specifiedNot specifiedNot specifiedNot specified
Elbasvir 50 mg / 100 mgIncreased with dose1.58 (AUC0-24)3-4~181.58Not specified
Velpatasvir Up to 450 mgIncreased with doseNot specified~3Not specifiedNot specifiedNot significantly affected by food[3][4]
Ombitasvir 25 mgNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; TID: Three times a day; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t½: Elimination half-life.

Comparative Analysis of Safety and Tolerability

The safety and tolerability of a new chemical entity are paramount in early-phase development. The following table outlines the reported adverse events (AEs) from Phase 1 studies of this compound and its comparators in healthy volunteers.

DrugMost Common Adverse EventsSerious Adverse Events (SAEs)Discontinuation due to AEs
This compound Data on specific AEs and their frequencies are not publicly available from the Phase 1 trials. The studies were designed to assess safety and tolerability.[1][5]No specific SAEs reported in the available documents.No specific information on discontinuations due to AEs is publicly available.
Daclatasvir Generally well-tolerated in healthy subjects.[6][7]No specific SAEs reported in healthy volunteer studies.Not reported in healthy volunteer studies.
Elbasvir Decreased appetite (mild), dizziness (moderate).[8]No SAEs reported in the described study.[8]No discontinuations due to AEs in the described study.[8]
Velpatasvir Safe and well-tolerated at doses up to 450 mg.[3][4]No specific SAEs reported in healthy volunteer studies.No discontinuations in the described study.[4]
General Phase 1 Trials Headache, drowsiness, diarrhea, nausea, dizziness, vomiting are common.[9]Rare, with many unrelated to the study drug.[9][10]Low rates of discontinuation.

Experimental Protocols

This compound Phase 1 Study (D1820C00001) Methodology

A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy male Japanese subjects.

  • Single Ascending Dose (SAD) Part: Subjects received a single oral solution dose of 90 mg, 270 mg, 500 mg, or 700 mg of this compound or placebo.

  • Multiple Ascending Dose (MAD) Part: Subjects received an oral solution of 233 mg of this compound or placebo three times daily for 6 consecutive days.

  • Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points post-dose to determine plasma concentrations of this compound.

  • Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

General Methodology for Comparator Phase 1 Studies

The Phase 1 studies for the comparator drugs (Daclatasvir, Ledipasvir, Elbasvir, and Velpatasvir) followed similar designs:

  • Study Design: Typically randomized, double-blind, placebo-controlled, with single and multiple ascending dose cohorts.

  • Participants: Healthy adult volunteers.

  • Pharmacokinetic Assessments: Serial blood sampling to determine key PK parameters (Cmax, AUC, Tmax, t½).

  • Safety and Tolerability Assessments: Comprehensive monitoring of adverse events, physical examinations, vital signs, ECGs, and laboratory safety tests.

  • Food Effect Assessment: In some studies, the drug was administered with a standard high-fat meal to evaluate the effect of food on its absorption.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

HCV_NS5A_Inhibition cluster_HCV_Lifecycle HCV Replication Cycle cluster_Drug_Action Mechanism of Action HCV_Entry HCV Entry Translation Translation & Polyprotein Processing HCV_Entry->Translation Replication_Complex Replication Complex Formation (with NS5A) Translation->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly AZD7295 This compound AZD7295->Replication_Complex Inhibits NS5A function NS5A_Inhibitors Other NS5A Inhibitors NS5A_Inhibitors->Replication_Complex Inhibits NS5A function

Caption: Mechanism of action of this compound and other NS5A inhibitors on the HCV replication cycle.

Phase1_Workflow Screening Subject Screening (Healthy Volunteers) Randomization Randomization (Drug vs. Placebo) Screening->Randomization Dosing Dose Administration (Single & Multiple Ascending Doses) Randomization->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Safety_Monitoring Safety & Tolerability Monitoring (AEs, Vitals, ECGs) Dosing->Safety_Monitoring Data_Analysis Data Analysis (PK Parameters & Safety Profile) PK_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Reporting Data_Analysis->Results

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-7295
Reactant of Route 2
Reactant of Route 2
AZD-7295

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.